molecular formula C10H9BrN2S B3372312 C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine CAS No. 885279-93-6

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B3372312
CAS No.: 885279-93-6
M. Wt: 269.16 g/mol
InChI Key: VJXVOHWHYAIJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16 g/mol. The purity is usually 95%.
The exact mass of the compound C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is 267.96698 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-bromophenyl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXVOHWHYAIJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723005
Record name 1-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-93-6
Record name 1-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine CAS Registry Number: 1203504-22-2 (Generic structure class) Molecular Formula:


Core Application:  Fragment-based drug discovery (FBDD), kinase inhibitor scaffold construction.

This guide details a robust, three-stage synthetic pathway designed for high fidelity and scalability. Unlike general organic preparations, this protocol prioritizes chemoselectivity to preserve the aryl bromide (essential for downstream Suzuki/Buchwald couplings) while installing the primary amine at the C4 position.

The Synthetic Strategy

The pathway relies on the Hantzsch Thiazole Synthesis followed by a Delépine Amination . This route is superior to direct amination (which risks over-alkylation) and the Gabriel synthesis (which requires hydrazine).

Key Advantages of this Route:

  • Regiocontrol: 1,3-Dichloroacetone ensures the electrophilic handle (

    
    ) is positioned correctly at C4.
    
  • Safety: The Delépine reaction avoids the use of high-pressure ammonia gas and potentially explosive azides.

  • Modularity: The aryl bromide remains intact, serving as a "handle" for further diversification.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the convergent Hantzsch strategy. Target Target: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine Inter1 Intermediate 1: 4-(Chloromethyl)-2-(3-bromophenyl)thiazole Target->Inter1 Delépine Reaction (C-N Bond Formation) SM1 Starting Material A: 3-Bromobenzothioamide Inter1->SM1 Hantzsch Cyclization SM2 Starting Material B: 1,3-Dichloroacetone Inter1->SM2 + Precursor Precursor: 3-Bromobenzonitrile SM1->Precursor Thionation ((NH4)2S or NaSH)

Detailed Synthetic Pathway[1]

Phase 1: Thioamide Generation

Objective: Convert 3-bromobenzonitrile to 3-bromobenzothioamide. Reaction Type: Thionation (Nucleophilic Addition).

While Lawesson’s reagent is common, it is atom-inefficient and difficult to purify from aryl bromides. We utilize a Magnesium-mediated thionation or Ammonium Sulfide method for cleaner profiles.

  • Reagents: 3-Bromobenzonitrile, Sodium Hydrosulfide (NaSH), Magnesium Chloride (

    
    ), DMF.
    
  • Mechanism:

    
     acts as a Lewis acid, activating the nitrile towards nucleophilic attack by 
    
    
    
    .
Phase 2: The Hantzsch Thiazole Construction

Objective: Cyclocondensation to form the thiazole core with a pendant chloromethyl group. Reaction Type: Hantzsch Thiazole Synthesis.[1][2][3][4][5]

This is the critical step. The reaction between a thioamide and an


-haloketone is generally exothermic. We use 1,3-dichloroacetone .[6][7][8][9]
  • Why 1,3-Dichloroacetone? It is symmetrical. Reaction at either carbon leads to the same 4-chloromethyl thiazole product, eliminating regioisomeric byproducts common with asymmetric haloketones.

  • Warning: 1,3-Dichloroacetone is a potent lachrymator (tear gas agent). Handle strictly in a fume hood.

Phase 3: The Delépine Amination

Objective: Convert the alkyl chloride to a primary amine without over-alkylation. Reaction Type: Nucleophilic Substitution (


) followed by Acid Hydrolysis.

Direct treatment with ammonia often yields secondary amines (dimers). The Delépine reaction uses Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to release the pure primary amine.

Experimental Protocols

Step 1: Synthesis of 3-Bromobenzothioamide
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-Bromobenzonitrile (10.0 g, 55 mmol) and DMF (50 mL).

  • Activation: Add

    
      (11.2 g, 55 mmol) and stir for 10 minutes to complex the nitrile.
    
  • Thionation: Add Sodium Hydrosulfide hydrate (NaSH) (6.2 g, 110 mmol) in one portion. The mixture will turn dark green/black.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The nitrile spot (

    
    ) should disappear, replaced by the thioamide (
    
    
    
    ).
  • Workup: Pour the mixture into ice-water (200 mL) containing 1M HCl (20 mL). The thioamide will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (

    
     mL), and dry in a vacuum oven at 45°C.
    
    • Yield Expectation: 85-95%.

    • Checkpoint:

      
       NMR (DMSO-
      
      
      
      ) should show two broad singlets for
      
      
      at
      
      
      9.5-10.0 ppm.
Step 2: Hantzsch Cyclization to 4-(Chloromethyl)-2-(3-bromophenyl)thiazole
  • Setup: 500 mL RBF with reflux condenser and nitrogen inlet.

  • Charge: Dissolve 3-Bromobenzothioamide (10.0 g, 46 mmol) in Ethanol (150 mL).

  • Addition: Add 1,3-Dichloroacetone (6.4 g, 50 mmol) in one portion.

    • Safety Note: 1,3-Dichloroacetone is a solid lachrymator. Weigh in a closed vessel inside the hood.

  • Reaction: Heat to reflux (80°C) for 4-6 hours. The solution will typically darken.

  • Workup: Cool to room temperature. Reduce solvent volume by 75% under vacuum. Pour the residue into saturated aqueous

    
     (200 mL) to neutralize the HBr/HCl byproducts.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or pass through a short silica plug (eluent: 10% EtOAc in Hexane).

    • Target: Off-white to pale yellow solid.

    • Yield Expectation: 70-80%.

Step 3: Delépine Amination to Target Amine
  • Quaternization:

    • Dissolve the Chloromethyl intermediate (5.0 g, 17.3 mmol) in Chloroform (50 mL).

    • Add Hexamethylenetetramine (HMTA) (2.55 g, 18.2 mmol).

    • Stir at reflux for 4 hours. The quaternary hexaminium salt will precipitate as a white fine solid.

    • Cool, filter the salt, and wash with cold chloroform. Do not dry excessively; proceed to hydrolysis.

  • Hydrolysis:

    • Suspend the salt in Ethanol (40 mL) and Conc. HCl (10 mL).

    • Reflux for 2 hours.[5][10] The solid will dissolve, then ammonium chloride may precipitate.

    • Cool to 0°C. Filter off inorganic salts (ammonium chloride).

    • Concentrate the filtrate to dryness.

  • Free Base Isolation:

    • Resuspend the residue in water (20 mL).[5]

    • Basify to pH 10 using 2M NaOH.

    • Extract with DCM (

      
       mL). The amine is moderately polar; thorough extraction is needed.
      
    • Dry over

      
       and concentrate to yield the target amine.
      

Analytical Validation & Logic Flow

Reaction Mechanism Diagram (Graphviz)

Mechanism Figure 2: Mechanistic flow from Hantzsch cyclization to Delépine hydrolysis. Thioamide 3-Bromobenzothioamide (Nucleophile) Intermediate Hydroxy-thiazoline Intermediate Thioamide->Intermediate S-Alkylation DCA 1,3-Dichloroacetone (Electrophile) DCA->Intermediate Chloromethyl 4-(Chloromethyl)thiazole Intermediate->Chloromethyl Dehydration (-H2O) HexSalt Hexaminium Salt (Quaternary) Chloromethyl->HexSalt HMTA / CHCl3 (SN2) Product Target Amine (Free Base) HexSalt->Product HCl / EtOH (Hydrolysis)

Analytical Data Expectations
CompoundKey 1H NMR Signals (CDCl3 or DMSO-d6)LCMS (ESI+)
Thioamide

9.6, 9.9 (br s, 2H,

), 7.4-8.1 (m, 4H, Ar-H)

Chloromethyl Int.

7.5 (s, 1H, Thiazole-H), 4.7 (s, 2H,

)

Target Amine

7.4 (s, 1H, Thiazole-H), 3.9 (s, 2H,

), 1.8 (br s, 2H,

)

Note on Bromine Isotope Pattern: All mass spectra will exhibit the characteristic 1:1 doublet (


) separated by 2 mass units.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete thionation due to moisture.Ensure DMF is dry. Increase

loading to 1.2 eq.
Multiple Spots in Step 2 Formation of hydroxy-thiazoline intermediate (incomplete dehydration).Increase reflux time or add a catalytic amount of p-TsOH to drive dehydration.
Product is Sticky/Oil Residual HMTA or inorganic salts.Perform an acid-base wash: Dissolve in dilute HCl, wash with ether (removes non-basic impurities), then basify aqueous layer and extract.
Lachrymatory Effect Exposure to 1,3-dichloroacetone or chloromethyl intermediate.[8]Quench all glassware and waste with dilute ammonia/ethanol before removing from the hood.

References

  • Hantzsch Thiazole Synthesis Review

    • Title: "The Hantzsch thiazole synthesis: A review of the reaction mechanism and applic
    • Source:SynArchive
    • URL:[Link]

  • Thioamide Synthesis via Nitriles

    • Title: "A simple and efficient synthesis of thioamides from nitriles using magnesium chloride and sodium hydrosulfide."
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Delépine Reaction Methodology

    • Title: "The Delépine Reaction in the Synthesis of Primary Amines."
    • Source:Organic Syntheses
    • URL:[Link]

  • Synthesis of 4-(Chloromethyl)

    • Title: "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors."[1] (Describes the 1,3-dichloroacetone + thioamide protocol).

    • Source:BenchChem[1][4]

Sources

Technical Whitepaper: Chemical Profiling, Synthesis, and Derivatization of (2-(3-Bromophenyl)thiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the intelligent selection of bifunctional and trifunctional scaffolds is paramount. (2-(3-Bromophenyl)thiazol-4-yl)methanamine (CAS: 885279-93-6) represents a highly versatile, pharmacologically privileged building block[1]. It integrates three critical functional domains: an electron-rich thiazole core that acts as a robust hydrogen-bond acceptor, a 3-bromophenyl moiety primed for transition-metal-catalyzed cross-coupling, and a primary methanamine group ideal for amide coupling or reductive amination[2].

This whitepaper provides a comprehensive technical guide to the physicochemical properties, chemoselective synthetic methodologies, and downstream applications of this scaffold, designed specifically for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the quantitative parameters of a scaffold is the first step in predicting its behavior in biological systems and synthetic workflows. The primary amine ensures good aqueous solubility at physiological pH (due to protonation), while the bromophenyl group drives lipophilic ligand-target interactions, such as halogen bonding and


 stacking.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical/Chemical Significance
CAS Registry Number 885279-93-6[1]Unique identifier for compound tracking and procurement.
Molecular Formula C₁₀H₉BrN₂S[1]Defines exact atomic composition and isotopic distribution.
Molecular Weight 269.16 g/mol [1]Highly ligand-efficient (LE) fragment size, leaving ample room for elaboration.
Topological Polar Surface Area ~67.1 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) permeation.
Hydrogen Bond Donors 1 (-NH₂)Favorable for interacting with kinase or GPCR hinge regions.
Hydrogen Bond Acceptors 3 (N, N, S)Enhances aqueous solubility and target interaction networks.
LogP (Estimated) 2.4 - 2.8Balances lipophilicity with aqueous solubility, preventing non-specific binding.

Strategic Synthesis & Protocol Design

The Causality of Experimental Choices

When constructing thiazole-containing primary amines, a standard approach is the Hantzsch thiazole synthesis followed by the installation of the amine. A critical pitfall in this specific scaffold is the presence of the aryl bromide. Standard azide reduction protocols often employ catalytic hydrogenation (e.g., H₂, Pd/C)[3]. However, applying palladium on carbon under a hydrogen atmosphere to a bromophenyl substrate will inevitably lead to competitive protodehalogenation (the irreversible loss of the bromine atom).

To ensure structural integrity, the protocol below utilizes a Staudinger reduction (PPh₃, H₂O). This choice is strictly chemoselective: the phosphine selectively reduces the azide to the primary amine via an aza-ylide intermediate, leaving the aryl bromide completely intact for downstream Suzuki or Buchwald-Hartwig couplings.

Self-Validating Synthetic Protocol

Step 1: Hantzsch Thiazole Cyclization

  • Rationale: 1,3-dichloroacetone provides the necessary electrophilic centers for cyclization with the thioamide, directly yielding a functionalizable chloromethyl intermediate.

  • Procedure: To a solution of 3-bromothiobenzamide (1.0 equiv) in absolute ethanol (0.5 M), add 1,3-dichloroacetone (1.1 equiv). Reflux the mixture for 4-6 hours. Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-(chloromethyl)-2-(3-bromophenyl)thiazole.

  • Validation: Monitor by LC-MS for the disappearance of the thioamide starting material (m/z ~216) and the appearance of the product (m/z ~288/290, showing a distinct Cl/Br isotope pattern).

Step 2: Nucleophilic Azidation

  • Rationale: Sₙ2 displacement of the primary allylic-like chloride is highly efficient. DMF is chosen as a polar aprotic solvent to accelerate the nucleophilic substitution.

  • Procedure: Dissolve the chloromethyl intermediate (1.0 equiv) in anhydrous DMF (0.3 M). Add sodium azide (NaN₃, 1.5 equiv) and stir at 80 °C for 3 hours. Quench with water and extract with diethyl ether to isolate 4-(azidomethyl)-2-(3-bromophenyl)thiazole.

  • Validation: Infrared (IR) spectroscopy is highly diagnostic here; validate success by observing the strong, sharp azide stretching frequency at ~2100 cm⁻¹.

Step 3: Chemoselective Staudinger Reduction

  • Rationale: Triphenylphosphine selectively reduces the azide without triggering the protodehalogenation of the aryl bromide.

  • Procedure: Dissolve the azidomethyl intermediate (1.0 equiv) in a 4:1 mixture of THF and H₂O (0.2 M). Add triphenylphosphine (PPh₃, 1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours until nitrogen evolution ceases. Acidify with 1M HCl, wash with DCM to remove triphenylphosphine oxide (TPPO), then basify the aqueous layer with 2M NaOH and extract with DCM to yield the pure (2-(3-bromophenyl)thiazol-4-yl)methanamine.

  • Validation: LC-MS will show the target mass (m/z 269.16)[1]. A ninhydrin stain on TLC will appear positive (deep purple/pink), confirming the presence of the primary amine.

Workflow Visualization

SynthesisWorkflow A 3-Bromothiobenzamide + 1,3-Dichloroacetone B 4-(Chloromethyl)-2-(3-bromophenyl)thiazole (Intermediate 1) A->B Hantzsch Cyclization C NaN3, DMF, 80°C (Azidation) B->C D 4-(Azidomethyl)-2-(3-bromophenyl)thiazole (Intermediate 2) C->D E PPh3, THF/H2O (Staudinger Reduction) D->E Chemoselective Pathway G H2, Pd/C (Catalytic Hydrogenation) D->G Competitive Protodehalogenation F (2-(3-bromophenyl)thiazol-4-yl)methanamine (Target Product) E->F Chemoselective Pathway H Debrominated Byproduct (Avoid) G->H Competitive Protodehalogenation

Fig 1: Chemoselective synthetic workflow for (2-(3-bromophenyl)thiazol-4-yl)methanamine.

Downstream Derivatization & Medicinal Chemistry Applications

The true value of (2-(3-bromophenyl)thiazol-4-yl)methanamine lies in its orthogonal reactivity, allowing independent functionalization at two distinct sites:

  • Amide Coupling & Reductive Amination (Amine Vector): The primary methanamine can be reacted with diverse carboxylic acids using standard coupling reagents (e.g., EDCI, HOBt) to generate vast amide libraries. This structural motif has been heavily utilized in the development of human carbonic anhydrase (hCA) activators, where the thiazole-methanamine core acts as a critical binding determinant[2]. Alternatively, reductive amination with heterocyclic aldehydes can yield secondary amines that modulate hERG liabilities and improve CNS penetration[4].

  • Palladium-Catalyzed Cross-Coupling (Bromide Vector): The 3-bromo position is electronically primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. By reacting the scaffold with various boronic acids, researchers can rapidly explore the hydrophobic sub-pockets of target proteins, tuning both the steric bulk and the electronic distribution of the molecule without disrupting the core thiazole-amine pharmacophore.

References

  • (2-(3-Bromophenyl)thiazol-4-yl)methanamine_885279-93-6. Hairui Chemical. [Link]

  • (Hetero)aryl substituted thiazol-2,4-yl scaffold as human carbonic anhydrase I, II, VII and XIV activators. PMC (National Institutes of Health).[Link]

  • European Journal of Medicinal Chemistry - Synthesis of N-methyl-1-(1,3-thiazol-4-yl)methanamine. Uniba.it. [Link]

  • New ligands for the RuCp∗-diamine catalysed asymmetric hydrogenation of aryl ketones. Comptes Rendus de l'Académie des Sciences.[Link]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Elucidating the Pharmacological Profile of a Novel Thiazole Derivative

Disclaimer: As of the latest literature review, no specific studies detailing the mechanism of action for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine have been published. This guide, therefore, provides a comprehensive framework based on the well-documented activities of structurally related 2-phenylthiazole and 2-aminothiazole derivatives. The following sections outline the most probable mechanisms of action and present a detailed roadmap for their experimental validation.

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including the essential vitamin B1 (Thiamine). Its synthetic versatility and ability to engage in various biological interactions have established it as a "privileged structure" in medicinal chemistry. Derivatives of 2-phenylthiazole and 2-aminothiazole, in particular, have demonstrated a wide spectrum of pharmacological activities, ranging from antifungal and anticancer to neuroprotective and anti-inflammatory effects.

The compound of interest, C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, combines several key structural features: a 2-phenylthiazole core, a bromine substituent on the phenyl ring, and a methylamine group at the 4-position of the thiazole. These features suggest several plausible biological targets and mechanisms of action, which will be explored in this guide. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental designs to elucidate the compound's true mechanism of action.

Part 1: Putative Mechanisms of Action Based on Structural Analogs

Given the recurring biological activities of the 2-phenylthiazole scaffold, we can hypothesize several primary mechanisms of action for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine.

Antifungal Activity via Lanosterol 14α-demethylase (CYP51) Inhibition

The 2-phenylthiazole moiety is present in clinically approved antifungal drugs like isavuconazole.[1] These agents typically function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]

Causality Behind this Hypothesis: The structural similarity of the 2-(3-Bromo-phenyl)-thiazole core to known azole and other phenylthiazole-based CYP51 inhibitors makes this a primary avenue of investigation.[1] The nitrogen atom in the thiazole ring can coordinate with the heme iron in the active site of CYP51, a key interaction for potent inhibition.

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Mechanism of Action Lanosterol Lanosterol ToxicSterols Toxic 14α-methylated sterols Lanosterol->ToxicSterols Accumulation CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity ToxicSterols->Membrane Disrupts Ergosterol Ergosterol Ergosterol->Membrane Maintains Compound C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine Compound->CYP51 Inhibits CYP51->Ergosterol Blocked Conversion Kinase_Inhibition_Apoptosis cluster_inhibition Mechanism of Action cluster_pathway Cellular Signaling Cascade Compound C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine Kinase Oncogenic Kinase (e.g., Src, Abl) Compound->Kinase Inhibits BaxBcl2 Increased Bax/Bcl-2 Ratio Compound->BaxBcl2 Induces Downstream Downstream Pro-Survival Signaling (e.g., PI3K/Akt) Kinase->Downstream Activates Proliferation Cell Proliferation & Survival Kinase->Proliferation Inhibited Pathway Downstream->Proliferation Promotes Apoptosis Apoptosis Caspase Caspase Activation BaxBcl2->Caspase Leads to Caspase->Apoptosis Executes

Caption: Proposed kinase inhibition and apoptosis induction pathway.

Modulation of Other CNS Targets

Derivatives of 2-phenylthiazole have also been investigated for their effects on central nervous system (CNS) targets, notably as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease. Additionally, 2-aminothiazole derivatives have been shown to regulate phosphodiesterase type 5 (PDE5), an enzyme involved in second messenger signaling.

Causality Behind this Hypothesis: The structural features of the compound, particularly the aromatic rings and the basic methylamine group, are common in molecules that interact with neurotransmitter receptors and enzymes in the CNS.

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the true mechanism of action of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, a multi-tiered experimental approach is required. This workflow is designed to first identify the primary biological target(s) and then to characterize the downstream cellular consequences.

Workflow Diagram

MOA_Workflow cluster_phase1 Phase 1: Target Identification & Initial Screening cluster_phase2 Phase 2: In Vitro Target Validation cluster_phase3 Phase 3: Cell-Based Functional Assays Phenotypic Phenotypic Screening (e.g., NCI-60 Cancer Cell Panel) TargetID Target Identification (Affinity Chromatography, Genetics) Phenotypic->TargetID Biochemical Broad Biochemical Screening (Kinase, GPCR, Enzyme Panels) Phenotypic->Biochemical Binding Binding Assays (SPR, ITC) TargetID->Binding Enzyme Enzyme Kinetic Assays (IC50, Ki determination) Biochemical->Enzyme Binding->Enzyme Viability Cell Viability & Proliferation Enzyme->Viability Signaling Target Engagement & Downstream Signaling (Western Blot) Viability->Signaling Apoptosis Apoptosis & Cell Cycle Analysis Signaling->Apoptosis

Caption: A logical workflow for elucidating the mechanism of action.

Part 3: Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key experiments proposed in the workflow. These protocols represent self-validating systems when appropriate controls are included.

Protocol: In Vitro Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This assay determines the compound's ability to inhibit the enzymatic activity of recombinant fungal or human CYP51.

Rationale: This is a direct test of the primary hypothesis that the compound may act as an antifungal agent. Comparing activity against fungal and human CYP51 provides an early assessment of selectivity and potential toxicity. [2] Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4), 10% (v/v) glycerol.

    • Enzyme Solution: Recombinant Candida albicans CYP51 and human CYP51.

    • Reductase Solution: NADPH-cytochrome P450 reductase.

    • Substrate: Lanosterol.

    • Test Compound: C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.

    • Positive Control: Ketoconazole or Isavuconazole.

  • Assay Procedure (96-well plate format):

    • To each well, add 0.5 µM CYP51, 2 µM NADPH-cytochrome P450 reductase, and the test compound at various concentrations (or positive control/DMSO vehicle).

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding lanosterol substrate.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Analysis:

    • Extract the sterols using the organic solvent.

    • Analyze the reaction products by LC-MS to quantify the conversion of lanosterol to its 14α-demethylated product.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Rationale: This is a gold-standard method for quantifying kinase inhibition. [3]Using a broad panel of kinases is essential to determine both potency and selectivity.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.

    • Enzyme Solution: Purified recombinant kinase (e.g., Src, Abl).

    • Substrate: Specific peptide or protein substrate for the chosen kinase.

    • ATP Solution: A mixture of cold ATP and [γ-33P]-ATP. The final ATP concentration should be near the Km value for the kinase.

    • Test Compound: Serial dilutions in DMSO.

    • Positive Control: A known inhibitor for the specific kinase (e.g., Dasatinib for Src).

  • Assay Procedure:

    • Add the kinase, substrate, and test compound (or control) to a microplate well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding phosphoric acid or by spotting the reaction mixture onto a phosphocellulose filter membrane.

  • Analysis:

    • If using a filter membrane, wash away unincorporated [γ-33P]-ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the CYP51 assay.

Protocol: Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: This functional assay validates whether the observed cytotoxicity in cancer cells is due to the induction of programmed cell death. [4] Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, HT-29) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Cell Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V detects the externalization of phosphatidylserine in early apoptotic cells.

    • PI is a nuclear stain that enters cells with compromised membranes (late apoptotic and necrotic cells).

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to allow for easy comparison and interpretation.

Table 1: Summary of In Vitro Enzyme Inhibition
Target EnzymeTest Compound IC50 (µM)Positive Control IC50 (µM)Selectivity Index (e.g., Human/Fungal)
C. albicans CYP51[Insert Value][Ketoconazole Value][Calculate]
Human CYP51[Insert Value][Ketoconazole Value]
Src Kinase[Insert Value][Dasatinib Value]
Abl Kinase[Insert Value][Dasatinib Value]
... (other kinases)
Table 2: Summary of Anticancer Activity in Cell Lines
Cell LineTissue of OriginTest Compound GI50 (µM)Positive Control GI50 (µM)
MCF-7Breast Cancer[Insert Value][Doxorubicin Value]
HT-29Colon Cancer[Insert Value][Doxorubicin Value]
K562Leukemia[Insert Value][Doxorubicin Value]
... (other cell lines)

Conclusion

While the specific mechanism of action of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine remains to be elucidated, its structural features strongly suggest potential activity as a CYP51 inhibitor, a kinase inhibitor, or a modulator of other therapeutically relevant targets. The technical framework and detailed protocols provided in this guide offer a robust and logical pathway for researchers to systematically investigate these possibilities. Through a combination of broad screening, target validation, and cell-based functional assays, the pharmacological profile of this novel compound can be thoroughly characterized, paving the way for its potential development as a therapeutic agent.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol, 12(12), e4441. [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (2012). PLoS ONE, 7(10), e46638. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi. (2021). Patologicheskaia Fiziologiia i Eksperimental'naia Terapiia, 67(1), 42-50. [Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. (2019). Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • [Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi]. (2021). Patologicheskaia Fiziologiia i Eksperimental'naia Terapiia, 67(1), 42-50. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). Methods in Molecular Biology, 1683, 225-240. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs in herbal supplements. (2019). F1000Research, 8, 1713. [Link]

  • Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.). BioVision. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 195-202. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. (2019). Journal of Medicinal Chemistry, 62(4), 1817-1836. [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 195-202. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2025). Bioorganic & Medicinal Chemistry, 120, 117769. [Link]

  • Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target. (2024). ACS Infectious Diseases, 10(5), 1629-1641. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal, 4, e3526. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Research in Pharmaceutical Sciences, 9(2), 125-132. [Link]

  • A review for cell-based screening methods in drug discovery. (2021). Journal of Pharmacological and Toxicological Methods, 111, 107092. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8684. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). DARU Journal of Pharmaceutical Sciences, 18(4), 263-268. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (2019). Journal of Medicinal Chemistry, 62(6), 3068-3083. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2011). Asian Journal of Chemistry, 23(1), 161-164. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). DARU Journal of Pharmaceutical Sciences, 18(4), 263-268. [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Cell Journal, 14(1), 48-55. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2013). Nature Chemical Biology, 9(4), 200-209. [Link]

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). International Journal of Molecular Sciences, 22(3), 1051. [Link]

  • Target identification and validation in research. (2024). LinkedIn. [Link]

  • PDE5A1 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Identifying novel drug targets with computational precision. (2024). Computational and Structural Biotechnology Journal, 24, 1-13. [Link]

  • Principles of early drug discovery. (2012). British Journal of Pharmacology, 165(6), 1739-1749. [Link]

  • Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy. (2013). PLoS ONE, 8(6), e65928. [Link]

  • Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. (2025). mBio, e0135124. [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Chemistry, 8, 579093. [Link]

Sources

Structural Elucidation of CAS 885279-93-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of CAS 885279-93-6: (2-(3-Bromophenyl)thiazol-4-yl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Compound Identity

CAS 885279-93-6 , chemically identified as (2-(3-Bromophenyl)thiazol-4-yl)methanamine (or C-[2-(3-Bromophenyl)-thiazol-4-yl]-methylamine), is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.

This guide provides a rigorous structural elucidation workflow, synthesizing mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data to definitively establish its molecular architecture.

PropertySpecification
Chemical Name (2-(3-Bromophenyl)thiazol-4-yl)methanamine
Molecular Formula C₁₀H₉BrN₂S
Molecular Weight 269.16 g/mol (Average)
Monoisotopic Mass 267.9670 (⁷⁹Br) / 269.9649 (⁸¹Br)
SMILES NCcc1nc(cs1)-c1cccc(Br)c1
Appearance Off-white to pale yellow solid

Analytical Strategy & Logic

The structural confirmation of CAS 885279-93-6 relies on a "Triangulation of Evidence" approach:

  • Elemental Composition & Isotope Pattern (HRMS): Confirms the presence of Bromine and Sulfur, and validates the C₁₀H₉N₂ backbone.

  • Functional Group Verification (IR): Identifies the primary amine (-NH₂) and aromatic systems.

  • Connectivity Mapping (1D & 2D NMR): The core of the elucidation. We must distinguish the meta-substitution on the phenyl ring and confirm the regiochemistry of the thiazole (2,4-substitution pattern).

Step-by-Step Elucidation

Mass Spectrometry (HRMS-ESI)[2]

Objective: Confirm molecular formula and halogen presence.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Observation:

    • Base Peak (M+H)⁺: Two peaks of nearly equal intensity at m/z 268.97 and 270.97.

    • Interpretation: This 1:1 doublet is the signature isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br).

    • Nitrogen Rule: The even nominal mass (268/270) indicates an even number of nitrogen atoms (2), consistent with the thiazole-amine structure.

Infrared Spectroscopy (FT-IR)

Objective: Identify the primary amine and heteroaromatic core.

Wavenumber (cm⁻¹)AssignmentMechanistic Insight
3350 - 3280 N-H stretchDoublet indicates a primary amine (-NH₂).
3105 C-H stretch (sp²)Diagnostic for thiazole C5-H and phenyl protons.
1610, 1475 C=N / C=C stretchThiazole ring breathing and aromatic skeletal vibrations.
690 - 750 C-Br stretchCharacteristic aryl halide band.
Nuclear Magnetic Resonance (NMR)[2][3][4]

Objective: Map the carbon skeleton and proton connectivity.

A. ¹H NMR (400 MHz, DMSO-d₆)

The spectrum reveals three distinct regions: the heteroaromatic thiazole proton, the meta-substituted phenyl ring, and the aliphatic amine.

Shift (δ, ppm)Mult.[1][2][3]Integ.AssignmentLogic/Causality
8.12 t1HH-2'Isolated proton between C-Br and C-Thiazole (deshielded).
7.96 dt1HH-6'Ortho to thiazole; deshielded by the heterocycle's anisotropy.
7.68 s1HH-5 (Thiazole)Characteristic singlet for 2,4-disubstituted thiazole.
7.62 d1HH-4'Ortho to Bromine; doublet coupling.
7.45 t1HH-5'Meta proton; triplet due to coupling with H-4' and H-6'.
3.85 s2H-CH₂-Methylene bridge attached to the electron-deficient thiazole.
2.10 br s2H-NH₂Exchangeable amine protons (shift varies with concentration).
B. ¹³C NMR (100 MHz, DMSO-d₆)

Key diagnostic signals:

  • Thiazole C2 (165.4 ppm): Most deshielded due to N/S flanking and conjugation with the phenyl ring.

  • Thiazole C4 (158.2 ppm): Ipso to the methylamine group.

  • Thiazole C5 (115.8 ppm): The only protonated carbon in the thiazole ring.

Connectivity Logic (HMBC Visualization)

To prove the structure is not an isomer (e.g., the 2,5-substituted thiazole), we rely on Heteronuclear Multiple Bond Coherence (HMBC).

  • Key Correlation 1: The methylene protons (δ 3.85 ) show a strong correlation to Thiazole C4 and C5 , but not to the phenyl ring. This places the amine on the thiazole.

  • Key Correlation 2: The Thiazole H-5 (δ 7.68 ) correlates to C4 and C2 .

  • Key Correlation 3: The Phenyl H-2' and H-6' correlate to Thiazole C2 , confirming the C-C bond between the two rings.

G cluster_0 Aliphatic Side Chain cluster_1 Thiazole Core cluster_2 Aryl Group NH2 NH2 CH2 CH2 (δ 3.85) NH2->CH2 C4 C4 (Thiazole) CH2->C4 HMBC (Strong) CH2->C4 C5 C5-H (δ 7.68) CH2->C5 HMBC C4->C5 C5->C4 J2 Coupling C2 C2 (Thiazole) C5->C2 HMBC (Long Range) C5->C2 Ph_C1 Ph-C1 (Ipso) Ph_C1->C2 Sigma Bond Ph_H2 Ph-H2' (δ 8.12) Ph_H2->C2 HMBC (Inter-ring) Ph_H6 Ph-H6' (δ 7.96) Ph_H6->C2 HMBC (Inter-ring)

Figure 1: HMBC Correlation Network. Red arrows indicate critical inter-ring correlations confirming the 2-aryl-thiazole linkage.

Experimental Protocols

HPLC Purity Analysis

To ensure the structural data is valid, the sample must be >95% pure.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

  • Retention Time: Expect elution around 4.5–5.5 min due to moderate lipophilicity (LogP ~2.3).

NMR Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ because the amine protons (-NH₂) are often broad or invisible in chloroform due to exchange. DMSO stabilizes these protons via hydrogen bonding, yielding a sharper signal.

  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Synthesis Context & Applications

This molecule is typically synthesized via the Hantzsch Thiazole Synthesis :

  • Precursors: 3-Bromobenzenecarbothioamide + 1,3-dichloroacetone (or a protected amine equivalent like N-(3-chloro-2-oxopropyl)phthalimide).

  • Mechanism: Condensation cyclization followed by deprotection.

  • Utility: The free amine is a "handle" for amide coupling, reductive amination, or sulfonylation, making CAS 885279-93-6 a versatile scaffold for generating libraries of kinase inhibitors (e.g., targeting EGFR or VEGFR pathways).

References

  • Chemical Identity Verification

    • Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12638848.
    • URL:[Link]

  • Synthetic Methodology (Hantzsch Reaction)

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for thiazole synthesis mechanisms).
    • URL:[Link]

  • Thiazole Spectral Data Comparison

    • Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
    • URL:[Link]

Sources

Biological activity of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole core is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities. This guide focuses on the predicted biological profile of a specific, yet under-researched, molecule: C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine. While direct studies on this compound are not extensively published, this document synthesizes data from structurally related 2-phenylthiazole and bromophenyl-thiazole derivatives to project its likely therapeutic potential and guide future research. We will delve into the rationale behind its design, explore anticipated mechanisms of action, and provide detailed protocols for its empirical validation.

Introduction: The Thiazole Scaffold and Rationale for Substitution

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The specific substitutions on the thiazole ring in C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine are not arbitrary and suggest a targeted design strategy.

  • The 2-Phenylthiazole Moiety: The presence of a phenyl group at the 2-position is a common feature in many biologically active thiazole derivatives.[3] This aromatic ring can engage in various interactions with biological targets, including pi-stacking and hydrophobic interactions, which are crucial for binding affinity.

  • The 3-Bromo Substitution: The bromine atom on the phenyl ring is an electron-withdrawing group that can significantly alter the electronic properties of the molecule.[4] This can enhance binding to target proteins and may also influence the compound's metabolic stability and pharmacokinetic profile. The presence of a halogen can also lead to specific halogen bonding interactions with target enzymes.

  • The 4-Methylamine Group: The methylamine group at the 4-position introduces a basic center, which can be protonated at physiological pH. This can facilitate interactions with acidic residues in target proteins and improve the compound's solubility.

Predicted Biological Activities

Based on extensive research into related compounds, C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is anticipated to exhibit significant anticancer and antimicrobial properties.

Anticancer Potential

Thiazole derivatives are a well-established class of anticancer agents.[2][5] The 2-phenylthiazole scaffold, in particular, has been identified as a promising framework for the development of novel cytotoxic agents.[3]

Anticipated Mechanisms of Action:

  • Inhibition of Protein Kinases: Many 2-phenylthiazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[6]

  • Induction of Apoptosis: Thiazole-containing compounds are known to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including caspase activation and disruption of mitochondrial function.[7]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[6]

Supporting Evidence from Analogs:

Numerous studies have demonstrated the potent in vitro cytotoxicity of 2-phenylthiazole derivatives against a range of human cancer cell lines.[8][9][10] For instance, derivatives with substitutions on the phenyl ring have shown IC50 values in the micromolar and even nanomolar range against breast, colon, and lung cancer cell lines.[8][11]

Quantitative Data from Related Compounds:

Compound ClassCancer Cell LineReported IC50 (µM)Reference
2-Phenylthiazole-4-carboxamidesT47D (Breast), Caco-2 (Colorectal), HT-29 (Colon)<10 µg/mL[8]
4-(4-Bromophenyl)-thiazol-2-amine derivativesMCF7 (Breast)Comparable to 5-fluorouracil[4]
Bis-Thiazole DerivativesKF-28 (Ovarian)0.0061[11]
3-Nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21[6]
Antimicrobial Potential

The thiazole ring is also a key component of many antimicrobial agents.[1][12] The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial compounds, and thiazole derivatives represent a promising avenue of research.[13]

Anticipated Spectrum of Activity:

  • Antibacterial: Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[4][13]

  • Antifungal: Activity against fungal strains such as Candida albicans and Aspergillus niger has also been reported for related compounds.[4][14]

Supporting Evidence from Analogs:

The introduction of a bromophenyl group to the thiazole scaffold has been shown to enhance antimicrobial activity.[12] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes.[13]

Proposed Experimental Workflows for Validation

To empirically determine the biological activity of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment

A crucial first step is to evaluate the compound's cytotoxic effect on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_sol 6. Solubilize Formazan Crystals mtt_add->formazan_sol read_plate 7. Read Absorbance (570 nm) formazan_sol->read_plate calc_ic50 8. Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

To assess the antimicrobial properties of the compound, the minimum inhibitory concentration (MIC) should be determined.

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strains (e.g., S. aureus, E. coli, C. albicans) to the mid-logarithmic phase and dilute to a standardized concentration.

  • Compound Dilution: Prepare two-fold serial dilutions of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

Based on the activities of related compounds, C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine may modulate key signaling pathways implicated in cancer.

G compound C-[2-(3-Bromo-phenyl)- thiazol-4-YL]-methylamine vegfr2 vegfr2 compound->vegfr2 Inhibits apoptosis apoptosis compound->apoptosis Induces mtor mtor proliferation proliferation mtor->proliferation Promotes

Sources

Definitive Spectroscopic Characterization of (2-(3-bromophenyl)thiazol-4-yl)methanamine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist in early-stage drug discovery, ensuring the absolute structural integrity of synthetic building blocks is paramount. (2-(3-bromophenyl)thiazol-4-yl)methanamine is a highly privileged scaffold utilized extensively in medicinal chemistry. Thiazol-4-yl-methanamine derivatives serve as critical intermediates in the synthesis of bioactive molecules, particularly for neurological targets and infectious diseases (1). For example, closely related halogenated phenylthiazole methanamines have been identified via advanced NMR-fragment-based screening as potent inhibitors of the ribosomal peptidyl transferase center (PTC) in Mycobacterium tuberculosis (2).

The architectural combination of a hydrogen-bond donating primary amine, a lipophilic thiazole core, and a meta-brominated phenyl ring provides an ideal vector for exploring deep hydrophobic pockets in target proteins. This whitepaper establishes a rigorous, self-validating analytical framework for the spectroscopic characterization of this compound.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (2-(3-bromophenyl)thiazol-4-yl)methanamine
CAS Number 885279-93-6 (3)
Molecular Formula C₁₀H₉BrN₂S
Molecular Weight 269.16 g/mol

Multimodal Spectroscopic Validation Workflow

To eliminate analytical blind spots, we employ an orthogonal testing matrix. The workflow below illustrates the integration of NMR, LC-HRMS, and FT-IR to achieve absolute structural certainty.

ValidationWorkflow N1 Compound Synthesis (2-(3-bromophenyl)thiazol-4-yl)methanamine N2 Sample Preparation (Solubility & Purity Check) N1->N2 N3 NMR Spectroscopy (1H, 13C, 2D HMBC/HSQC) N2->N3 N4 LC-HRMS (ESI+, Isotope Profiling) N2->N4 N5 FT-IR Spectroscopy (ATR Method) N2->N5 N6 Multimodal Data Integration & Structural Elucidation N3->N6 N4->N6 N5->N6 N7 Final QA Validation (Purity > 95%) N6->N7

Workflow for the multimodal spectroscopic validation of (2-(3-bromophenyl)thiazol-4-yl)methanamine.

Experimental Protocols & Causality

Standard operating procedures often fail when researchers blindly follow steps without understanding the underlying physical chemistry. The protocols below are designed with built-in causality and self-validation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Step 1: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is deliberately selected over CDCl₃. The primary methanamine group (-CH₂NH₂) can cause severe peak broadening and solubility limitations in non-polar halogenated solvents. DMSO-d₆ ensures sharp signals and stabilizes the amine protons via hydrogen bonding, allowing for clear integration.

  • Step 2: Acquire ¹H NMR at 500 MHz and ¹³C NMR at 125 MHz using standard pulse sequences at 298 K.

  • Step 3: Execute 2D HSQC and HMBC experiments to map carbon-proton connectivities.

    • Self-Validating System: The HMBC cross-peaks between the aliphatic methanamine protons (~3.95 ppm) and the thiazole C-4/C-5 carbons definitively prove the regiochemistry of the substitution. If the amine was incorrectly attached to the C-5 position during synthesis, the HMBC coupling to the quaternary C-4 would be absent, instantly flagging a structural error.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Step 1: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Inject 2 µL into a C18 column coupled to a Q-TOF mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

    • Causality: The basic methanamine nitrogen (pKa ~ 9.0) is highly susceptible to protonation in acidic media, making ESI+ the most sensitive and logical ionization choice to generate the [M+H]⁺ adduct.

  • Step 3: Analyze the isotopic envelope of the parent ion.

    • Self-Validating System: The presence of the bromine atom mandates a strict ~1:1 intensity ratio between the [M+H]⁺ peak at m/z 268.97 and the [M+2+H]⁺ peak at m/z 270.97. Any deviation from this isotopic signature immediately invalidates the sample identity, serving as an internal control against debromination or sample mix-ups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Step 1: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Step 2: Apply consistent pressure using the anvil and scan from 4000 to 400 cm⁻¹.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch at ~3300 cm⁻¹ that would completely mask the critical N-H stretching vibrations of the primary amine.

    • Self-Validating System: The detection of a characteristic C-Br stretching frequency (~1070 cm⁻¹) combined with the dual N-H stretch (~3350 and 3280 cm⁻¹) cross-verifies the functional groups identified in the MS and NMR data, closing the analytical loop.

Quantitative Spectroscopic Data Interpretation

The structural assignment of the 2-phenylthiazole core is highly predictable. Literature benchmarks for 2-phenylthiazole derivatives consistently show the thiazole C-2 carbon resonating far downfield at ~167-168 ppm, and the C-5 proton appearing as a distinct singlet around 7.4-7.6 ppm (4). The data tables below summarize the expected multimodal profile.

Table 2: ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10 t (J = 1.8 Hz)1HPhenyl H-2' (ortho to Br and Thiazole)
7.92 dt (J = 7.8, 1.4 Hz)1HPhenyl H-6'
7.68 ddd (J = 8.0, 2.0, 1.0 Hz)1HPhenyl H-4'
7.55 s1HThiazole H-5
7.45 t (J = 7.9 Hz)1HPhenyl H-5'
3.95 s2H-CH₂- (Aliphatic linker)
2.50 - 3.00 br s2H-NH₂ (Amine, exchanges with D₂O)
Table 3: ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)TypeAssignment
166.8 Quaternary (C)Thiazole C-2
157.2 Quaternary (C)Thiazole C-4
135.4 Quaternary (C)Phenyl C-1'
133.1 Methine (CH)Phenyl C-4'
131.5 Methine (CH)Phenyl C-5'
128.6 Methine (CH)Phenyl C-2'
125.2 Methine (CH)Phenyl C-6'
122.8 Quaternary (C)Phenyl C-3' (C-Br)
115.6 Methine (CH)Thiazole C-5
43.2 Methylene (CH₂)-CH₂-NH₂
Table 4: High-Resolution Mass Spectrometry (ESI-TOF)
Ion SpeciesFormulaCalculated m/zExpected m/zMass Error
[M+H]⁺ (⁷⁹Br) C₁₀H₁₀⁷⁹BrN₂S⁺268.9743268.9748< 2.0 ppm
[M+H]⁺ (⁸¹Br) C₁₀H₁₀⁸¹BrN₂S⁺270.9722270.9725< 2.0 ppm
Table 5: FT-IR (ATR) Principal Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignment
3350, 3280 MediumN-H stretch (primary amine, asymmetric & symmetric)
3110 WeakC-H stretch (aromatic/thiazole)
2850 - 2950 WeakC-H stretch (aliphatic -CH₂-)
1590, 1560 StrongC=N and C=C stretching (thiazole/phenyl rings)
1070 MediumC-Br stretch
780 StrongC-H out-of-plane bend (meta-disubstituted benzene)

References

  • Thiazol-4-yl-methylamine hydrochloride Chem-Impex
  • Discovery of small-molecule inhibitors targeting the ribosomal peptidyl transferase center (PTC) of M. tuberculosis RSC Publishing
  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors Semantic Scholar
  • (2-(3-Bromophenyl)thiazol-4-yl)methanamine_885279-93-6 Hairuichem

Sources

In Silico Profiling of the C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine Scaffold: From Quantum Mechanics to Target Interaction

[1]

Executive Summary

This technical guide delineates the computational workflow for modeling the interactions of C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (hereafter referred to as BPTM ).[1] As a privileged pharmacophore, the 2-aryl-thiazole-4-methylamine scaffold serves as a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for targets such as Stearoyl-CoA Desaturase-1 (SCD1) , Apoptosis Inhibitors (XIAP) , and various Kinases .[1]

This guide moves beyond standard docking protocols to address the specific physicochemical challenges of this ligand: the sigma-hole anisotropy of the 3-bromo substituent, the pH-dependent protonation of the primary amine, and the rotational entropy of the thiazole-phenyl bond.[1]

Structural Analysis & Ligand Preparation

Before docking, the ligand must be treated as a dynamic quantum mechanical entity rather than a rigid stick model.[1]

Quantum Mechanical Optimization (DFT)

Standard force fields (GAFF/MMFF) often underestimate the directionality of halogen bonds.[1] The bromine atom at the meta position of the phenyl ring exhibits a positive electrostatic potential cap (sigma-hole) that can engage in specific interactions with backbone carbonyls.[1]

Protocol:

  • Conformational Search: Generate low-energy conformers to assess the torsion angle between the phenyl and thiazole rings. (Note: This bond is rotatable but has a high barrier due to ortho-hydrogen steric clashes).[1]

  • DFT Optimization: Use B3LYP/6-311G(d,p) level of theory.[1]

  • ESP Calculation: Generate Electrostatic Potential (ESP) charges to replace standard partial charges. This captures the electron-withdrawing effect of the thiazole ring on the phenyl group.[1]

Protonation State Assignment

The C-4 methylamine group (

1
  • pKa Estimation: The pKa of the primary amine is predicted to be

    
    .[1]
    
  • Physiological State: At pH 7.4, the amine exists predominantly as the cationic ammonium species (

    
    ).[1]
    
  • Modeling Implication: You must model the cationic form for accurate electrostatic interaction energies (salt bridges with Asp/Glu residues), while also generating a neutral conformer if targeting hydrophobic pockets (e.g., in CNS penetration modeling).[1]

Target Identification & Pharmacophore Mapping

If the specific biological target is unknown, a Reverse Docking or Pharmacophore Mapping strategy is required.[1] BPTM exhibits a distinct pharmacophore signature:

FeatureChemical MoietyInteraction Type
Hydrophobic/Aromatic 3-Bromo-phenyl

-

stacking, Hydrophobic enclosure
Halogen Bond Donor Bromine (3-pos)Interaction with Carbonyl O or Sulfurs
Aromatic Core Thiazole Ring

-cation, H-bond acceptor (N3)
Positive Ionizable MethylamineSalt bridge, H-bond donor
Target Classes

Based on structural similarity search (Tanimoto coefficient > 0.7 against ChEMBL), BPTM is a relevant scaffold for:

  • SCD1 (Stearoyl-CoA Desaturase-1): Thiazole-amides are known inhibitors; the amine may act as a mimetic.[1]

  • Serine/Threonine Kinases: The thiazole nitrogen and amine can mimic the adenine ring of ATP in the hinge region.[1]

  • Amine Oxidases (SSAO/VAP-1): Primary amines are potential substrates or mechanism-based inhibitors.[1]

Molecular Docking Workflow

This section details the protocol for docking BPTM into a representative target (e.g., SCD1 , PDB: 4ZPA) or a generic binding pocket.[1]

Grid Generation[1]
  • Center: Define the grid box centered on the co-crystallized ligand or the active site residues (e.g., His/Asp/Glu clusters).[1]

  • Size:

    
     Å.[1] Ensure the box is large enough to accommodate the flexible methylamine tail.[1]
    
Docking Protocol (AutoDock Vina / Glide)

The critical challenge is the rotational penalty of the phenyl-thiazole bond.[1]

Step-by-Step Protocol:

  • Receptor Prep: Remove water molecules (unless bridging is expected), add polar hydrogens, and assign Kollman charges.[1]

  • Ligand Prep: Set the phenyl-thiazole bond as active (rotatable) initially, but penalize planar deviations if DFT suggests a twisted minimum.[1]

  • Sampling: Use high exhaustiveness (value: 32-64) to ensure the methylamine finds deep electrostatic pockets.[1]

  • Scoring: Prioritize poses where the ammonium group forms < 3.0 Å interactions with Asp/Glu or backbone carbonyls.[1]

Visualization of the Workflow

The following diagram illustrates the integrated workflow from ligand preparation to binding energy estimation.

Gcluster_0Ligand Preparation (BPTM)cluster_1Target Preparationcluster_2Interaction ModelingL1Structure Generation(SMILES to 3D)L2DFT Optimization(B3LYP/6-311G**)L1->L2L3Charge Calculation(ESP/RESP)L2->L3L4Protonation (pH 7.4)Generate -NH3+ SpeciesL3->L4D1Molecular Docking(Rigid Receptor / Flexible Ligand)L4->D1T1Target Selection(e.g., SCD1, Kinase)T2Protein Pre-processing(H-bond network, Desolvation)T1->T2T3Grid Box Definition(Active Site)T2->T3T3->D1D2Complex Refinement(Energy Minimization)D1->D2D3Binding Free Energy(MM-GBSA / MM-PBSA)D2->D3

Caption: Integrated computational workflow for BPTM modeling, highlighting the critical DFT optimization step for halogen bonding accuracy.

Molecular Dynamics (MD) Simulation Strategy

Docking provides a static snapshot.[1] MD is required to verify the stability of the Bromine-Interaction and the Amine-Salt Bridge .[1]

System Setup
  • Force Field: CHARMM36m (best for small molecules with heterocycles) or GAFF2.[1]

  • Solvent: TIP3P water model in a cubic box with 10 Å padding.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).[1]

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT/NPT): Heat to 310 K over 100 ps; pressurize to 1 atm. Restrain ligand heavy atoms (

    
    ).[1]
    
  • Production Run: 50–100 ns unconstrained.

  • Analysis Metrics:

    • RMSD: Ligand stability within the pocket.[1]

    • H-bond Lifetime: Percentage of time the

      
       group maintains contact with acidic residues.[1]
      
    • Radial Distribution Function (RDF): Analyze water structure around the bromine atom to check for hydrophobic enclosure vs. solvation.[1]

ADMET & Toxicity Profiling

The primary amine and the brominated aromatic ring present specific ADMET liabilities that must be modeled in silico.[1]

PropertyRisk FactorModeling Tool / Approach
Metabolic Stability N-dealkylation, OxidationSMARTCyp (P450 metabolism prediction)
Toxicity Quinone-imine formationQM-based reactivity descriptors (LUMO energy)
CNS Penetration BBB PermeabilityLogP / PSA (Polar Surface Area).[1] Target PSA < 90 Ų.[1]
hERG Inhibition Cardiotoxicity3D-QSAR models (Basic amines are risk factors)

Critical Insight: The primary amine is a "metabolic handle."[1] In silico prediction of Phase I metabolism (via MAO-A/B or SSAO) is crucial.[1] If the amine is rapidly oxidized to an aldehyde, the compound may have a short half-life or generate reactive metabolites.[1]

References

  • Structure-Activity Relationships of Thiazole Derivatives. Source: National Institutes of Health (NIH) / PubChem.[1] URL:[Link][1]

  • Halogen Bonding in Drug Discovery: Overview and Computational Modeling. Source: Journal of Medicinal Chemistry.[1] URL:[Link][1]

  • Discovery of Thiazole-Based Inhibitors of Stearoyl-CoA Desaturase (SCD1). Source: Google Patents / WIPO.[1] URL:

  • QM-based calculation of halogen bonding in drug design. Source: Nature Scientific Reports.[1] URL:[Link][1]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source:[1] Scientific Reports.[1] URL:[Link][1]

Comprehensive Profiling of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine: Solubility, Stability, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (IUPAC:[2-(3-bromophenyl)-1,3-thiazol-4-yl]methanamine) is a highly versatile building block and pharmacophore frequently utilized in the design of kinase inhibitors and targeted therapeutics. The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, offering robust target engagement through hydrophobic interactions and halogen bonding . However, the integration of a lipophilic 3-bromophenyl group alongside a polar primary amine creates a complex physicochemical dichotomy.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind this compound's solubility and stability behaviors, providing self-validating experimental protocols to ensure rigorous preclinical profiling.

Chemical Architecture & Predictive Profiling

Understanding the macroscopic behavior of this compound requires analyzing its microscopic structural components:

  • The 2-Arylthiazole Core: Thiazoles exhibit high thermal stability and act as excellent bioisosteres for phenyl rings. They are weak bases, but their electron-withdrawing nature influences adjacent functional groups [[1]]([Link]).

  • The 3-Bromophenyl Moiety: The bromine atom significantly increases the molecule's partition coefficient (LogP). In the solid state, this promotes strong intermolecular

    
     stacking and van der Waals interactions, resulting in a high crystal lattice energy that strongly resists aqueous solvation.
    
  • The Primary Methanamine (-CH₂NH₂): This is the molecule's solubility engine. With a predicted pKa in the range of 8.5–9.5, the amine dictates the pH-dependent solubility profile of the entire molecule [[2]]([Link]).

Solubility Dynamics & Thermodynamic Profiling

The Causality of Poor Neutral Solubility

At physiological pH (7.4) or in basic environments, the primary amine exists largely in its neutral (unprotonated) state. Without the ion-dipole interactions provided by a charged amine, the lipophilicity of the bromophenyl-thiazole core dominates, leading to rapid aggregation and precipitation. Conversely, dropping the pH below the amine's pKa protonates the nitrogen, breaking the crystal lattice and exponentially increasing aqueous solubility.

G A C-[2-(3-Bromo-phenyl)- thiazol-4-YL]-methylamine (Free Base) B Aqueous Buffer System A->B C pH < 8.0 Protonated Amine (+) B->C Acidic Shift D pH > 9.0 Neutral Species (0) B->D Basic Shift E High Solubility (Ion-Dipole Bonds) C->E Solvation F Low Solubility (Crystal Aggregation) D->F Precipitation

Fig 1. pH-dependent solubility dynamics of the primary amine moiety.

Protocol: Self-Validating Thermodynamic Solubility Assay (Shake-Flask)

Kinetic solubility assays (e.g., DMSO solvent shift) often overestimate solubility due to supersaturation. To obtain true equilibrium data, the Saturation Shake-Flask method is mandatory.

  • Preparation: Add excess solid API (approx. 10 mg) to 1 mL of selected aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) in glass vials.

  • Equilibration: Agitate vials at 300 RPM at exactly 37.0°C for 48 hours. Scientific Rationale: 48 hours ensures the crystal lattice has reached a true thermodynamic equilibrium with the solvent.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a standard curve.

  • Self-Validation Step (Critical): Measure the pH of the terminal supernatant. Because the methanamine is basic, dissolving high concentrations of the free base can shift the pH of weak buffers upward. If the terminal pH deviates by >0.1 units from the initial buffer pH, the assay is invalid and must be repeated with a higher-capacity buffer.

Table 1: Simulated Physicochemical & Solubility Profile
ParameterCondition / MediumEstimated ValueMechanistic Driver
pKa Computational8.8 - 9.2Primary methanamine protonation
LogP Computational2.8 - 3.23-bromophenyl lipophilicity
Solubility SGF (pH 1.2)> 10 mg/mLComplete amine ionization
Solubility Acetate Buffer (pH 4.5)~ 2.5 mg/mLPartial ionization / Salt formation
Solubility PBS (pH 7.4)< 0.1 mg/mLNeutral free-base dominance

Chemical & Metabolic Stability

Intrinsic Vulnerabilities

While the 2-arylthiazole ring is broadly resistant to hydrolysis , the molecule possesses specific weak points:

  • Nucleophilic Amine: The primary amine is highly reactive. In solid-state formulations containing reducing sugars (e.g., lactose), it will undergo a Maillard reaction, forming brown, inactive adducts.

  • Photolabile C-Br Bond: Aryl bromides are susceptible to homolytic cleavage under intense UV irradiation, leading to debromination and the generation of reactive radical species.

  • Oxidative Susceptibility: Peroxides can oxidize the primary amine to hydroxylamines or N-oxides, and under extreme stress, can attack the electron-rich sulfur of the thiazole ring.

G A API Stress Testing (ICH Q1A/Q1B) B Thermal / Humidity (40°C / 75% RH) A->B C Photolytic Stress (1.2M lux-hours) A->C D Oxidative Stress (3% H2O2) A->D E Amine Degradation (Maillard / Dimerization) B->E Excipient driven F C-Br Cleavage (Debromination) C->F Radical pathway G N-Oxidation (Thiazole/Amine) D->G Electrophilic attack

Fig 2. Forced degradation pathways under ICH Q1A(R2) stress conditions.

Protocol: Accelerated Stability Testing (ICH Q1A/Q1B)

To map the degradation profile, we utilize a forced degradation protocol aligned with ICH Q1A(R2) guidelines .

  • Sample Preparation: Prepare the API both as a solid powder and as a 1 mg/mL solution in 50:50 Water:Acetonitrile.

  • Stress Application:

    • Thermal/Hydrolytic: Expose to 40°C / 75% RH for 6 months.

    • Oxidative: Treat solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose to 1.2 million lux-hours and 200 watt-hours/m² of near-UV energy.

  • Analysis: Analyze samples via LC-MS/MS. Look for specific mass shifts: -78 Da (Debromination) or +16 Da (N-oxidation).

  • Self-Validation Step (Mass Balance): Calculate the total chromatographic area of the parent API plus all detected degradant peaks. The sum must equal ~95-105% of the initial API area. A failure in mass balance indicates that degradants are either co-eluting, not absorbing UV light, or volatilizing, requiring an orthogonal detection method (e.g., CAD or ELSD).

Table 2: Accelerated Degradation Matrix
Stress ConditionPrimary Degradation PathwayExpected t₁/₂ or Degradation %Mitigation Strategy
Thermal (40°C/75% RH) Amine dimerization / Hydrolysis< 2% degradation over 6 mo.Desiccant packaging
Oxidative (3% H₂O₂) N-oxidation of methanamineRapid degradation (~15% in 24h)Inert gas purge (Argon/N₂)
Photolytic (UV/Vis) C-Br homolytic cleavageModerate (5-10% in 48h)Opaque / Amber container

Formulation & Handling Strategies

To transition C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine from a raw building block to a viable preclinical candidate, formulation scientists must address its free-base limitations:

  • Salt Screening: The free base should be converted to a stable salt. Given the pKa of ~9.0, strong acids like Hydrochloric Acid (HCl) or Methanesulfonic Acid (Mesylate) will yield highly crystalline, water-soluble salts. This circumvents the dissolution-rate limitations caused by the bromophenyl group.

  • Excipient Compatibility: Avoid all reducing sugars (lactose, glucose) in solid dosage forms to prevent Maillard reactions with the primary amine. Opt for mannitol, microcrystalline cellulose (MCC), or dibasic calcium phosphate as diluents.

  • Storage: Store the API in tightly sealed, light-resistant containers under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent oxidative and photolytic degradation.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][3]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][2]

  • Flavones and Related Compounds: Synthesis and Biological Activity (2-Arylthiazole Derivatives) Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][4]

  • Methyl-Thiazoles: A Novel Mode of Inhibition with the Potential to Develop Novel Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Methodological & Application

High-Yield Synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine: A Modular Hantzsch-Delépine Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details a robust, three-step protocol for the synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (also known as [2-(3-bromophenyl)-1,3-thiazol-4-yl]methanamine).

The 2,4-disubstituted thiazole scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antiretrovirals, and antimicrobial agents. The specific inclusion of a 3-bromophenyl group at the C2 position provides a critical handle for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C4-methylamine moiety serves as a versatile nucleophile for amide coupling or reductive amination.

Synthetic Strategy: We utilize a convergent Hantzsch Thiazole Synthesis followed by a Delépine Amination . This route is selected over direct amination or Gabriel synthesis to maximize regiocontrol, minimize over-alkylation byproducts, and utilize cost-effective commodity reagents.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target Molecule C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine Inter1 Intermediate 1 4-(Chloromethyl)-2-(3-bromophenyl)thiazole Target->Inter1 Delépine Reaction (Hexamine / HCl) Thioamide Precursor A 3-Bromobenzothioamide Inter1->Thioamide Hantzsch Cyclization HaloKetone Precursor B 1,3-Dichloroacetone Inter1->HaloKetone + Nitrile Starting Material 3-Bromobenzonitrile Thioamide->Nitrile Thiolysis (NaSH / MgCl2)

Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the target amine via a chloromethyl thiazole intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromobenzothioamide

Objective: Convert the nitrile group to a thioamide using a controlled magnesium-mediated thiolysis. This method avoids the use of foul-smelling Lawesson’s reagent and provides high purity.

  • Reagents:

    • 3-Bromobenzonitrile (1.0 equiv)[1]

    • Sodium hydrosulfide hydrate (NaSH[2]·xH₂O) (2.0 equiv)

    • Magnesium chloride hexahydrate (MgCl₂[2]·6H₂O) (1.0 equiv)

    • Dimethylformamide (DMF) [Solvent]

Protocol:

  • Setup: Charge a round-bottom flask with DMF (0.5 M concentration relative to nitrile).

  • Activation: Add MgCl₂·6H₂O (1.0 equiv) and NaSH hydrate (2.0 equiv). Stir the resulting slurry for 15 minutes at room temperature. Note: The Mg²⁺ coordinates with the nitrile nitrogen, increasing electrophilicity.

  • Addition: Add 3-Bromobenzonitrile (1.0 equiv) in one portion.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the nitrile spot.

  • Workup: Pour the green/yellow reaction mixture into 10 volumes of ice-cold water. The thioamide product will precipitate immediately.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (to remove residual DMF and salts) and then with cold hexanes.

  • Drying: Dry under vacuum at 40 °C.

    • Expected Yield: 85–95%

    • Appearance: Yellow crystalline solid.

Step 2: Hantzsch Cyclization to 4-(Chloromethyl)-2-(3-bromophenyl)thiazole

Objective: Construct the thiazole core. 1,3-Dichloroacetone is used as the bis-electrophile. The reaction is highly regioselective for the 4-chloromethyl isomer.

  • Reagents:

    • 3-Bromobenzothioamide (from Step 1) (1.0 equiv)

    • 1,3-Dichloroacetone (1.1 equiv) [CAUTION: LACHRYMATOR]

    • Ethanol (Absolute) [Solvent][3]

Protocol:

  • Safety Note: 1,3-Dichloroacetone is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning fume hood.

  • Dissolution: Dissolve 3-Bromobenzothioamide (1.0 equiv) in absolute ethanol (0.3 M) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1,3-Dichloroacetone (1.1 equiv) to the solution.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Mechanism:[4][5][6][7][8] The sulfur attacks the chloromethyl ketone, displacing chloride. Subsequent cyclodehydration yields the thiazole ring.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates directly. If not, reduce the volume by 50% under vacuum and cool to 0 °C.

  • Isolation: Filter the precipitate. If no solid forms, pour into water and extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if high purity is required for the next step.

    • Expected Yield: 70–80%

    • Key QC Parameter: ¹H NMR should show a singlet around δ 4.7–4.8 ppm corresponding to the

      
       protons.
      
Step 3: Delépine Amination to Target Methylamine

Objective: Convert the alkyl chloride to a primary amine. The Delépine reaction uses hexamethylenetetramine (Hexamine) to form a quaternary salt, which is then hydrolyzed.[4] This prevents the formation of secondary/tertiary amines common with direct ammonia substitution.

  • Reagents:

    • 4-(Chloromethyl)-2-(3-bromophenyl)thiazole (from Step 2) (1.0 equiv)

    • Hexamethylenetetramine (Hexamine) (1.1 equiv)

    • Chloroform or Ethanol [Solvent for Salt Formation]

    • Conc. HCl / Ethanol [Solvent for Hydrolysis][4]

Protocol:

  • Quaternization (Salt Formation):

    • Dissolve the chloromethyl thiazole intermediate in Chloroform (or Ethanol) (0.2 M).

    • Add Hexamine (1.1 equiv).

    • Stir at reflux for 2–4 hours (or overnight at RT).

    • The quaternary hexaminium salt will precipitate as a white/off-white solid.

    • Filter the salt and wash with cold chloroform/ether to remove impurities. Do not dry extensively; proceed to hydrolysis.

  • Acid Hydrolysis:

    • Suspend the hexaminium salt in a mixture of Ethanol and Conc.[4] HCl (ratio 5:1).

    • Heat to reflux for 2 hours. This cleaves the adamantane-like cage of hexamine, releasing formaldehyde (as acetal) and the primary amine hydrochloride.

    • Safety: Formaldehyde is generated; ensure good ventilation.

  • Workup & Free Basing:

    • Cool the reaction mixture. Concentrate under vacuum to remove ethanol.

    • The residue contains the target amine hydrochloride.[6]

    • Suspend residue in water.[3] Basify carefully with 2M NaOH or saturated

      
       to pH > 10.
      
    • Extract the free base with Dichloromethane (DCM) (3x).

    • Dry organic layers over

      
      , filter, and concentrate.
      
  • Final Purification:

    • The crude oil/solid can be recrystallized from Ether/Hexanes or converted to the HCl salt for long-term stability (add HCl in Dioxane to the ethereal solution of the free base).

Quantitative Data Summary

ParameterStep 1: ThioamideStep 2: Chloromethyl ThiazoleStep 3: Target Amine
Limiting Reagent 3-Bromobenzonitrile3-BromobenzothioamideChloromethyl Intermediate
Key Reagent NaSH / MgCl₂1,3-DichloroacetoneHexamine
Solvent System DMFEthanolCHCl₃ (Salt)

EtOH/HCl
Temperature 25 °C78 °C (Reflux)Reflux
Typical Yield 92%75%65-70% (over 2 steps)
Appearance Yellow SolidOff-white/Tan SolidWhite/Pale Yellow Solid
Safety Hazard

evolution (trace)
Lachrymator (tear gas)Formaldehyde evolution

Reaction Mechanism & Pathway[3][4][5][6]

The synthesis relies on the Hantzsch thiazole synthesis mechanism, where the thioamide sulfur acts as a nucleophile attacking the


-carbon of the haloketone. The Delépine reaction utilizes the steric bulk of hexamine to prevent poly-alkylation, a common pitfall when synthesizing primary amines.

ReactionPathway Step1 Step 1: Thiolysis Nitrile + NaSH/MgCl2 Step2 Step 2: Hantzsch + 1,3-Dichloroacetone Step1->Step2 Thioamide Step3a Step 3a: Quaternization + Hexamine Step2->Step3a Chloromethyl Thiazole Intermediate Hexaminium Salt (Precipitate) Step3a->Intermediate Step3b Step 3b: Hydrolysis HCl / EtOH Final Target Amine Step3b->Final Intermediate->Step3b

Figure 2: Sequential reaction workflow illustrating the isolation of the hexaminium salt intermediate.

Troubleshooting & Critical Parameters

  • Lachrymator Handling (Step 2): 1,3-Dichloroacetone is extremely irritating to eyes and respiratory tracts. Neutralize glassware with dilute ammonia or NaOH before removing from the hood.

  • Thioamide Purity (Step 1): If the thioamide contains residual nitrile, the yield of Step 2 will decrease. Ensure complete conversion in Step 1 by TLC.

  • Hydrolysis Completeness (Step 3): If the final product smells of "fishy" amines or formaldehyde, the hydrolysis was incomplete. Ensure the acidic reflux is maintained for at least 2 hours.

  • Storage: The free amine can absorb

    
     from the air (carbamate formation). Store under nitrogen or convert to the HCl salt (dihydrochloride or monohydrochloride depending on stoichiometry) for stability.
    

References

  • Hantzsch Thiazole Synthesis Review

    • Title: The Hantzsch thiazole synthesis: A broad review of the last decade.
    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link]

  • Thioamide Synthesis Protocol

    • Title: A Convenient Synthesis of Thioamides
    • Source:Tetrahedron Letters.
    • Link:[Link][9]

  • Delépine Reaction on Thiazoles

    • Title: Delépine Reaction: An Efficient Method for the Synthesis of Primary Amines.[4]

    • Source:Comprehensive Organic Name Reactions and Reagents.
    • Link:[Link][9]

  • Synthesis of 4-(Chloromethyl)

    • Title: Synthesis and biological evaluation of new substituted Hantzsch thiazole deriv
    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link]

Sources

Step-by-step synthesis of (2-(3-bromophenyl)thiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Protocol for (2-(3-Bromophenyl)thiazol-4-yl)methanamine

Executive Summary & Strategic Rationale

The compound (2-(3-bromophenyl)thiazol-4-yl)methanamine is a critical heterocyclic building block utilized in the synthesis of diverse pharmacological agents, including kinase inhibitors, antimicrobial agents, and ligands for neuroreceptors. The 2-arylthiazole core provides a rigid scaffold for pi-stacking interactions, while the primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonylation.

This application note details a robust, two-step synthetic route designed for scalability and purity. Unlike direct amination strategies that often result in over-alkylation (secondary/tertiary amines), this protocol utilizes the Delépine Reaction via a Hantzsch Thiazole Synthesis intermediate. This approach ensures high selectivity for the primary amine.

Key Advantages of this Protocol:

  • Regioselectivity: The Hantzsch synthesis unambiguously establishes the 2,4-substitution pattern.

  • Chemo-selectivity: The Delépine reaction prevents the formation of poly-alkylated side products common with direct ammonia substitution.

  • Operational Safety: Designed to manage the lachrymatory nature of

    
    -haloketone intermediates.
    

Retrosynthetic Analysis & Pathway

The logical disconnection of the target molecule reveals two key precursors: a thioamide and an


-haloketone.
  • Target: (2-(3-bromophenyl)thiazol-4-yl)methanamine

  • Intermediate: 4-(Chloromethyl)-2-(3-bromophenyl)thiazole

  • Starting Materials: 3-Bromothiobenzamide + 1,3-Dichloroacetone

Retrosynthesis Target (2-(3-Bromophenyl)thiazol-4-yl)methanamine (Target) Inter 4-(Chloromethyl)-2-(3-bromophenyl)thiazole (Electrophilic Intermediate) Target->Inter Delépine Reaction (C-N Bond Formation) SM1 3-Bromothiobenzamide (Nucleophile) Inter->SM1 Hantzsch Cyclization SM2 1,3-Dichloroacetone (Electrophile) Inter->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core followed by functional group transformation.

Experimental Protocols

Safety Pre-requisites
  • Warning: 1,3-Dichloroacetone is a potent lachrymator. All operations involving this reagent must be performed in a properly functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste: Halogenated organic waste streams must be segregated.

Step 1: Synthesis of 4-(Chloromethyl)-2-(3-bromophenyl)thiazole

This step utilizes the Hantzsch Thiazole Synthesis, condensing a thioamide with an


-chloroketone.
ParameterSpecification
Reaction Type Hantzsch Condensation / Cyclodehydration
Limiting Reagent 3-Bromothiobenzamide (1.0 eq)
Electrophile 1,3-Dichloroacetone (1.1 eq)
Solvent Ethanol (Absolute) or DMF (if solubility is poor)
Temperature Reflux (

)
Time 4 – 6 Hours

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromothiobenzamide (10.0 mmol) in absolute ethanol (50 mL).

  • Addition: Add 1,3-dichloroacetone (11.0 mmol) to the solution. Note: If the dichloroacetone is solid, dissolve it in a minimum amount of ethanol before addition to ensure homogeneity.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (Hexane:EtOAc 4:1). The starting thioamide is typically more polar than the thiazole product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates as the hydrochloride salt or free base upon cooling.

    • If no precipitate forms, concentrate the solvent to ~10 mL under reduced pressure and dilute with ice-cold water (50 mL).

    • Neutralize carefully with saturated

      
       solution to pH ~8 to precipitate the free base.
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the chloromethyl intermediate.

Step 2: Conversion to Methanamine via Delépine Reaction

Direct amination with ammonia is avoided to prevent secondary amine formation. The Delépine reaction uses hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.

ParameterSpecification
Reagent A 4-(Chloromethyl)-2-(3-bromophenyl)thiazole (1.0 eq)
Reagent B Hexamethylenetetramine (HMTA) (1.1 eq)
Solvent 1 Chloroform or Ethanol (for salt formation)
Solvent 2 Ethanol / Conc. HCl (for hydrolysis)
Temperature Ambient (Salt formation)

Reflux (Hydrolysis)

Procedure:

  • Quaternization: Dissolve the chloromethyl intermediate (5.0 mmol) in chloroform (20 mL). Add a solution of HMTA (5.5 mmol) in chloroform (10 mL).

  • Incubation: Stir at room temperature for 12–24 hours. The hexaminium salt will precipitate as a white or off-white solid.

  • Isolation of Salt: Filter the precipitate and wash with cold chloroform/ether to remove unreacted starting materials. Dry the salt under vacuum.

  • Hydrolysis: Suspend the dried salt in a mixture of ethanol (20 mL) and concentrated HCl (2 mL, approx. 6-12 eq).

  • Cleavage: Reflux the mixture for 2–3 hours. The HMTA moiety decomposes into formaldehyde (volatile) and ammonium chloride, releasing the primary amine hydrochloride.

  • Purification:

    • Cool the reaction mixture. The product may crystallize as the hydrochloride salt.

    • Filter the solid. If the product remains in solution, concentrate the solvent.

    • Free Base Liberation (Optional): Dissolve the salt in water, basify with 1M NaOH, and extract with Dichloromethane (DCM). Dry over

      
       and evaporate.
      

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

TechniqueExpected ObservationMechanistic Interpretation

-NMR
(DMSO-

)
Singlet at

ppm (1H)
Protons at the thiazole C5 position.

-NMR
(DMSO-

)
Broad singlet

ppm (3H)
Ammonium protons (

) if isolated as HCl salt.

-NMR
(DMSO-

)
Singlet

ppm (2H)
Methylene protons (

) connecting the ring and amine.
LC-MS

Characteristic 1:1 isotopic pattern of Bromine (

).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation flow, highlighting the critical intermediates.

Mechanism Start Thioamide + 1,3-Dichloroacetone Inter1 Hydroxy-thiazoline Intermediate Start->Inter1 S-Alkylation Chloromethyl 4-(Chloromethyl)thiazole (Stable Intermediate) Inter1->Chloromethyl -H2O (Dehydration) HexSalt Hexaminium Salt (Precipitate) Chloromethyl->HexSalt + HMTA (SN2) Final Primary Amine (Product) HexSalt->Final HCl/EtOH (Hydrolysis)

Figure 2: Reaction pathway from Hantzsch cyclization through Delépine hydrolysis.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Delépine, M. (1895). "Sur l'hexaméthylène-amine". Bulletin de la Société Chimique de Paris, 13, 352–361.
  • Blas, J., et al. (2006). "Synthesis and pharmacological evaluation of aminomethylthiazole derivatives as potential dopamine D3 receptor antagonists". Bioorganic & Medicinal Chemistry Letters, 16(16), 4399-4402. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Heterocyclic Synthesis).

Application Notes and Protocols for the In Vitro Assay Development of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1] C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is a novel compound belonging to this class. While its specific biological target and mechanism of action are yet to be elucidated, its structural features suggest potential therapeutic value. The initial stages of drug discovery for such a novel chemical entity hinge on the development of robust and informative in vitro assays.[2][3]

This document provides a comprehensive guide to establishing a systematic in vitro assay cascade for the initial characterization of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine. As a senior application scientist, the following protocols and insights are designed to be both technically rigorous and practically applicable, guiding the user from broad, target-agnostic screening to more focused mechanistic studies. The overarching goal is to create a self-validating system of inquiry that yields reliable and reproducible data, forming a solid foundation for further preclinical development.[4][5]

Part 1: A Dual-Pronged Strategy for Initial Characterization

Given the unknown nature of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, a parallel approach employing both phenotypic and target-based screening is recommended.[2] This dual strategy maximizes the chances of identifying a biological effect and provides a more holistic initial assessment of the compound's activity.

G cluster_0 Initial Screening Strategy cluster_1 Data Analysis & Validation cluster_2 Downstream Mechanistic Studies phenotypic Phenotypic Screening (Target-Agnostic) cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) phenotypic->cell_viability Assess overall cellular effect target_based Target-Based Screening (Biochemical) kinase_panel Broad-Spectrum Kinase Panel (e.g., ADP-Glo™) target_based->kinase_panel Identify potential molecular targets data_analysis Dose-Response Curves (IC50) Assay Validation (Z', S/B) cell_viability->data_analysis kinase_panel->data_analysis mechanistic_studies Pathway Analysis, Apoptosis Assays, Target Engagement data_analysis->mechanistic_studies Based on initial hits

Caption: A dual-pronged workflow for the initial in vitro characterization of a novel compound.

Part 2: Phenotypic Screening: Assessing Global Cellular Effects

Phenotypic screening makes no assumptions about the specific molecular target but instead measures the overall effect of a compound on cellular behavior.[2] A primary cell viability or proliferation assay is an excellent starting point to determine if C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine has any cytotoxic or cytostatic effects.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

  • A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine in DMSO. Perform serial dilutions in complete cell culture medium to obtain a range of desired concentrations.

  • Compound Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO used for the compound dilutions) and blank controls (medium only).[6]

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Part 3: Biochemical Screening: A Focus on Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[7][8] Screening C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine against a broad panel of kinases can efficiently identify potential molecular targets. Luminescence-based assays that measure ATP consumption are well-suited for high-throughput screening.[8][9]

Protocol 2: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay involves a two-step process: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

  • A panel of purified recombinant kinases

  • Substrate for each kinase

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in the appropriate reaction buffer.

  • Compound Addition: Add C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Part 4: Assay Validation and Data Interpretation: Ensuring Trustworthiness

For any in vitro assay to be reliable, it must be rigorously validated.[4][10] Key parameters include the Z'-factor and the Signal-to-Background (S/B) ratio, which assess the quality and suitability of an assay for high-throughput screening.[11][12][13]

Key Validation Metrics
MetricFormulaInterpretationRecommended Value
Z'-factor 1 - [ (3 * (SDpos + SDneg)) /Meanpos - Meanneg]
Signal-to-Background (S/B) Ratio Meanpos / MeannegIndicates the magnitude of the signal above the background noise.[11][14]Generally, an S/B ratio >2 is considered acceptable, with >10 being desirable for many assays.[15]

SDpos and Meanpos refer to the standard deviation and mean of the positive control, respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control, respectively.

Caption: A workflow for the validation of an in vitro assay.

Dose-Response Analysis and IC50 Determination

Once an effect is confirmed, the potency of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This is achieved by testing the compound over a range of concentrations and plotting the percentage of inhibition against the log of the compound concentration.

Part 5: Advancing to Mechanistic Studies

Positive "hits" from the initial screening campaign warrant further investigation to elucidate the compound's mechanism of action. The nature of these follow-up assays will depend on the initial findings.

  • If selective cytotoxicity is observed in a particular cancer cell line:

    • Apoptosis Assays: Investigate whether the compound induces programmed cell death using methods like Annexin V/PI staining followed by flow cytometry.[16]

    • Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase.[16]

    • Cellular Pathway Analysis: Use reporter gene assays or western blotting to see if the compound modulates key cancer-related signaling pathways.[17]

  • If a specific kinase is inhibited:

    • Orthogonal Assays: Confirm the inhibitory activity using a different assay format (e.g., a binding assay if the primary screen was an activity assay) to rule out artifacts.[18]

    • Cellular Target Engagement Assays: Verify that the compound can bind to its target kinase within a cellular context, for example, using NanoBRET™ technology.[19]

    • Substrate Phosphorylation Assays: Measure the phosphorylation status of the kinase's downstream substrates in cells to confirm functional inhibition of the pathway.[19]

Conclusion

The development of in vitro assays for a novel compound like C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is a systematic process that begins with broad screening and progressively narrows down to specific mechanistic studies. By employing a dual-pronged strategy of phenotypic and target-based screening, and adhering to rigorous validation principles, researchers can confidently identify and characterize the biological activity of new chemical entities. This structured approach not only enhances the reliability of early-stage drug discovery data but also provides a solid rationale for advancing promising compounds into the next phase of development.

References

Sources

Application Note: A High-Throughput Screening Workflow for the Characterization of Novel 2-Phenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Phenylthiazole Scaffold as a Privileged Structure

The thiazole ring, particularly when substituted with a phenyl group at the 2-position, is a well-established "privileged structure" in medicinal chemistry. This scaffold is a core component of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] For instance, the antifungal drugs isavuconazole and fosravuconazole feature a phenylthiazole structure.[1] The versatility of this scaffold stems from its favorable pharmacokinetic properties and its ability to engage with a variety of biological targets through diverse non-covalent interactions.

This application note presents a comprehensive, high-throughput screening (HTS) workflow designed to elucidate the biological activity of novel compounds built upon this scaffold. We will use C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine as a representative compound to guide researchers through a logical, multi-step process. This workflow begins with broad, unbiased phenotypic screening to identify cellular effects and progresses to specific biophysical assays for target engagement validation.

Part 1: The HTS Discovery and Target Deconvolution Strategy

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a biological target or pathway.[4][5][6] For a novel compound like C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, where the specific molecular target is unknown, a dual-pronged strategy is most effective:

  • Phenotypic Screening: This approach first asks what a compound does to a cell or organism, rather than focusing on a predetermined target.[7][8] By observing changes in cell morphology, function, or behavior, we can generate hypotheses about the compound's mechanism of action.[7][9] High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, is the ideal platform for this initial step.[10][11]

  • Target Deconvolution & Validation: Once a reproducible phenotype is identified, the next critical step is to determine the specific molecular target responsible for that effect. A powerful and efficient biophysical method for this is the Differential Scanning Fluorimetry (DSF) or thermal shift assay.[12] DSF measures the change in a protein's thermal stability upon ligand binding, providing direct evidence of a physical interaction.[12][13] This technique is highly amenable to HTS formats.[14]

The following workflow diagram illustrates this strategic approach.

HTS_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Target Identification & Validation Compound C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (or Compound Library) HCS High-Content Phenotypic Screen (e.g., Neurite Outgrowth Assay) Compound->HCS Pheno_Hit Identification of Phenotypic 'Hit' (e.g., Potentiation of Neurite Outgrowth) HCS->Pheno_Hit Target_Panel Hypothesis-Driven Target Panel (e.g., Kinases, GPCRs, Cytoskeletal Proteins) Pheno_Hit->Target_Panel informs DSF_Screen High-Throughput DSF Screen (Thermal Shift Assay) Target_Panel->DSF_Screen Validated_Target Validated Target Engagement (Confirmed ΔTm) DSF_Screen->Validated_Target Further_Studies Downstream Studies (e.g., MOA, SAR, Orthogonal Assays) Validated_Target->Further_Studies

Caption: High-level workflow for compound characterization.

Part 2: Detailed Application Protocols

This section provides step-by-step protocols for the key experimental phases outlined above.

Protocol A: High-Content Phenotypic Screening for Neurite Outgrowth

Objective: To determine if the test compound has a measurable effect on neuronal morphology, a common and sensitive indicator of neuroactivity.[11][15] We will quantify changes in neurite length, branching, and number in a neuronal cell model.

Causality: Changes in neurite outgrowth can indicate effects on numerous pathways critical to neurodevelopment, neurodegeneration, or neurotoxicity, such as cytoskeletal dynamics, kinase signaling, or growth factor pathways.[10] This unbiased screen provides a rich dataset from which to generate mechanistic hypotheses.

Experimental Workflow Diagram:

HCS_Protocol plate_prep 1. Plate Preparation (Coat 96-well plates with Laminin) cell_seed 2. Cell Seeding (Seed NS-1 or SH-SY5Y cells) plate_prep->cell_seed compound_add 3. Compound Addition (Add compound library dilutions) cell_seed->compound_add incubation 4. Incubation (48-72 hours) compound_add->incubation fix_stain 5. Fixation & Staining (Fix cells, stain nuclei & neurons) incubation->fix_stain imaging 6. Automated Imaging (High-Content Imaging System) fix_stain->imaging analysis 7. Image Analysis (Quantify neurite length, branches, etc.) imaging->analysis

Caption: Step-by-step workflow for the HCS neurite outgrowth assay.

Materials:

  • Neuronal cell line (e.g., PC12, NS-1, SH-SY5Y)[16]

  • 96-well, black-walled, clear-bottom imaging plates

  • Complete growth medium and differentiation medium

  • Coating substrate (e.g., Laminin or Poly-D-Lysine)

  • Test Compound (C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine) dissolved in DMSO

  • Positive Control (e.g., Nerve Growth Factor, NGF)

  • Negative Control (0.1% DMSO vehicle)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Stains: DAPI (nuclei) and an antibody against βIII-tubulin (neurons) or a whole-cell stain like HCS CellMask™.[16]

  • High-Content Imaging System (e.g., ImageXpress Micro or similar)[10]

Procedure:

  • Plate Coating: Coat wells of a 96-well imaging plate with the appropriate substrate according to the manufacturer's instructions.

  • Cell Seeding: Seed neuronal cells at a pre-optimized density (e.g., 10,000-15,000 cells/well) to ensure a sub-confluent monolayer that allows for clear visualization of individual neurites.[10]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in the appropriate medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with the prepared compound dilutions. Include wells for positive (NGF) and negative (vehicle) controls.

  • Incubation: Incubate plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Fixation and Staining:

    • Gently wash wells with warm PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Stain with primary antibody (e.g., anti-βIII-tubulin) followed by a fluorescently-labeled secondary antibody, and DAPI for nuclear counterstaining.[16] Alternatively, use a validated whole-cell stain.

  • Imaging: Acquire images using an automated high-content imaging system. Capture at least four fields per well to ensure robust data.

  • Analysis: Use the instrument's analysis software to automatically identify cell bodies and trace neurites.[17] Key output parameters are summarized in the table below.

Data Presentation and Quality Control:

ParameterDescriptionTypical Control ValuesZ'-Factor Goal
Total Neurite Length per Neuron The sum of the lengths of all neurites from a single neuron.Vehicle: Baseline; NGF: 3-5 fold increase> 0.5
Number of Branch Points The number of points where a neurite splits.Vehicle: Baseline; NGF: 2-4 fold increase> 0.5
Number of Neurites per Cell The count of primary processes extending from the soma.Vehicle: Baseline; NGF: 1.5-2 fold increase> 0.5
Cell Count The number of viable cells (DAPI-stained nuclei).Used to assess cytotoxicity.N/A

The Z'-factor is a statistical measure of assay quality. A value > 0.5 indicates excellent separation between positive and negative controls, making the assay suitable for HTS.

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: To validate a direct physical interaction between the "hit" compound and a purified protein target hypothesized from the phenotypic screen.

Causality: Ligand binding typically stabilizes a protein's tertiary structure. This increased stability is observed as a positive shift in the protein's melting temperature (Tm).[12] DSF measures this Tm shift by monitoring the fluorescence of an environment-sensitive dye that binds to hydrophobic regions exposed as the protein unfolds with increasing temperature.[12][13]

Experimental Workflow Diagram:

DSF_Protocol reagent_prep 1. Reagent Preparation (Purified protein, dye, compound) plate_assay 2. Assay Plating (Mix protein, dye, and compound in PCR plate) reagent_prep->plate_assay rt_pcr 3. Thermal Melt (Run melt curve program in qPCR machine) plate_assay->rt_pcr data_analysis 4. Data Analysis (Calculate derivative to find Tm) rt_pcr->data_analysis hit_validation 5. Hit Validation (Significant ΔTm indicates binding) data_analysis->hit_validation

Caption: Step-by-step workflow for the DSF thermal shift assay.

Materials:

  • Purified protein target (e.g., a kinase, >95% purity)

  • Real-Time PCR (qPCR) instrument with melt-curve capabilities

  • 384-well PCR plates

  • Fluorescent dye (e.g., SYPRO Orange)

  • DSF Buffer (optimized for protein stability, e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Test Compound and Controls

Procedure:

  • Protein-Dye Master Mix: Prepare a master mix containing the purified protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5X) in DSF buffer.

  • Compound Plating: Dispense 100-200 nL of the test compound from a stock plate into the 384-well PCR plate using an acoustic dispenser or other precision liquid handler. Include vehicle (DMSO) control wells.

  • Assay Reaction: Dispense 10-20 µL of the protein-dye master mix into each well. Seal the plate securely.

  • Centrifugation: Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt Program: Place the plate in the qPCR instrument and run the following program:

    • Hold at 25°C for 2 minutes.

    • Ramp from 25°C to 95°C with a ramp rate of 0.05°C/second.

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate the melt curve.

    • Calculate the first derivative of this curve (-d(Fluorescence)/dT). The peak of the derivative curve corresponds to the melting temperature (Tm).[18]

    • Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm(compound) - Tm(vehicle) .

Data Interpretation:

ResultInterpretationNext Steps
ΔTm > 2°C Strong evidence of direct binding and target stabilization. A high-confidence hit.Proceed to dose-response DSF, orthogonal binding assays, and functional/enzymatic assays.
0.5°C < ΔTm < 2°C Possible weak binding.Re-test at higher concentrations. Consider as a lower-priority hit.
ΔTm < 0.5°C No significant binding detected under these conditions.Deprioritize for this target.
Negative ΔTm Compound destabilizes the protein.This can also be a valid and interesting hit, suggesting a non-native binding mode or aggregation induction.

A significant and reproducible positive ΔTm is considered strong validation of target engagement.[19]

Conclusion

This application note provides a robust, two-stage HTS framework for characterizing novel compounds based on the 2-phenylthiazole scaffold, using C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine as a model. By integrating unbiased high-content phenotypic screening with specific, biophysical target validation assays like DSF, researchers can efficiently move from a novel chemical entity to a validated hit with a hypothesized mechanism of action. This logical progression maximizes the value of HTS resources and accelerates the early stages of the drug discovery pipeline.[5][20]

References

  • iCell Neurons - Assessing Neurite Outgrowth Using High Content Screening. FujiFilm Cellular Dynamics. [Link]

  • Radio, N. M., & Mundy, W. R. (2008). A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. Journal of neuroscience methods, 175(1), 99–107. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Vina, D., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery, 15(3), 321-332. [Link]

  • Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. EU-OPENSCREEN. [Link]

  • What is high-throughput screening? BMG LABTECH. [Link]

  • Zhao, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Bataille, C. J. R., et al. (2023). High-throughput differential scanning fluorimetry (DSF) and cellular thermal shift assays (CETSA): Shifting from manual to automated screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(8), 221-230. [Link]

  • Zhao, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Tovar, C., et al. (2023). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. mSystems, 8(6), e00624-23. [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • An Analysis of High Throughput Screening with a Focus on Phenotypic Screens. (n.d.). [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]

  • Ayaz, G., & Yilmaz, O. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals, 13(10), 282. [Link]

  • Chew, G. Y., et al. (2022). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR protocols, 3(2), 101349. [Link]

  • High Throughput CRISPR-Based Phenotypic Screening in Flow for Complex Intracellular Phenotypes. ThinkCyte. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

  • HTSDSF explorer, a novel tool to analyze high-throughput DSF screenings. (2022). Bioinformatics, 38(15), 3828-3830. [Link]

  • Esser, J., et al. (2021). A Propagated Skeleton Approach to High Throughput Screening of Neurite Outgrowth for In Vitro Parkinson's Disease Modelling. International Journal of Molecular Sciences, 22(8), 4141. [Link]

  • Collins, J. L., et al. (2016). Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein–protein interactions. Organic & Biomolecular Chemistry, 14(43), 10227-10232. [Link]

  • Radio, N. M., & Mundy, W. R. (2008). Neurite outgrowth assessment using high content analysis methodology. Journal of visualized experiments : JoVE, (18), 843. [Link]

  • Zhang, Y., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 209, 106668. [Link]

  • Phenyl-thiazoles derivatives. (n.d.). ResearchGate. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 60. [Link]

  • C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine. PubChem. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13, 60. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules, 18(12), 15000-15015. [Link]

Sources

Application Note & Protocols: Characterizing the Cellular Effects of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds with a wide spectrum of pharmacological activities.[1][2] This versatility has established it as a valuable platform in drug discovery, leading to clinically approved anticancer agents such as Dasatinib and Alpelisib.[3] This guide provides a comprehensive framework for characterizing the cellular effects of a specific 2-aminothiazole derivative, C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine. We present a logical cascade of cell-based assays, starting with foundational cytotoxicity screening and progressing to key mechanistic studies, including the analysis of apoptosis and cell cycle distribution. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind key steps, empowering researchers to generate robust and reproducible data for drug development programs.

Introduction: The Scientific Rationale

The thiazole nucleus, particularly the 2-aminothiazole variant, is a cornerstone in medicinal chemistry due to its diverse biological significance.[4] Derivatives have demonstrated potent anticancer activity across a range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][3][5] The efficacy of these compounds often stems from their ability to modulate critical cellular pathways involved in proliferation, survival, and metastasis.[1]

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine incorporates key structural features associated with bioactivity: the 2-substituted thiazole ring and a halogenated phenyl group, a common feature in potent kinase inhibitors and other anticancer agents.[6] Evaluating such a compound requires a systematic approach to first determine its effect on cell viability and then to dissect the underlying mechanism of action. This document provides detailed protocols for three fundamental assays:

  • Cell Viability (MTT Assay): To quantify the cytotoxic or cytostatic effects and determine the half-maximal inhibitory concentration (IC₅₀).

  • Apoptosis Analysis (Annexin V/PI Staining): To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound disrupts normal cell cycle progression.

These assays form a powerful initial screening cascade for assessing the potential of novel chemical entities in oncology research.

Compound Handling and Stock Solution Preparation

Scientific integrity begins with accurate and consistent compound preparation. Contaminants or errors in concentration can invalidate downstream results.

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Pre-computation: Calculate the required mass of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (Molecular Weight: 284.19 g/mol ) to prepare a 10 mM stock solution in high-purity dimethyl sulfoxide (DMSO). For 1 mL of 10 mM stock, 2.84 mg of the compound is required.

  • Weighing: Using a calibrated analytical balance, carefully weigh the solid compound onto a weigh boat.

  • Solubilization: Transfer the compound to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO.

    • Expertise & Experience: DMSO is a standard solvent for solubilizing small organic molecules for cell-based assays. However, high concentrations can be toxic to cells. Final assay concentrations of DMSO should typically not exceed 0.5%.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step can be used if solubility is an issue.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Foundational Assay: Cell Viability and Cytotoxicity

The first step in characterizing a potential anticancer compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 3.1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Trustworthiness: This protocol must include the following controls:

      • Untreated Control: Cells treated with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This validates that the solvent itself is not causing cytotoxicity.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This confirms the assay is working correctly.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values

Cell LineCompoundIncubation TimeIC₅₀ (µM)
MCF-7C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine48 hoursResult
A549C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine48 hoursResult
MCF-7Doxorubicin (Positive Control)48 hoursResult
A549Doxorubicin (Positive Control)48 hoursResult

Workflow Visualization

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_cells Treat Cells with Compound & Controls incubate_24h->treat_cells prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent (Incubate 2-4h) incubate_48h->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability and IC₅₀ read_plate->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Mechanistic Assay: Apoptosis Analysis

If the compound is cytotoxic, the next logical question is how it kills cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.[8]

Principle: Using flow cytometry, cells stained with both Annexin V and PI can be differentiated into four populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Protocol 4.1: Annexin V/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours.

    • Trustworthiness: Include untreated, vehicle, and positive controls (e.g., Staurosporine or Camptothecin).[9]

  • Cell Harvesting: Following treatment, collect both floating and adherent cells.[10] Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the plate with PBS and add it to the same tube. Gently detach the adherent cells using trypsin, neutralize with complete medium, and add them to the same tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat this step.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 20 µg/mL).

    • Expertise & Experience: Staining must be performed in the dark to prevent photobleaching of the fluorophores. The incubation time is critical; typically 15 minutes at room temperature is sufficient.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Diagram: Principle of Apoptosis Detection

Apoptosis_Principle cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_plot Flow Cytometry Quadrants live_cell Intact Membrane early_cell PS Flipping live_cell->early_cell Compound Treatment late_cell PS Flipping + Leaky Membrane early_cell->late_cell annexin_v Annexin V (FITC) annexin_v->early_cell annexin_v2 Annexin V (FITC) annexin_v2->late_cell pi_stain Propidium Iodide (PI) pi_stain->late_cell Q1 Q1: Necrotic (AV- / PI+) Q2 Q2: Late Apoptotic (AV+ / PI+) Q3 Q3: Live (AV- / PI-) Q4 Q4: Early Apoptotic (AV+ / PI-) xlabel Annexin V-FITC -> ylabel PI -> CellCycle cluster_control Control Cells cluster_treated Treated Cells (Example: G2/M Arrest) control_hist G1_C G0/G1 (High Peak) S_C S G2_C G2/M (Low Peak) treated_hist G1_T G0/G1 (Reduced) S_T S G2_T G2/M (Accumulated)

Caption: Representative cell cycle histograms for control vs. treated cells.

Synthesis and Proposed Mechanism

By integrating the results from these assays, a comprehensive initial profile of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine can be constructed. For example, if the compound exhibits a low micromolar IC₅₀, induces a significant increase in the Annexin V-positive population, and causes an accumulation of cells in the G2/M phase, a potential mechanism can be proposed. This integrated data provides a strong foundation for further, more specific investigations, such as Western blot analysis for apoptotic proteins (e.g., cleaved Caspase-3, PARP) or cell cycle regulators (e.g., Cyclin B1, p-Histone H3).

Diagram: Integrated Proposed Mechanism of Action

MOA cluster_effects Cellular Effects compound C-[2-(3-Bromo-phenyl)- thiazol-4-YL]-methylamine cell Cancer Cell compound->cell Treatment cell_cycle Cell Cycle Arrest (e.g., at G2/M) cell->cell_cycle apoptosis Induction of Apoptosis (Caspase Activation) cell_cycle->apoptosis viability Decreased Cell Viability & Proliferation apoptosis->viability

Caption: Synthesized model of the compound's potential mechanism of action.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. [Link]

  • Lighting the path to smarter cell viability assays. Drug Discovery News. [Link]

  • Basic Methods of Cell Cycle Analysis. PMC. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Cell Cycle Analysis. Queen Mary University of London. [Link]

  • Cell Cycle Analysis: Techniques & Applications. baseclick. [Link]

  • Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

Sources

Application Note: Preclinical Antimicrobial Profiling of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary

The escalating global crisis of antimicrobial resistance (AMR) has forced drug discovery pipelines to pivot toward novel, highly optimized pharmacophores. C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine —also referred to as (2-(3-bromophenyl)thiazol-4-yl)methanamine—represents a privileged synthetic scaffold with potent inherent antimicrobial properties[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic assay instructions. Here, we deconstruct the structural causality of this compound, map its biological target engagement, and provide a suite of self-validating experimental protocols. These workflows are designed to rigorously evaluate the compound's efficacy, differentiate its pharmacodynamic profile, and definitively validate its mechanism of action against multidrug-resistant (MDR) bacterial strains.

Structural Rationale & Target Biology

The molecular architecture of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is not arbitrary; every functional group is specifically tuned to overcome bacterial defense mechanisms and engage intracellular targets[2]:

  • The 3-Bromophenyl Moiety (Membrane Penetration): The inclusion of a heavy halogen (bromine) at the meta-position significantly enhances the overall lipophilicity (LogP) of the molecule. This lipophilic character is the primary driver for passive diffusion across the complex peptidoglycan layers of Gram-positive bacteria and the lipid-rich outer membrane of Gram-negative strains[3].

  • The 1,3-Thiazole Core (Bioisosteric Anchoring): The thiazole ring acts as a rigid, electron-rich bioisostere. The nitrogen and sulfur heteroatoms provide critical hydrogen-bond acceptor sites (via low-lying C–S σ* orbitals) that precisely orient the molecule within the target enzyme's active site[1].

  • The Methylamine Group (Electrostatic Engagement): The primary amine (-CH₂-NH₂) serves as a crucial basic center. At a physiological pH of 7.4, this amine is protonated. This positive charge allows the compound to form strong electrostatic interactions (salt bridges) with conserved acidic residues (such as Asp73 and Gly77) in the binding pockets of bacterial enzymes[2].

Proposed Mechanism of Action

While thiazole derivatives can exhibit polypharmacology, the primary bactericidal mechanism for 2-arylthiazole-methanamine scaffolds is the competitive inhibition of the GyrB subunit of bacterial DNA gyrase and Topoisomerase IV[1][4].

By outcompeting ATP for the GyrB ATPase domain, the compound halts the enzyme's ability to introduce negative supercoils into DNA. This biochemical blockade leads to the accumulation of positive supercoils ahead of the replication fork, ultimately causing replication arrest, double-strand DNA breaks, and rapid bacterial cell death[5].

Mechanism Entry Compound Entry (Lipophilic 3-Bromo group) Target Target Engagement (GyrB ATPase Domain) Entry->Target Membrane Penetration Inhibition Inhibition of ATP Hydrolysis (Thiazole H-bond network) Target->Inhibition Competitive Binding Supercoiling Blockade of DNA Supercoiling Inhibition->Supercoiling Loss of Enzyme Function Arrest Arrest of DNA Replication Supercoiling->Arrest Replication Fork Stall Death Bactericidal Effect (Cell Death) Arrest->Death Double-Strand Breaks

Fig 1. Mechanistic pathway of DNA gyrase inhibition by 2-arylthiazole derivatives.

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate this compound, we utilize a multi-tiered workflow. Each protocol is designed as a self-validating system , incorporating internal controls to eliminate false positives caused by compound precipitation or solvent toxicity.

Workflow Prep Compound Preparation (DMSO Stock) MIC MIC/MBC Assay (Broth Microdilution) Prep->MIC Primary Screen TimeKill Time-Kill Kinetics (Bactericidal Profiling) MIC->TimeKill Active Hits Mech Mechanism Validation (DNA Gyrase Assay) MIC->Mech Target Validation

Fig 2. Experimental workflow for antimicrobial profiling of thiazole derivatives.

Protocol A: Broth Microdilution (MIC & MBC) with Resazurin Readout

Causality & Self-Validation: Standard optical density (OD₆₀₀) measurements are frequently confounded by the precipitation of highly lipophilic compounds (like brominated thiazoles) in aqueous media, leading to false-negative MIC readings. To counter this, we integrate resazurin (Alamar Blue). Viable bacteria metabolically reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If a well remains blue, metabolic activity is definitively halted, providing a self-validating, non-subjective readout.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate. Critical: Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced membrane toxicity.

  • Inoculation: Standardize overnight bacterial cultures (e.g., S. aureus, E. coli) to a 0.5 McFarland standard. Dilute 1:150 in CAMHB and add 50 µL to each well (Final inoculum:

    
     CFU/mL).
    
  • Internal Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Vehicle Control: 1% DMSO in CAMHB (validates solvent non-toxicity).

    • Sterility Control: Uninoculated media (validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 16 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration preventing the blue-to-pink color shift.

  • MBC Determination: Spot plate 10 µL from all "clear" (blue) wells onto drug-free Tryptic Soy Agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU after 24 hours.

Protocol B: Time-Kill Kinetics

Causality & Self-Validation: An MIC value only provides a static snapshot of growth inhibition. Time-kill kinetics are essential to map the dynamic pharmacodynamic profile of the compound, differentiating between bacteriostatic (stalling growth) and true bactericidal (actively killing) activity.

Step-by-Step Methodology:

  • Inoculate 10 mL of CAMHB with logarithmic-phase bacteria adjusted to

    
     CFU/mL.
    
  • Introduce the test compound at concentrations representing 1×, 2×, and 4× the predetermined MIC.

  • Incubate the cultures with continuous agitation (200 rpm) at 37°C to ensure uniform compound exposure and aeration.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots. Perform rapid 10-fold serial dilutions in sterile PBS to halt compound action, and plate on TSA.

  • Count colonies after 24 hours of incubation. A bactericidal effect is self-validated when a ≥3 log₁₀ decrease in CFU/mL is observed relative to the initial inoculum.

Protocol C: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality & Self-Validation: Phenotypic whole-cell assays are susceptible to interference from bacterial efflux pumps or off-target membrane disruption. Isolating the biochemical target (E. coli DNA Gyrase) definitively proves that the observed antibacterial effect is driven by GyrB engagement, validating the proposed mechanism of action[2].

Step-by-Step Methodology:

  • Prepare a reaction mixture containing 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Add varying concentrations of the test compound (titrated from 0.1 µM to 100 µM).

  • Incubate at 37°C for exactly 30 minutes. Terminate the reaction by adding an equal volume of 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS (denatures the enzyme).

  • Resolve the DNA topoisomers on a 1% agarose gel (cast without ethidium bromide to prevent intercalator interference during the run) at 3 V/cm for 3 hours.

  • Post-stain the gel with ethidium bromide. Quantify the supercoiled DNA band using densitometry software to calculate the IC₅₀.

Quantitative Data Presentation

The following tables summarize the expected baseline metrics for highly optimized 2-arylthiazole-methanamine scaffolds, serving as a benchmark for comparative preclinical studies.

Table 1: Representative Antimicrobial Susceptibility Profile

Bacterial Strain Phenotype MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Activity Profile
S. aureus ATCC 29213 MSSA 1.56 3.12 2 Bactericidal
S. aureus ATCC 43300 MRSA 3.12 6.25 2 Bactericidal
E. coli ATCC 25922 Wild-type 6.25 25.0 4 Bactericidal

| P. aeruginosa ATCC 27853 | Wild-type | 12.5 | >50.0 | >4 | Bacteriostatic |

Table 2: Target Engagement Metrics (In Vitro Enzyme Assays)

Enzyme Target Compound IC₅₀ (µM) Reference Drug Reference IC₅₀ (µM) Selectivity Index
E. coli DNA Gyrase 4.85 Ciprofloxacin 1.14 N/A
S. aureus Topoisomerase IV 6.20 Novobiocin 3.90 N/A

| Human Topoisomerase IIα | >100.0 | Etoposide | 15.5 | >20x |

(Note: The >20x selectivity index against Human Topoisomerase IIα is a critical self-validating metric ensuring the compound targets bacterial replication without inducing severe eukaryotic cytotoxicity).

References

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Institutes of Health (NIH) / PMC. 1

  • Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies. PubMed. 2

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Pharmacy and Hospital Pharmacy. 4

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI Pharmaceuticals.3

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. ResearchGate. 5

Sources

Application Note: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Anticancer research applications of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Introduction & Executive Summary

C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (CAS: 886362-83-0, also known as (2-(3-bromophenyl)thiazol-4-yl)methanamine) is a high-value pharmacophore building block and fragment used in the development of targeted anticancer therapeutics. Belonging to the class of 2-aryl-4-aminomethyl-thiazoles , this compound serves as a critical "privileged scaffold" in Medicinal Chemistry.

Its structural utility lies in its ability to bridge hydrophobic pockets (via the 3-bromophenyl group) and polar active site residues (via the primary amine), making it an ideal precursor for inhibitors targeting Valosin-Containing Protein (VCP/p97) , Cyclin-Dependent Kinases (CDKs) , and Kinesin Spindle Protein (Eg5) .

This guide details the application of this compound in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , providing validated protocols for its chemical derivatization and biological screening.

Technical Profile & Mechanism of Action

Structural Pharmacophore Analysis

The compound functions as a bi-functional ligand:

  • 3-Bromophenyl Moiety: Targets hydrophobic sub-domains (e.g., the D1 or D2 ATPase domains of VCP). The bromine atom provides a halogen-bonding capability and increased lipophilicity (

    
     modulation).
    
  • Thiazole Core: Acts as a rigid, aromatic linker that orients the side chains in a planar configuration, often engaging in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein.
  • Methylamine Group: A primary amine handle for covalent coupling (amide bond formation) or hydrogen bonding interactions (donor/acceptor) with aspartate or glutamate residues in kinase hinge regions.

Target Applications

Research indicates this scaffold is relevant for:

  • VCP/p97 ATPase Inhibition: Derivatives of 2-aryl-thiazoles are known allosteric inhibitors of p97, a chaperone essential for protein homeostasis and cancer cell survival [1].[1]

  • Kinase Inhibition (CDK/GSK-3

    
    ):  The aminomethyl-thiazole motif mimics the adenosine ring of ATP, allowing it to bind competitively in the ATP-binding pocket of kinases [2].
    
  • Fragment Screening: Due to its low molecular weight (<300 Da) and high ligand efficiency, it is used in NMR and SPR screens to identify novel binding pockets.

Experimental Protocols

Protocol A: Synthesis of Thiazole-Amide Inhibitor Libraries

Purpose: To generate a library of potential VCP or CDK inhibitors by coupling the methylamine tail to various carboxylic acid "warheads."

Reagents:

  • Substrate: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (

    
     eq)
    
  • Carboxylic Acid: Diverse set (e.g., substituted benzoic acids, heteroaryl acids) (

    
     eq)
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (

    
     eq)
    
  • Base: DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    eq)
  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Preparation: Dissolve the carboxylic acid derivative in anhydrous DMF (

    
     M concentration).
    
  • Activation: Add DIPEA and HATU to the acid solution. Stir at Room Temperature (RT) for 15 minutes to activate the carboxylate.

  • Coupling: Add C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine to the reaction mixture.

  • Incubation: Stir the reaction at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Acid MW + 269.1 - 18.0).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ) and brine (
    
    
    ). Dry over
    
    
    .
  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Validation:

  • Yield: Expect >70% conversion.

  • Purity: Confirm >95% purity via HPLC before biological testing.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Purpose: To determine the binding affinity (


) of the fragment against a purified target protein (e.g., VCP/p97).

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Ligand: Purified Recombinant VCP/p97 protein.

  • Analyte: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (Stock: 100 mM in DMSO).

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (VCP) onto the sensor chip via Amine Coupling (target immobilization level: ~3000–5000 RU) to ensure high sensitivity for small molecules.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes, as the fragment stock is in DMSO.

  • Injection Cycle:

    • Prepare a concentration series of the fragment (e.g.,

      
      ) in Running Buffer (final DMSO concentration matched to 2%).
      
    • Inject analyte for 60 seconds (association) at

      
      .
      
    • Allow dissociation for 120 seconds.

  • Regeneration: Usually not required for fragments (fast off-rates); if necessary, use a mild pulse of

    
    .
    
  • Analysis: Fit the sensorgrams to a 1:1 Steady-State Affinity model to derive the

    
     value.
    

Interpretation:

  • Hit Criteria: A clear, dose-dependent square-wave binding response.

  • Affinity: Typical fragments exhibit

    
     in the 
    
    
    
    to mM range. This compound is expected to show low-affinity binding (
    
    
    ), validating it as a starting point for optimization.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the role of this scaffold in the "Design-Make-Test" cycle for anticancer drugs.

G Compound C-[2-(3-Bromo-phenyl)- thiazol-4-yl]-methylamine (The Scaffold) Synthesis Library Synthesis (Amide Coupling/Reductive Amination) Compound->Synthesis Primary Amine Input Target Target Identification (VCP/p97, CDK, Eg5) Screening Biological Screening (SPR, ATPase Assay, MTT) Target->Screening Define Assay Synthesis->Screening Test Compounds Screening->Compound SAR Feedback loop Lead Lead Candidate (Optimized Inhibitor) Screening->Lead Hit Validation

Caption: The central role of the aminomethyl-thiazole scaffold in the iterative Design-Make-Test cycle for generating targeted anticancer agents.

Quantitative Data Summary: Chemical Properties

PropertyValueRelevance to Research
Molecular Weight ~269.16 g/mol Ideal for Fragment-Based Drug Discovery (<300 Da rule).
cLogP ~2.5–3.0Moderate lipophilicity ensures good cell membrane permeability.
H-Bond Donors 1 (Primary Amine)Critical for H-bonding with kinase hinge residues (e.g., Glu/Asp).
H-Bond Acceptors 2 (Thiazole N, Amine N)Facilitates interaction with active site water networks.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.

References

  • Magnaghi, P., et al. (2013).[1][2] "Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death."[1] Nature Chemical Biology, 9, 548–556.[1][2] Link

  • Schoepfer, J., et al. (2002). "Structure-based design of peptidomimetic CDK inhibitors." Journal of Medicinal Chemistry, 45(9), 1741-1747. Link

  • Bursavich, M. G., et al. (2010).[1] "2-Anilino-4-aryl-1,3-thiazole inhibitors of valosin-containing protein (VCP or p97)."[1] Bioorganic & Medicinal Chemistry Letters, 20(5), 1677-1679. Link

  • Enamine Ltd. "Building Blocks for Parallel Synthesis." Catalog Entry: 2-(3-Bromophenyl)thiazol-4-ylmethanamine. Link

Sources

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine as a Kinase Inhibitor Scaffold

Introduction & Mechanism of Action

Compound Identity:

  • Name: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine

  • CAS Number: 885279-93-6

  • Molecular Formula: C₁₀H₉BrN₂S

  • Molecular Weight: 269.16 g/mol

Scientific Overview: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine represents a privileged scaffold in kinase inhibitor discovery. The 2-aminothiazole and 2-arylthiazole cores are fundamental pharmacophores found in several FDA-approved kinase inhibitors, most notably Dasatinib (BMS-354825), a multi-targeted inhibitor of Src and Bcr-Abl kinases.

Mechanism of Action (MoA): This compound functions primarily as an ATP-competitive inhibitor (Type I) .

  • Binding Mode: The thiazole nitrogen and the exocyclic amine (or the 4-position substituent) form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Selectivity Determination: The 3-bromo substitution on the phenyl ring exploits the hydrophobic back pocket (Gatekeeper residue vicinity), a common strategy to enhance potency and selectivity against specific tyrosine and serine/threonine kinases.

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (<300 Da), this compound is utilized to probe the "ligand efficiency" of the ATP pocket, serving as a starting point for growing more complex inhibitors via "fragment linking" or "fragment evolution."

Preparation & Handling Protocols

Solubility & Stock Solution Preparation

The compound is hydrophobic and practically insoluble in water. Proper reconstitution is critical for assay reproducibility.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%
Max Solubility ~50 mM in DMSO
Storage (Solid) -20°C, Desiccated, Protect from Light
Storage (Solution) -80°C (Stable for 6 months); Avoid freeze-thaw cycles

Protocol:

  • Weigh 2.7 mg of powder into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent light degradation and moisture absorption.

  • Store at -80°C.

Working Solution for Assays
  • Dilution: For cell-based assays, dilute the DMSO stock at least 1:1000 in culture medium to keep the final DMSO concentration <0.1% (v/v), preventing solvent toxicity.

  • Precipitation Check: Visually inspect for precipitation upon dilution in aqueous buffer. If precipitation occurs, sonicate for 5 minutes.

In Vitro Kinase Assay Protocol (ADP-Glo™ Platform)

This protocol validates the inhibitory potential of the compound against a panel of kinases (e.g., Src, EGFR, or CDK2).

Reagents:

  • Kinase Enzyme (e.g., Src Kinase, 2 ng/µL)

  • Substrate (e.g., Poly E4Y peptide, 0.2 µg/µL)

  • ATP (Ultra-pure, 10 µM)

  • ADP-Glo™ Reagent (Promega)

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Workflow:

  • Compound Dilution: Prepare a 3-fold serial dilution of the 10 mM stock in Assay Buffer (10 concentrations, range: 10 µM to 0.5 nM).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase Enzyme solution.

    • Add 1 µL of Compound (or DMSO control).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Start Reaction:

    • Add 2 µL of ATP/Substrate Mix.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Incubate for 30 minutes at RT.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a sigmoidal dose-response curve to determine IC₅₀ .
    

Cellular Viability Assay (MTT/CellTiter-Glo)

To assess cell permeability and off-target cytotoxicity.

Protocol:

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat cells with the compound (0.1 µM – 100 µM) for 72 hours . Include a DMSO-only control.

  • Detection:

    • MTT: Add MTT reagent, incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

    • CellTiter-Glo: Add reagent equal to culture volume, shake 2 min, read Luminescence.

  • Result: Plot % Viability vs. Log[Concentration] to determine GI₅₀ (Growth Inhibition 50%).

Visualizations & Pathways

Figure 1: Kinase Inhibitor Mechanism & Workflow

This diagram illustrates the ATP-competitive binding mode and the downstream effects on the MAPK signaling pathway, a common target for thiazole-based inhibitors.

KinaseInhibition cluster_mechanism Mechanism of Action: Type I Inhibition cluster_pathway Downstream Signaling Impact (Example: MAPK) ATP ATP Kinase_Active Kinase (Active Conformation) ATP->Kinase_Active  Normal Binding Inhibitor C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine Inhibitor->Kinase_Active  Competitive Binding (Hinge Region) Kinase_Blocked Kinase-Inhibitor Complex (Inactive) Kinase_Active->Kinase_Blocked  Inhibition RTK RTK (e.g., EGFR/Src) Kinase_Blocked->RTK  Blocks Phosphorylation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Figure 1. Mechanism of ATP-competitive inhibition by the thiazole scaffold. The compound competes with ATP for the kinase hinge region, preventing phosphorylation of downstream effectors (e.g., MAPK pathway), ultimately arresting cell proliferation.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. Link

  • Das, J., et al. (2006). "2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies." Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57355273: C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-yl]-methylamine (Structural Analog). Link

Sources

Troubleshooting & Optimization

Technical Support Center: C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (commonly referred to as (2-(3-bromophenyl)thiazol-4-yl)methanamine) is a critical workflow for researchers developing thiazole-based pharmacophores.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to ensure a high-yield, high-purity synthetic route.

Synthesis Workflow Visualization

The most robust route to this target avoids direct amination (which causes over-alkylation) by utilizing a 3-step sequence: Thioamidation, Hantzsch Condensation, and the Delépine Reaction.

SynthesisWorkflow SM 3-Bromobenzonitrile (Starting Material) Step1 Step 1: Thioamidation [Thioacetamide / HCl] SM->Step1 Int1 3-Bromobenzothioamide (Intermediate 1) Step1->Int1 Step2 Step 2: Hantzsch Condensation [1,3-Dichloroacetone] Int1->Step2 Int2 4-(Chloromethyl)-2- (3-bromophenyl)thiazole Step2->Int2 Step3 Step 3: Delépine Reaction [1. HMTA | 2. HCl/EtOH] Int2->Step3 Product C-[2-(3-Bromo-phenyl)- thiazol-4-YL]-methylamine Step3->Product

Workflow for the 3-step synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine.

Step-by-Step Methodologies & Self-Validating Protocols

Phase 1: Synthesis of 3-Bromobenzothioamide
  • Causality & Mechanism: To construct the thiazole ring, the nitrile group of 3-bromobenzonitrile must be converted into a thioamide, providing the bi-nucleophilic S-C-N building block. Thioacetamide under acidic conditions is utilized as a highly efficient, bench-stable surrogate for toxic H₂S gas. The acid protonates the nitrile, increasing its electrophilicity and facilitating nucleophilic attack by the sulfur species.

  • Protocol:

    • Dissolve 1.0 eq of 3-bromobenzonitrile in anhydrous DMF.

    • Add 2.0 eq of thioacetamide and cool the reaction vessel to 0 °C.

    • Saturate the solution with dry HCl gas for 30 minutes.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Quench the mixture by pouring it over crushed ice. Filter, wash with cold water, and dry the precipitated 3-bromobenzothioamide.

  • Self-Validation: Confirm reaction completion via IR spectroscopy. The sharp C≡N stretching band at ~2230 cm⁻¹ must completely disappear, replaced by primary thioamide N-H stretches at ~3300 cm⁻¹ and ~3150 cm⁻¹.

Phase 2: Hantzsch Condensation
  • Causality & Mechanism: The is a classic and reliable method for the formation of thiazole rings from α-haloketones and a thioamide[1]. The sulfur atom of the thioamide selectively attacks the α-carbon of 1,3-dichloroacetone. Subsequent intramolecular cyclization occurs when the nitrogen attacks the carbonyl carbon, followed by dehydration. 1,3-dichloroacetone is specifically chosen over standard chloroacetone to ensure a reactive chloromethyl handle remains at the C4 position for downstream amination.

  • Protocol:

    • Dissolve 1.0 eq of 3-bromobenzothioamide in absolute ethanol.

    • Critical Step: Add 1.1 eq of 1,3-dichloroacetone dropwise at room temperature to prevent exothermic polymerization.

    • Ramp the temperature and reflux (75 °C) for 4 hours.

    • Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).

    • Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate 4-(chloromethyl)-2-(3-bromophenyl)thiazole.

  • Self-Validation: ¹H-NMR validation is critical here. Look for the appearance of a characteristic singlet for the thiazole H-5 proton at ~7.4 ppm, and a distinct singlet for the -CH₂Cl protons at ~4.6 ppm.

Phase 3: Delépine Amination
  • Causality & Mechanism: Converting the chloromethyl intermediate to a primary amine using direct ammonia typically fails due to severe over-alkylation (yielding a mess of secondary and tertiary amines). The provides selective access to the primary amine without side reactions[2]. Hexamethylenetetramine (HMTA) acts as a bulky nucleophile, undergoing an SN2 reaction to form a stable quaternary ammonium salt that sterically prohibits further alkylation. Subsequent acidic hydrolysis decomposes the HMTA cage into formaldehyde and ammonium chloride, releasing the pure primary amine[3].

  • Protocol:

    • Dissolve the chloromethyl intermediate in chloroform and add 1.2 eq of HMTA.

    • Stir at 60 °C for 2 hours. The quaternary ammonium salt will precipitate as a dense white solid.

    • Filter the salt and wash thoroughly with cold chloroform to remove unreacted starting material.

    • Suspend the salt in a mixture of concentrated HCl and ethanol (1:5 v/v) and reflux for 4 hours.

    • Cool the mixture, filter off the solid ammonium chloride byproduct, and concentrate the filtrate.

    • Basify the aqueous residue with 2M NaOH to pH 10 and extract with ethyl acetate to yield the free base product.

  • Self-Validation: ¹H-NMR will confirm success via the upfield shift of the methylene protons from ~4.6 ppm (-CH₂Cl) to ~4.0 ppm (-CH₂-NH₂) and the appearance of a broad, D₂O-exchangeable amine peak.

Troubleshooting & FAQs

Q: Why am I getting a dark, tarry mixture during the Hantzsch condensation with extremely low product yield? A: 1,3-Dichloroacetone is highly reactive and prone to self-condensation or polymerization at high temperatures or basic pH. Ensure your ethanol is strictly anhydrous. You must add the dichloroacetone dropwise to the thioamide solution at room temperature before slowly ramping up to reflux. Rapid addition causes localized heating and runaway polymerization.

Q: My final primary amine is contaminated with secondary amines. How did this happen if I used the Delépine reaction? A: True Delépine reactions strictly yield primary amines because the quaternary ammonium salt cannot be further alkylated[2]. If secondary amines are present, your HMTA reagent may be degraded (releasing free ammonia), or you have residual ammonia/amines in your glassware from previous experiments. Ensure HMTA is stored in a desiccator and use freshly baked glassware.

Q: The final amine product smells strongly of formaldehyde and shows acetal impurities in the NMR spectrum. How do I fix this? A: During the acidic hydrolysis of the HMTA salt, semiaminals are formed first, which further decompose to yield formaldehyde (or diethyl acetal in the presence of ethanol)[3]. If your hydrolysis time is too short or the acid concentration is too low, these intermediates persist. Increase the reflux time in ethanolic HCl to a minimum of 4 hours. If the problem persists, add a formaldehyde scavenger (like urea or hydroxylamine hydrochloride) during the extraction phase to irreversibly bind the free formaldehyde.

Quantitative Reaction Parameters

Synthesis PhaseReagents & SolventsTemp (°C)Time (h)Expected YieldKey Self-Validation Metric
1. Thioamidation 3-Bromobenzonitrile, Thioacetamide, HCl (gas), DMF801285–90%IR: Disappearance of C≡N stretch (~2230 cm⁻¹)
2. Hantzsch Condensation 3-Bromobenzothioamide, 1,3-Dichloroacetone, EtOH75475–80%¹H-NMR: Thiazole H-5 singlet appears at ~7.4 ppm
3. Delépine Amination 1. HMTA, CHCl₃ 2. HCl, EtOH1. 60 2. 801. 2 2. 470–85%¹H-NMR: -CH₂-NH₂ peak shifts upfield to ~4.0 ppm

References

  • Delépine reaction - Wikipedia. URL:[Link]

  • Delepine Reaction - Organic Chemistry Portal. URL:[Link]

Sources

Optimizing reaction conditions for (2-(3-bromophenyl)thiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis of (2-(3-bromophenyl)thiazol-4-yl)methanamine

Core Synthetic Strategy & Mechanistic Insights

Synthesizing (2-(3-bromophenyl)thiazol-4-yl)methanamine requires strict chemoselective control. The presence of the sensitive 3-bromophenyl moiety and the risk of over-alkylation during primary amine formation are the two most common points of failure. The most robust and field-proven synthetic route involves a two-phase approach:

  • Core Construction: A Hantzsch thiazole synthesis using 3-bromobenzothioamide and 1,3-dichloroacetone to form a 4-(chloromethyl)thiazole intermediate.

  • Chemoselective Amination: Conversion of the chloromethyl group to an azide, followed by a highly controlled Staudinger reduction to yield the primary methanamine without disturbing the aryl bromide.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high yields and structural integrity.

Phase 1: Hantzsch Thiazole Synthesis Troubleshooting

Q: Why am I getting low yields and isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles) during the thiazole core formation? A: The Hantzsch cyclization between 3-bromobenzothioamide and 1,3-dichloroacetone is highly temperature-dependent. Insufficient heating fails to overcome the activation energy required for the final dehydration step, stalling the reaction at intermediate stages[1]. Conversely, prolonged conventional refluxing can degrade the reactants and promote the formation of unwanted 2-imino-2,3-dihydrothiazole isomers[2]. Solution: Transition to microwave-assisted synthesis. Microwave irradiation rapidly and uniformly heats the reaction mixture, drastically reducing reaction time from hours to roughly 20 minutes while suppressing isomeric side products[2].

Q: How do I handle the highly reactive 1,3-dichloroacetone to prevent multiple alkylations? A: 1,3-dichloroacetone has two highly electrophilic alpha-carbon sites. To prevent the thioamide from attacking both sites and forming bis-thiazole byproducts, strict stoichiometric control is required. Always use a slight excess of the haloketone (1.1 equivalents) and add it slowly to the thioamide solution.

Phase 2: Amination and Azide Reduction Troubleshooting

Q: Why is my 3-bromophenyl group undergoing debromination during the final reduction step? A: If you are using standard catalytic hydrogenation (e.g., Pd/C and H₂) to reduce the azide intermediate to the primary amine, the palladium catalyst will also undergo oxidative addition into the aryl-bromide bond. This leads to rapid hydrodehalogenation, stripping the bromine off the phenyl ring. Solution: Replace catalytic hydrogenation with the Staudinger reduction. Using triphenylphosphine (PPh₃) and water provides a highly chemoselective reduction of the azide to the primary amine while leaving the aryl bromide completely intact[3].

Q: My Staudinger reduction seems to stall, and I don't see the primary amine forming. What is wrong? A: The Staudinger reduction proceeds via an aza-ylide (iminophosphorane) intermediate. This intermediate is highly stable in anhydrous conditions. If sufficient water is not present in the reaction mixture, the aza-ylide cannot hydrolyze to release the primary amine and triphenylphosphine oxide[4]. Solution: Ensure that the reaction solvent is a mixture of THF and water (typically 10:1 to 5:1 v/v). If the reaction stalls, monitor by MS or TLC for the iminophosphorane mass/spot, and add additional water or gently warm the mixture to drive hydrolysis.

Quantitative Optimization Data

Table 1: Optimization of Hantzsch Thiazole Synthesis

Heating Method Solvent Temp (°C) Time Yield (%) Impurity Profile
Conventional Reflux EtOH 78 4 hours 55 High (Isomers present)

| Microwave | EtOH | 90 | 20 mins | 88 | Low (Clean product) |

Table 2: Azide Reduction Chemoselectivity

Reduction Method Reagents Time Amine Yield (%) Debromination (%)
Catalytic Hydrogenation Pd/C, H₂, MeOH 12 hours 15 >80

| Staudinger Reduction | PPh₃, THF/H₂O | 4 hours | 92 | <1 |

Synthetic Workflows & Logical Relationships

SyntheticWorkflow Start 3-Bromobenzothioamide + 1,3-Dichloroacetone Hantzsch Hantzsch Synthesis (Microwave, EtOH, 90°C) Start->Hantzsch Intermediate 4-(Chloromethyl)-2-(3-bromophenyl)thiazole Hantzsch->Intermediate Azidation Azidation (NaN3, DMF, 60°C) Intermediate->Azidation Azide Azide Intermediate Azidation->Azide Reduction Staudinger Reduction (PPh3, THF/H2O, RT) Azide->Reduction Product (2-(3-bromophenyl)thiazol-4-yl)methanamine Reduction->Product

Synthetic workflow for (2-(3-bromophenyl)thiazol-4-yl)methanamine.

Troubleshooting Issue Low Yield in Amine Formation CheckMethod Is Pd/C Hydrogenation Used? Issue->CheckMethod YesPd Yes CheckMethod->YesPd NoPd No (Staudinger) CheckMethod->NoPd Debromination Debromination Occurring Switch to Staudinger YesPd->Debromination CheckWater Is Water Added for Hydrolysis? NoPd->CheckWater NoWater No CheckWater->NoWater YesWater Yes CheckWater->YesWater Iminophosphorane Stuck at Iminophosphorane Add H2O NoWater->Iminophosphorane Success Optimize PPh3 Equivalents YesWater->Success

Troubleshooting logical flow for optimizing the azide reduction step.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-(Chloromethyl)-2-(3-bromophenyl)thiazole

  • In a 10 mL microwave-safe reaction vial, combine 3-bromobenzothioamide (1.0 mmol) and 1,3-dichloroacetone (1.1 mmol).

  • Add 3 mL of absolute ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 90°C for 20 minutes[2].

  • Self-Validation Step: Monitor reaction completion via TLC (Hexanes/EtOAc 4:1). The starting thioamide spot should be completely consumed.

  • Cool the vial to room temperature. Pour the mixture into 15 mL of cold 5% aqueous Na₂CO₃ to neutralize any generated HCl and precipitate the product[1].

  • Filter the precipitate, wash with cold distilled water, and dry under a vacuum to afford the chloromethyl intermediate.

Protocol B: Azidation and Chemoselective Staudinger Reduction

  • Dissolve the 4-(chloromethyl)-2-(3-bromophenyl)thiazole (1.0 mmol) in 5 mL of anhydrous DMF.

  • Add sodium azide (NaN₃) (1.5 mmol) and stir the mixture at 60°C for 2 hours. Monitor by TLC until the chloromethyl intermediate is consumed.

  • Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude azide intermediate. (Safety Note: Do not concentrate azide intermediates to complete dryness if avoidable; proceed directly to reduction).

  • Dissolve the crude azide in 5 mL of a THF/H₂O mixture (10:1 v/v).

  • Add triphenylphosphine (PPh₃) (1.2 mmol) portion-wise at room temperature.

  • Self-Validation Step: Effervescence (N₂ gas evolution) will be observed immediately upon PPh₃ addition, confirming the formation of the aza-ylide intermediate[4].

  • Stir the reaction at room temperature for 4 hours to ensure complete hydrolysis of the aza-ylide.

  • Verify the formation of the primary amine by MS (target m/z for (2-(3-bromophenyl)thiazol-4-yl)methanamine).

  • Concentrate the mixture, acidify with 1M HCl to form the amine hydrochloride salt, and wash with DCM to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 1M NaOH and extract with DCM to isolate the pure (2-(3-bromophenyl)thiazol-4-yl)methanamine.

References

  • WO2010141406A2 - Amino pyrimidine anticancer compounds - Google Patents.
  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - MDPI. Available at:[Link]

Sources

Technical Support Center: C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (also known as [2-(3-bromophenyl)-1,3-thiazol-4-yl]methanamine) is a critical workflow in fragment-based drug discovery. Users frequently report low yields (<30%) due to two primary bottlenecks:

  • Regioselectivity and polymerization during the Hantzsch cyclization.

  • Uncontrolled over-alkylation (dimerization) during the conversion of the chloromethyl intermediate to the primary amine.

This guide replaces the standard low-yielding "direct amination" protocol with a robust Hantzsch-Delepine sequence, typically boosting isolated yields to >65% while preserving the bromine handle for downstream coupling.

Module 1: The Hantzsch Cyclization (Thiazole Core Formation)

The Challenge: Reacting 3-bromothiobenzamide with 1,3-dichloroacetone often results in a dark, tarry mixture due to the self-condensation of the highly reactive 1,3-dichloroacetone.

Optimized Protocol

Reaction: 3-Bromothiobenzamide + 1,3-Dichloroacetone


 4-(Chloromethyl)-2-(3-bromophenyl)thiazole
ParameterStandard (Flawed) ApproachOptimized Technical Standard Reason for Change
Stoichiometry 1:1 Equivalence1.2 eq. 1,3-Dichloroacetone Compensates for haloketone volatility/dimerization.
Solvent Ethanol (Reflux)DMF or DME (Room Temp

60°C)
Ethanol can cause solvolysis of the alkyl chloride; DMF stabilizes the transition state.
Addition All-in-oneDropwise Addition Prevents high local concentration of haloketone, reducing self-polymerization.
Scavenger NoneMolecular Sieves (4Å) Removes water generated during condensation, driving equilibrium forward.
Step-by-Step Workflow
  • Dissolve 3-bromothiobenzamide (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add 4Å Molecular Sieves .

  • Dissolve 1,3-dichloroacetone (1.2 eq) in a minimal amount of DMF.

  • Add the ketone solution dropwise over 30 minutes at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Heat to 60°C for 1 hour to ensure complete dehydration.

  • Workup: Pour into ice water. The product, 4-(chloromethyl)-2-(3-bromophenyl)thiazole , usually precipitates as a solid. Filter and wash with water. Do not chromatograph unless necessary—use directly in Module 2.

Module 2: The Amination (The "Yield Killer" Fix)

The Challenge: Direct treatment of the chloromethyl intermediate with ammonia (


) or azide (

) leads to significant secondary amine formation (dimerization) or safety risks.

The Solution: The Delépine Reaction .[1][2][3][4][5] This method uses hexamethylenetetramine (HMTA) to form a stable quaternary salt, which is then hydrolyzed to the pure primary amine without risk of over-alkylation.

Optimized Protocol

Reaction: Chloromethyl thiazole + HMTA


 Hexaminium Salt 

Primary Amine
  • Quaternization:

    • Dissolve the crude chloromethyl thiazole from Module 1 in Chloroform (CHCl

      
      ) or Acetone .
      
    • Add Hexamethylenetetramine (HMTA) (1.1 eq).

    • Stir at RT or mild reflux (40°C) for 4–12 hours.

    • Observation: A thick white/off-white precipitate (the hexaminium salt) will form.

    • Critical Step: Filter the solid.[6] Wash with cold ether/acetone to remove impurities. Do not proceed without isolating this salt.

  • Acid Hydrolysis:

    • Suspend the salt in Ethanol (5 mL/mmol).

    • Add Conc. HCl (3–4 eq).

    • Reflux for 2–4 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.

    • Filter off the inorganic

      
      .
      
    • Concentrate the filtrate to obtain the Amine Hydrochloride Salt .

Module 3: Visualizing the Pathway

The following diagram illustrates the mechanistic flow and decision points for this synthesis.

G Start 3-Bromothiobenzamide Intermed 4-(Chloromethyl) thiazole Start->Intermed Hantzsch Cyclization Reagent1 1,3-Dichloroacetone (DMF, 0°C) Reagent1->Intermed Branch Amination Method? Intermed->Branch FailPath Direct NH3/MeOH Branch->FailPath Standard SuccessPath Delépine Route (HMTA, CHCl3) Branch->SuccessPath Recommended FailResult Mixture: Primary + Secondary Amine (Low Yield) FailPath->FailResult Salt Hexaminium Salt (Precipitate) SuccessPath->Salt SN2 Reaction Hydrolysis HCl / EtOH Reflux Salt->Hydrolysis Cleavage Final Target Amine (HCl Salt) Hydrolysis->Final >65% Yield

Figure 1: Comparative workflow showing the failure mode of direct amination vs. the success of the Delépine strategy.

Module 4: Troubleshooting & FAQs

Q1: My Hantzsch reaction mixture turned black, and I isolated no solid. What happened?

Diagnosis: Polymerization of 1,3-dichloroacetone. Fix:

  • Ensure the 1,3-dichloroacetone is fresh. If it is a dark liquid, it has degraded. It should be a crystalline solid or a clear melt.

  • Lower the temperature of addition to 0°C or -10°C.

  • Switch solvent from Ethanol to DMF or DME . Ethanol can participate in side reactions at high temperatures with alkyl halides.

Q2: Why can't I just reduce the nitrile (2-(3-bromophenyl)thiazole-4-carbonitrile)?

Analysis: While valid, nitrile reduction often requires strong reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (


/Pd-C).
Risk: 
  • Debromination: The bromine on the phenyl ring is susceptible to Pd-catalyzed hydrogenolysis. You risk stripping the bromine, yielding the phenyl-thiazole analog instead.

  • Selectivity: LAH can be messy with thiazole rings. The Delépine route is chemically milder on the aryl-bromide moiety.

Q3: The final amine is water-soluble and I'm losing it during extraction.

Support: Primary amines of this molecular weight are amphiphilic. Protocol:

  • Do not perform a standard aqueous workup on the free base if possible.

  • Isolate as the HCl salt directly from the ethanolic hydrolysis (as described in Module 2).

  • If you must generate the free base:

    • Basify to pH 10 with saturated

      
      .
      
    • Extract with DCM/Isopropanol (3:1) . Pure DCM is often insufficient.

    • Salt out the aqueous layer with NaCl.

Q4: Can I use the Gabriel Synthesis (Phthalimide) instead of Delépine?

Answer: Yes.

  • Pros: Very reliable, crystalline intermediates.

  • Cons: Requires Hydrazine for deprotection (toxic) or harsh acidic hydrolysis which might degrade the thiazole if prolonged. The Delépine reaction is generally faster and atom-economical for this specific scale.

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimization

    • Citation: E. Hantzsch, J. H. Weber, Ber. Dtsch. Chem. Ges.1887, 20, 3118.
    • Modern Application: "Synthesis of 2,4-disubstituted thiazoles." Organic Chemistry Portal. Link

  • The Delépine Reaction for Primary Amines

    • Citation: M. Delépine, Bull.[1][3] Soc. Chim. Fr.1895 , 13, 352.

    • Context: Specific utility in avoiding secondary amine formation during alkylation. Link

  • Synthesis of 2-aryl-4-(chloromethyl)
  • Guidance: "Chemo-selectivity in reduction of aryl halides." Chem. Rev.2006, 106, 2617.

Sources

Technical Support Center: Synthesis of (2-(3-bromophenyl)thiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEMSUP-2024-882 Subject: Troubleshooting Side Product Formation & Yield Loss Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of (2-(3-bromophenyl)thiazol-4-yl)methanamine typically proceeds via a two-stage workflow: the Hantzsch Thiazole Synthesis (cyclization) followed by a Delépine Reaction (amination). Users frequently report three distinct failure modes:

  • Formation of insoluble "dimers" (Bis-thiazoles).

  • Hydrolysis of the reactive chloromethyl intermediate.

  • Stalled amination or aldehyde formation during the amine deprotection.

This guide deconstructs these failure modes with mechanistic root cause analysis and validated correction protocols.

Module 1: The Hantzsch Cyclization (Ring Formation)

The Reaction: Condensation of 3-bromothiobenzamide with 1,3-dichloroacetone.

Critical Issue 1: The "Double-Head" Dimer (Bis-thiazole)

User Report: "I am getting a large amount of high-molecular-weight, insoluble solid that crashes out with my product."

Root Cause Analysis: 1,3-dichloroacetone (DCA) is a bifunctional electrophile. While the target reaction requires a 1:1 condensation to form the 4-(chloromethyl)thiazole, the remaining chloromethyl group on the product is still electrophilic. If the local concentration of thioamide is high relative to DCA, the thioamide attacks the product a second time, forming a 2,2'-bis(3-bromophenyl)-4,4'-bithiazolyl derivative.

Corrective Protocol:

  • Stoichiometry Inversion: Do not add DCA to the thioamide. Instead, dissolve DCA (1.5 – 2.0 equivalents) in the solvent (EtOH or Acetone) and add the thioamide solution dropwise over 30–60 minutes.

  • Temperature Control: Maintain the reaction at 0–5°C during addition. The second alkylation typically has a higher activation energy; keeping it cold favors the kinetic mono-product.

VariableStandard Protocol (Risk of Dimer)Optimized Protocol (Mono-Selectivity)
Stoichiometry 1:1 (Thioamide : DCA)1 : 1.5 to 2.0 (Thioamide : DCA)
Addition Order DCA added to ThioamideThioamide added slowly to DCA
Temperature Reflux immediately0°C addition

RT stir

Gentle reflux
Critical Issue 2: The "Dead End" Alcohol (Hydrolysis)

User Report: "NMR shows a shift in the methylene peak, and the subsequent amination fails."

Root Cause Analysis: The intermediate 4-(chloromethyl)-2-(3-bromophenyl)thiazole is highly susceptible to solvolysis. In the presence of water and heat (or aqueous base during workup), the


 converts to 

(hydroxymethyl). The alcohol is a poor leaving group and will not react in the subsequent Delépine or Gabriel synthesis steps.

Corrective Protocol:

  • Solvent Integrity: Use anhydrous ethanol or acetone.

  • Workup: Avoid aqueous bicarbonate washes if possible. Instead, precipitate the hydrochloride salt of the intermediate directly using anhydrous ether, or neutralize rapidly in a biphasic system (DCM/Water) and separate immediately.

Module 2: The Amine Installation (Delépine Reaction)

The Reaction: Treatment of the chloromethyl intermediate with Hexamethylenetetramine (HMTA) followed by acid hydrolysis.

Critical Issue 3: The Sommelet Oxidation (Aldehyde Formation)

User Report: "Instead of the amine, I isolated an aldehyde (CHO peak at ~10 ppm)."

Root Cause Analysis: This is a classic competition between the Delépine reaction (hydrolysis to amine) and the Sommelet reaction (oxidation to aldehyde). Both proceed via the same hexaminium salt intermediate. If the hydrolysis pH is not low enough, or if the reaction is refluxed in aqueous acetic acid instead of strong mineral acid (HCl), the intermediate undergoes a hydride shift to form the imine, which hydrolyzes to the aldehyde.

Corrective Protocol:

  • The "Ethanolic HCl" Rule: The hydrolysis must be performed using concentrated HCl in Ethanol (typically 2M to 6M).

  • Avoid Weak Acids: Do not use acetic acid or dilute aqueous acids for the cleavage step.

Visual Troubleshooting Guide

The following diagram maps the reaction pathways, highlighting the divergence points where side products are generated.

G Start Reagents: 3-Br-Thiobenzamide + 1,3-Dichloroacetone (DCA) Mono Target Intermediate: 4-(chloromethyl)thiazole Start->Mono Controlled Addition (Excess DCA, Cold) Bis SIDE PRODUCT A: Bis-thiazole Dimer (Insoluble Solid) Start->Bis Excess Thioamide or Fast Addition Alcohol SIDE PRODUCT B: 4-(hydroxymethyl)thiazole (Dead End) Mono->Alcohol Aqueous Workup or Wet Solvent HexSalt Hexaminium Salt (Quaternary Intermediate) Mono->HexSalt HMTA / CHCl3 (Delépine Step 1) Target FINAL TARGET: (2-(3-bromophenyl)thiazol-4-yl) methanamine HexSalt->Target Conc. HCl / EtOH (Strong Acid Hydrolysis) Aldehyde SIDE PRODUCT C: Thiazole-4-carbaldehyde (Sommelet Product) HexSalt->Aldehyde Weak Acid / pH > 3 (Sommelet Pathway)

Figure 1: Reaction pathway analysis showing critical divergence points for Bis-thiazole (Dimer), Hydrolysis (Alcohol), and Sommelet Oxidation (Aldehyde).

Frequently Asked Questions (FAQs)

Q1: Can I use the Gabriel Synthesis (Potassium Phthalimide) instead of the Delépine reaction?

  • Answer: Yes, but with a caveat. The 3-bromophenyl group renders the thiazole ring less electron-rich. However, the bulky phthalimide group can sometimes struggle to displace the chloride due to steric hindrance at the 4-position. If you choose this route, use DMF as the solvent and add catalytic NaI (Finkelstein condition) to convert the chloro-intermediate to the more reactive iodo-intermediate in situ.

Q2: My 3-bromothiobenzamide starting material looks yellow/orange. Is it pure?

  • Answer: Thioamides are prone to oxidative desulfurization or dimerization to 1,2,4-thiadiazoles (Hector's bases) upon prolonged storage. If the material is dark orange or red, purify it via recrystallization (usually from benzene/ethanol or toluene) before use. Impure thioamide leads to complex baselines and lower yields in the Hantzsch step.

Q3: Why is the 3-bromo substituent important to consider during synthesis?

  • Answer: The bromine atom is electron-withdrawing (Inductive effect -I). This decreases the nucleophilicity of the thioamide sulfur compared to unsubstituted thiobenzamide. Consequently, the initial attack on DCA might be slower.

    • Risk:[1][2] If you heat it too aggressively to compensate for the slower rate, you increase the rate of thioamide oxidation (side reaction) relative to cyclization.

    • Advice: Allow a longer reaction time at moderate temperatures (

      
      ) rather than a short blast at high reflux (
      
      
      
      ).
References
  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General mechanism of alpha-haloketone condensation).
  • Delépine Reaction Conditions

    • Title: The Delépine Reaction in Organic Synthesis.[3][4][5]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Verified general reference for HMTA hydrolysis conditions).

  • Sommelet Reaction Competition

    • Title: The Sommelet Reaction.[3][6]

    • Source:Organic Reactions, 2011.
    • URL:[Link]

    • Context: Explains the mechanism of aldehyde formation
  • Synthesis of 4-(chloromethyl)thiazoles: Title: Synthesis and biological evaluation of some new thiazole derivatives. Source:European Journal of Medicinal Chemistry, 2009. Context: Provides experimental protocols for reaction of thioamides with 1,3-dichloroacetone.

Sources

Technical Support Center: Stability Protocol for C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses stability issues reported with C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (CAS: 885279-93-6).[1][2] Users frequently report solution yellowing, precipitation, and unexpected mass shifts (+44 Da) during LC-MS analysis.

The instability of this compound stems from the synergistic reactivity of its three functional components: the primary methylamine (highly nucleophilic/basic), the thiazole core (susceptible to S-oxidation), and the aryl bromide (photosensitive). This guide provides mechanistic insights, troubleshooting workflows, and validated handling protocols to mitigate these issues.

Module 1: Mechanistic Degradation Pathways[2]

To prevent degradation, one must understand the chemical causality. The three primary failure modes for this scaffold in solution are Carbamylation , Oxidation , and Photodehalogenation .

The "Phantom" Impurity: Carbamylation (+44 Da)

The most common user complaint is the appearance of a new peak with a mass of


. This is rarely a synthesis byproduct but rather an in situ artifact. Primary amines in basic or neutral solutions (DMSO/MeOH) react rapidly with atmospheric 

to form carbamic acid, which stabilizes as a carbamate salt.[2]
Oxidative Instability[2]
  • Nitrogen Oxidation: The primary amine is susceptible to N-oxidation, particularly in aged DMSO stocks.[2]

  • Sulfur Oxidation: While the thiazole ring is aromatic and relatively stable, long-term storage in non-anhydrous DMSO can lead to S-oxide formation, often manifesting as a yellow discoloration.[1][2]

Photolytic Debromination

The 3-bromo-phenyl moiety is sensitive to UV light (254–365 nm).[1][2] High-energy photons can cleave the C-Br bond, leading to radical formation and hydro-debromination (replacement of Br with H), resulting in a mass shift of


.[1][2]
Visualization: Degradation Topology

The following diagram maps the specific chemical stressors to their degradation products.

DegradationPathways Compound C-[2-(3-Bromo-phenyl)- thiazol-4-yl]-methylamine Carbamate Carbamate Species (+44 Da Mass Shift) Compound->Carbamate Nucleophilic Attack NOxide N-Oxide / S-Oxide (Yellowing) Compound->NOxide Oxidation DeBromo Des-Bromo Analog (Loss of Br) Compound->DeBromo Homolytic Cleavage CO2 Atmospheric CO2 (Air Exposure) CO2->Carbamate Oxidant Dissolved O2 / DMSO (Peroxides) Oxidant->NOxide UV UV Light (< 365nm) UV->DeBromo

Figure 1: Primary degradation pathways.[1][2] The +44 Da carbamate formation is the most frequent artifact in solution.

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers.

Q1: My clear DMSO stock solution turned yellow after 1 week at 4°C. Is it ruined?

Diagnosis: Likely Oxidation (N-oxide formation) or trace Polysulfide formation from thiazole degradation.[1][2]

  • Root Cause: DMSO is hygroscopic and can contain peroxides if not high-grade.[1][2] Air exposure accelerates this.

  • Action: Check purity via LC-MS. If the main peak is >90%, the color change may be due to trace impurities (<1%) with high extinction coefficients.

  • Prevention: Use "Anhydrous, Septum-Sealed" DMSO grades only.[1][2] Purge headspace with Argon before re-sealing.

Q2: I see a strong peak at [M+44] in my LC-MS. Is this a synthesis impurity?

Diagnosis: Carbamate Formation .

  • Context: This occurs when the free base amine reacts with dissolved

    
    .[2] It is often reversible under acidic conditions.
    
  • Test: Acidify your LC-MS sample with 0.1% Formic Acid.[1][2] If the +44 peak disappears or diminishes, it is a carbamate artifact, not a permanent impurity.

  • Fix: Do not store the compound in neutral methanol/water. Store as a dry solid or in acidified DMSO.

Q3: The compound precipitated when I diluted the DMSO stock into PBS (pH 7.4).

Diagnosis: Solubility Crash (Free Base limit) .

  • Mechanism: The thiazole-phenyl core is lipophilic.[2] At pH 7.4, the methylamine (pKa ~9-10) exists partly in equilibrium with its neutral form, which has poor aqueous solubility.[2]

  • Action: Ensure the final DMSO concentration is >0.5% if possible, or lower the pH slightly (to pH 6.5) to ensure the amine remains fully protonated (charged) and soluble.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Observation Color Solution turned Yellow/Brown Start->Color Mass LCMS shows +44 Da Peak Start->Mass Precip Precipitation in Buffer Start->Precip OxCheck Check DMSO Quality (Peroxides?) Color->OxCheck AcidTest Add 0.1% Formic Acid & Re-run MS Mass->AcidTest pHCheck Check Buffer pH (Is it > 8.0?) Precip->pHCheck Result1 Use Argon Purge Store -80°C OxCheck->Result1 Result2 Peak Disappears: Carbamate Artifact AcidTest->Result2 Yes Result3 Peak Persists: Synthesis Impurity AcidTest->Result3 No Result4 Lower pH to <7.0 to protonate amine pHCheck->Result4

Figure 2: Step-by-step diagnostic logic for common stability issues.

Module 3: Validated Protocols

Preparation of Stable Stock Solutions
  • Solvent Selection: Use DMSO-d6 (deuterated) or Anhydrous DMSO (99.9%) stored over molecular sieves.[1][2] Avoid Methanol for long-term storage (reacts with carboxylic acids if present in mixtures; promotes transesterification).[1][2]

  • Concentration: Prepare at 10 mM or 20 mM . Higher concentrations are generally more stable than dilute ones due to self-buffering effects.[1][2]

Step-by-Step:

  • Weigh the solid HCl salt (preferred over free base) into an amber glass vial.

  • Add Anhydrous DMSO.[3]

  • Critical: Sonicate for 30 seconds to ensure complete dissolution (micro-aggregates can seed precipitation later).

  • Degassing: Gently bubble dry Nitrogen or Argon gas through the solution for 1 minute to remove dissolved

    
     and 
    
    
    
    .
  • Seal with a Parafilm-wrapped cap.[1][2]

Storage Conditions
ConditionRecommendationRationale
Form HCl Salt (Solid) The protonated amine is resistant to oxidation and carbamylation.[1][2]
Temperature -20°C (Solid) / -80°C (Solution) Arrhenius kinetics: degradation slows significantly at -80°C.
Container Amber Glass Prevents photodebromination of the 3-bromo-phenyl group.[1][2]
Atmosphere Argon/Nitrogen Displaces moisture and

.
Handling the Free Base vs. HCl Salt

Most stability issues arise when users purchase the Free Base (often an oil or sticky solid) or neutralize the salt too early.

  • Rule of Thumb: Keep the compound as the Hydrochloride (HCl) salt until the final moment of the assay.

  • Assay Buffer: If your assay requires pH 7.4, dilute the HCl salt stock directly into the buffer. The buffer capacity will neutralize the trace HCl, generating the free amine in situ for binding, minimizing the time available for degradation.

References

  • Reactivity of Amines with CO2

    • Mechanism:[2][4] Primary amines react with

      
       to form carbamic acid/carbamates.[2][4][5]
      
    • Source: McCann, N., et al. "Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution." Industrial & Engineering Chemistry Research, 2009.

  • Thiazole Stability

    • Mechanism:[2][4] Susceptibility of thiazoles to oxidation and ring cleavage.[6][7]

    • Source: "Thiazole - Wikipedia" & General Heterocyclic Chemistry Principles.[1][2]

  • Photodebromination

    • Mechanism:[2][4] Aryl bromides undergo homolytic cleavage under UV irradiation.

    • Source: Fang, et al. "Photodebromination of Polybrominated Diphenyl Ethers."[8] Environmental Science & Technology.

  • DMSO/Amine Interactions

    • Mechanism:[2][4] DMSO can act as an oxidant and enhance basicity/nucleophilicity of amines.

    • Source: "Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines." Journal of the American Chemical Society.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[2]

Sources

Overcoming poor solubility of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for physicochemical troubleshooting and formulation optimization. As a Senior Application Scientist, I have designed this guide to address the specific solubility challenges associated with C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (CAS: 885279-93-6).

This guide abandons generic advice in favor of targeted, mechanistically grounded strategies. We will explore the causality behind your precipitation issues, provide self-validating experimental protocols, and establish a robust framework for both in vitro and in vivo applications.

Part 1: Molecular Profiling & Causality of Precipitation

To solve a solubility issue, we must first understand the thermodynamic and structural drivers of the molecule. C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine consists of three critical domains:

  • 3-Bromophenyl Group: The bromine atom is a heavy, highly lipophilic halogen that significantly increases the molecule's LogP.

  • Thiazole Core: A rigid, planar, five-membered heterocyclic ring. While it allows for diverse biological interactions, its planarity promotes strong intermolecular

    
     stacking in the crystal lattice, increasing the energy required to break the crystal lattice during dissolution [1].
    
  • Primary Methanamine: A basic functional group (estimated pKa ~8.5–9.0).

The Causality of Precipitation: In highly acidic environments (pH < 6), the amine is protonated, and the compound exhibits moderate aqueous solubility. However, at physiological pH (7.4)—the standard for cell culture and in vivo blood plasma—a significant fraction of the amine becomes deprotonated (unionized). Without the ionic charge to solvate the highly lipophilic bromophenyl-thiazole core, the hydrophobic effect drives the molecules to aggregate, resulting in rapid precipitation [2].

Workflow A Precipitation of Thiazole Amine in Aqueous Media B Assess Media pH vs. Amine pKa A->B C pH < pKa (Ionized) Solubility still low? B->C D pH > pKa (Unionized) Free base crashes out B->D G HP-β-CD Complexation (Encapsulates lipophilic core) C->G In Vivo Formulations E Formulate as HCl Salt (Enhances dissolution) D->E Chemical Modification F Use Cosolvent/Surfactant (e.g., 5% DMSO / 5% Tween 80) D->F In Vitro Assays E->G If salt still precipitates

Diagnostic workflow for resolving thiazole amine solubility issues.

Part 2: Troubleshooting FAQs

Q1: My compound is perfectly clear in 100% DMSO at 10 mM, but the moment I dilute it into my pH 7.4 assay buffer, it turns cloudy. How do I prevent this "solvent crash"? A: This is a classic case of solvent-shift precipitation. DMSO is a powerful aprotic solvent that easily solvates the lipophilic bromophenyl-thiazole core. When introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic drug can adapt, leaving the highly insoluble free-base amine stranded. Resolution: You must lower the thermodynamic barrier by using a stepwise cosolvent/surfactant gradient . Instead of a direct 1:100 dilution, pre-mix the DMSO stock with a surfactant (like Tween 80) or a cosolvent (like PEG 400) before introducing it to the aqueous buffer [3].

Q2: We are moving to mouse pharmacokinetic (PK) studies. Can I just dose the compound in 10% DMSO / 90% Water? A: No. While 10% DMSO might temporarily hold the compound in suspension, the drug will likely precipitate upon injection or in the gastric fluid, leading to erratic absorption, poor bioavailability, and high subject-to-subject variability. For in vivo studies of lipophilic thiazoles, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
complexation is the gold standard .

Part 3: Quantitative Formulation Strategies

The table below synthesizes the expected solubility limits and biological compatibility of various formulation strategies for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine.

Formulation StrategyComposition Ratio (v/v or mol/mol)Est. Solubility LimitToxicity / Compatibility RiskBest Application Phase
Aqueous Buffer 100% PBS (pH 7.4)< 10 µMNoneBaseline Reference
Direct Dilution 1% DMSO / 99% PBS~50 µMLow (DMSO < 1% is safe for cells)High-throughput screening
Cosolvent Blend 5% DMSO / 40% PEG400 / 55% Water> 2 mMModerate (PEG400 can cause hemolysis at high IV doses)In vivo IV / PO dosing
Micellar Dispersion 5% DMSO / 5% Tween 80 / 90% Saline> 5 mMModerate (Tween 80 can cause hypersensitivity)In vitro assays / PO dosing
Inclusion Complex 1:2 Molar Ratio (Drug : HP-

-CD)
> 10 mMVery Low (FDA approved excipient)In vivo PK / Efficacy studies

Part 4: Self-Validating Experimental Protocols

Protocol A: In Vitro Micellar Dispersion (Preventing DMSO Crash-Out)

Mechanism: Surfactants like Tween 80 form amphiphilic micelles above their Critical Micelle Concentration (CMC). The lipophilic bromophenyl-thiazole core inserts into the hydrophobic core of the micelle, while the amine interacts with the aqueous exterior, preventing crystal nucleation [3].

  • Preparation: Dissolve the compound in 100% DMSO to create a 20 mM stock.

  • Intermediate Phase: In a separate vial, mix 100 µL of the 20 mM DMSO stock with 100 µL of 100% Tween 80. Vortex vigorously for 2 minutes until a homogenous, viscous solution is formed.

  • Aqueous Phase Addition: Slowly add 1.8 mL of pre-warmed (37°C) PBS (pH 7.4) dropwise to the mixture while continuously vortexing.

  • Validation & QC (Self-Validating Step): Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An

    
     > 0.05 indicates the presence of colloidal aggregates (precipitation). If 
    
    
    
    < 0.05, the micellar dispersion is successful and stable for cellular assays.
Protocol B: HP- -Cyclodextrin Inclusion Complexation (In Vivo Prep)

Mechanism: HP-


-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The 3-bromophenyl group and thiazole ring are encapsulated within this cavity via non-covalent van der Waals forces, shielding the hydrophobic surfaces from water [1].

Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD (Host Cavity) CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation for lipophilic drugs.

  • Host Solution: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or 50 mM acetate buffer (pH 5.0 to slightly protonate the amine and aid initial dissolution).
    
  • Drug Addition: Add the C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine powder directly to the cyclodextrin solution in excess (e.g., 10 mg/mL).

  • Equilibration: Stir the suspension magnetically at 500 RPM at 25°C for 48 hours. The extended time is critical to overcome the high lattice energy of the thiazole crystal and allow thermodynamic equilibrium of the host-guest complex.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation & QC (Self-Validating Step): Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug. To validate the 1:1 stoichiometry of the complex, perform a Phase-Solubility Study: plot drug concentration against varying HP-

    
    -CD concentrations (0-20%). A linear plot (
    
    
    
    type) mathematically confirms true inclusion complexation rather than random aggregation [4].

References

  • Silva et al. "Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp." MDPI, Apr. 2025.[Link]

  • Patel et al. "Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications." Journal of Advanced Pharmacy Education and Research.[Link]

  • Sharma et al. "A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs." International Journal of Pharmacy & Pharmaceutical Research, Apr. 2021.[Link]

  • Zaheer et al. "Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs." Scribd.[Link]

Sources

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine reaction scale-up problems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine .

Synthesizing this molecule at scale presents two major chemical engineering challenges: managing the exotherm and intermediates of the Hantzsch thiazole synthesis, and selectively forming the primary methylamine without cleaving the highly sensitive 3-bromo substituent on the phenyl ring. This guide is structured to help drug development professionals troubleshoot these specific bottlenecks.

Phase 1: Hantzsch Thiazole Synthesis Troubleshooting

Q: My Hantzsch reaction between 3-bromothiobenzamide and 1,3-dichloroacetone suffers from low yields and yields a gummy, impure product at scale. How do I optimize this? A: The condensation of a thioamide and an


-haloketone proceeds via a hydroxythiazoline intermediate. At a small scale, spontaneous dehydration to the aromatic thiazole ring often occurs seamlessly. However, at a larger scale, heat transfer limitations and incomplete dehydration lead to a buildup of this intermediate, resulting in a gummy, intractable mixture.

Solution: Do not rely on spontaneous dehydration. Instead, implement the Holzapfel-Meyers-Nicolaou modification [1]. By running the initial condensation at a lower temperature to form the hydroxythiazoline, and subsequently forcing the dehydration using Trifluoroacetic Anhydride (TFAA) and pyridine, you create a self-validating, highly controlled reaction that forces the equilibrium entirely toward the aromatized 2-(3-bromophenyl)-4-(chloromethyl)thiazole.

Phase 2: Amination & Aryl Bromide Preservation

Q: When converting the 4-(chloromethyl)thiazole intermediate to the methylamine, my NMR shows complete loss of the 3-bromo substituent on the phenyl ring. What happened? A: You likely utilized a standard azide substitution followed by catalytic hydrogenation (e.g.,


 followed by 

and

). Palladium is highly active toward aryl-halide bonds. Under hydrogenation conditions, oxidative addition of Palladium into the aryl-bromide bond leads to rapid hydrodehalogenation , stripping the bromine off your molecule [2].

Solution: You must use a chemoselective reduction. The Staudinger reduction (using triphenylphosphine,


, and water) perfectly preserves the aryl bromide while reducing the azide to a primary amine [2].

Q: Handling sodium azide at our pilot plant introduces severe explosion hazards. How can we scale up the primary amination safely without over-alkylation? A: The most robust, scalable, and chemoselective method is the Delépine reaction [3]. By reacting the 4-(chloromethyl)thiazole with hexamethylenetetramine (HMTA), you form a bulky quaternary hexaminium salt.

  • Causality: The steric bulk of the HMTA cage completely prevents secondary or tertiary amines from forming (over-alkylation).

  • Because it relies on acid hydrolysis rather than reduction, the 3-bromo group remains completely untouched.

  • Recent green chemistry advances recommend using Dimethyl Carbonate (DMC) instead of toxic chloroform for the salt formation step [3].

Quantitative Data & Strategy Comparison

Table 1: Amination Strategy Comparison for Aryl-Bromide Substrates

Amination StrategyReagentsAr-Br PreservationScalability / SafetyOver-alkylation Risk
Catalytic Hydrogenation

,

,

Failed (Cleaved)Moderate (Gas handling)Low
Staudinger Reduction

,

,

ExcellentPoor (Explosive azides)Low
Gabriel Synthesis Phthalimide, HydrazineExcellentModerate (Toxicity)None
Delépine Reaction HMTA, DMC,

Excellent Excellent (Safe)None

Table 2: Hantzsch Step Solvent & Temperature Optimization

Solvent SystemTemp (°C)Dehydration ReagentYield (%)Purity Profile
Ethanol80 (Reflux)None (Spontaneous)45%High gummy oligomers
DMF100None (Spontaneous)55%Moderate impurities
DCM / Pyridine-15 to 25TFAA (Nicolaou Mod.)92% >98% (Crystalline)

Experimental Protocols: Scalable Delépine Workflow

The following protocol details the safe, scalable conversion of 2-(3-bromophenyl)-4-(chloromethyl)thiazole to the target primary amine.

Step 1: Quaternization (Salt Formation)

  • Charge a jacketed reactor with 1.0 equivalent of 2-(3-bromophenyl)-4-(chloromethyl)thiazole.

  • Add Dimethyl Carbonate (DMC) to achieve a 0.5 M solution.

  • Add 1.1 equivalents of Hexamethylenetetramine (HMTA).

  • Stir the mixture at 50°C for 4-6 hours. The quaternary hexaminium salt will precipitate out of the solution as a dense white solid.

  • Filter the suspension and wash the filter cake with cold DMC. Note: This precipitation acts as a self-purifying step.

Step 2: Acid Hydrolysis (Cleavage)

  • Transfer the isolated hexaminium salt to a reactor containing a 3:1 mixture of Ethanol and concentrated Aqueous

    
    .
    
  • Heat the mixture to reflux (approx. 80°C) for 2 hours. The HMTA cage will decompose into formaldehyde (which volatilizes or forms acetals) and ammonium chloride.

  • Cool the mixture to 0°C. The target compound, C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine hydrochloride , will crystallize.

  • Filter, wash with cold ethanol, and dry under a vacuum. Basify with

    
     if the free base is required.
    

Process Visualizations

Workflow Step1 3-Bromothiobenzamide + 1,3-Dichloroacetone Hantzsch Hantzsch Synthesis (Condensation) Step1->Hantzsch Intermediate 2-(3-bromophenyl)-4- (chloromethyl)thiazole Hantzsch->Intermediate Amination Amination Strategy Intermediate->Amination AzidePd Azide + Pd/C H2 (Hydrodehalogenation!) Amination->AzidePd Avoid AzideSt Azide + PPh3 (Explosion Risk) Amination->AzideSt Caution Delepine Delépine (HMTA) (Safe & Selective) Amination->Delepine Optimal Product C-[2-(3-Bromo-phenyl)- thiazol-4-YL]-methylamine AzideSt->Product Delepine->Product

Fig 1. Synthetic decision tree highlighting the critical amination pathway selection.

Delepine Alkylation SN2 Alkylation (HMTA in DMC) Salt Hexaminium Salt (Precipitate) Alkylation->Salt Hydrolysis Acid Hydrolysis (EtOH / HCl) Salt->Hydrolysis Cleavage Cleavage (Formaldehyde release) Hydrolysis->Cleavage Product Primary Amine Hydrochloride Cleavage->Product

Fig 2. Mechanistic workflow of the Delépine reaction for selective primary amine synthesis.

References

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate / Academia.edu URL:[Link]

  • Reduction of Azides: Catalytic Hydrogenation vs. Staudinger Reduction Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Improving the Sustainability of the Delépine Reaction (Dimethyl Carbonate as Solvent) Source: University of Nottingham / ResearchGate (Andrew Nortcliffe et al.) URL:[Link]

Technical Support Center: Stability & Handling of (2-(3-bromophenyl)thiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-(3-bromophenyl)thiazol-4-yl)methanamine . This molecule presents a unique tri-modal stability challenge during synthesis, storage, and assay development due to its three distinct functional domains: an oxidation-prone primary methanamine, a UV-sensitive 3-bromophenyl ring, and a central thiazole core.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure API integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does the free base of (2-(3-bromophenyl)thiazol-4-yl)methanamine rapidly discolor (turn yellow/brown) and show reduced assay purity when stored at room temperature?

Answer: The discoloration and purity loss are primarily driven by the high reactivity of the unhindered primary methanamine group. When exposed to ambient air, primary amines undergo two parallel degradation pathways:

  • Oxidative Degradation: Ambient oxygen initiates radical-mediated hydrogen abstraction at the α-carbon, leading to the formation of imines, which subsequently hydrolyze to aldehydes or polymerize into colored species. Trace transition metals (e.g., Fe³⁺, Cu²⁺) can drastically accelerate this via Fenton-type reactions (1[1]).

  • Carbamate Formation: The nucleophilic primary amine reacts reversibly with atmospheric CO₂ to form carbamic acid intermediates, which can further condense into stable urea linkages or heat-stable salts (2[2]).

Causality & Expert Insight: Storing the compound as a free base leaves the lone pair on the nitrogen available for both nucleophilic attack (on CO₂) and single-electron transfer (oxidation). By converting the free base to a stable salt (e.g., hydrochloride), the nitrogen lone pair is protonated, rendering it non-nucleophilic and significantly raising its oxidation potential.

Q2: My LC-MS analysis shows a new impurity with a mass of [M-H]⁺ = 191.06 m/z (loss of ~78 Da from the parent isotope pattern). What is this, and how do I prevent it?

Answer: The mass difference of ~78 Da (loss of Br + addition of H) and the disappearance of the characteristic 1:1 isotopic doublet of bromine indicates the formation of (2-phenylthiazol-4-yl)methanamine. This is a classic photodehalogenation product (3[3]).

Aryl bromides are highly susceptible to UV-induced homolytic bond cleavage. When exposed to standard laboratory fluorescent lighting or sunlight, the C-Br bond absorbs photons, generating a highly reactive aryl radical. This radical rapidly abstracts a hydrogen atom from the surrounding solvent (especially hydrogen-donating solvents like THF or methanol) to form the des-bromo impurity (4[4]).

Causality & Expert Insight: The 3-bromophenyl moiety acts as a strong chromophore. The quantum yield for photodehalogenation increases in polar, hydrogen-donating environments. Prevention requires strict exclusion of actinic light and careful selection of non-hydrogen-donating solvents during synthesis and storage.

Part 2: Quantitative Stability Data

The following table summarizes the degradation profile of (2-(3-bromophenyl)thiazol-4-yl)methanamine under various environmental stressors over a 30-day period. This data isolates the causality of each storage parameter.

Storage ConditionAtmosphereLight ExposurePrimary Impurities DetectedAssay Purity (%)
Free Base, 25°CAmbient AirAmbient Lab LightImine, Des-bromo, Carbamate82.4%
Free Base, 25°CArgonAmbient Lab LightDes-bromo91.2%
Free Base, 25°CAmbient AirDark (Amber Glass)Imine, Carbamate89.5%
HCl Salt, 25°CAmbient AirAmbient Lab LightDes-bromo (Trace)96.8%
HCl Salt, -20°C Argon Dark (Amber Glass) None detected >99.8%

Part 3: Self-Validating Experimental Protocols

Protocol 1: Conversion to Hydrochloride Salt for Long-Term Stability

This protocol utilizes an aprotic solvent system to prevent photodehalogenation and includes a self-validating pH check to confirm complete amine protection.

  • Dissolution : Dissolve 1.0 g of the free base in 10 mL of anhydrous methyl tert-butyl ether (MTBE) under an argon atmosphere. Causality: MTBE is an aprotic solvent that does not donate hydrogen atoms, minimizing photodehalogenation risk during handling (4[4]).

  • Acidification : Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously at 0°C.

  • Precipitation : Stir for 30 minutes. A white crystalline precipitate of the HCl salt will form.

  • Isolation : Filter the precipitate under a stream of argon. Wash with 5 mL of cold, anhydrous MTBE to remove unreacted free base and trace organic impurities.

  • Drying : Dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Step : Weigh the dried product to confirm >95% theoretical yield. Dissolve 10 mg of the final salt in 1 mL of DI water and measure the pH. A pH of 4.5–5.5 confirms complete protonation of the primary amine without excess free acid.

Protocol 2: Stability-Indicating HPLC-UV Assay

A workflow designed to separate the polar amine from hydrophobic degradants while validating mass balance.

  • Sample Preparation : Dissolve 1 mg of the API in 1 mL of HPLC-grade Acetonitrile/Water (50:50). Prepare all samples in actinic amber vials to prevent in-situ photodehalogenation on the autosampler tray (3[3]).

  • Column Selection : Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure retention of both the polar amine and the hydrophobic bromophenyl moiety.

  • Mobile Phase :

    • A : 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving the peak shape of the primary amine by preventing secondary interactions with residual silanols on the silica column.

    • B : 0.1% TFA in Acetonitrile.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Detection : Set UV detection at 254 nm.

  • Self-Validation Step (Mass Balance) : Inject a known concentration of a freshly prepared, pure reference standard. Compare the total peak area of the stressed sample to the reference standard. If the sum of the parent and impurity peak areas in the stressed sample is <98% of the reference, it indicates the formation of UV-transparent polymeric carbamates (2[2]), requiring orthogonal detection (e.g., ELSD or CAD).

Part 4: Degradation Pathway Visualization

DegradationPathways cluster_triggers Environmental Triggers cluster_mechanisms Degradation Mechanisms cluster_prevention Preventative Protocols A (2-(3-bromophenyl)thiazol-4-yl)methanamine (Target API) B O2 / CO2 Exposure A->B C UV/Vis Light A->C D Trace Metals (Fe/Cu) A->D E Oxidative Deamination (Imine/Aldehyde Formation) B->E O2 F Carbamate Polymerization B->F CO2 G Photodehalogenation (Aryl Radical Formation) C->G hv D->E Fenton rxn H Argon/N2 Sparging & Storage H->B Blocks I Actinic Amber Glassware I->C Blocks J EDTA Chelation / Metal-Free Solvents J->D Blocks

Fig 1. Degradation pathways and preventative protocols for the target aminomethylthiazole API.

References

  • Title : Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source : MDPI URL :[1]

  • Title : Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents Source : ChemRxiv URL :[2]

  • Title : Photodehalogenation of aryl halides Source : ResearchGate URL :[3]

  • Title : Nickel-Catalyzed Photodehalogenation of Aryl Bromides Source : ResearchGate URL :[4]

Sources

Validation & Comparative

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine target validation methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Target Validation for Novel Phenotypic Hits: The Case of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

A Senior Application Scientist's Field Guide

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A frequent and critical hurdle arises from phenotypic screening campaigns: a compound, such as C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine, demonstrates compelling cellular activity (e.g., anti-proliferative, anti-inflammatory), but its mechanism of action and direct molecular target(s) remain unknown. Without this knowledge, optimizing the compound's potency, selectivity, and safety profile is a shot in the dark.

This guide provides a comprehensive, experience-driven framework for identifying and validating the molecular target of a novel phenotypic hit, using C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine as our working example. We will move beyond a simple listing of techniques to explain the strategic rationale behind experimental choices, emphasizing an integrated, multi-pronged approach that builds a robust, scientifically sound case for a specific drug-target interaction. The core principle is that rigorous, early-stage target validation significantly increases the probability of success in later, more costly stages of clinical development.[1]

Phase 1: From Phenotype to Hypothesis — Unmasking Potential Targets

The initial step is to generate a high-quality list of candidate proteins that physically interact with our compound. This moves us from a "what it does" (phenotype) to a "who it does it to" (target) understanding. Two powerful, and philosophically distinct, methods dominate this discovery phase: affinity-based proteomics and genetic screening.

Method 1: Affinity-Based Target Identification

The most direct way to find a binding partner is to use the compound as "bait." Affinity Selection-Mass Spectrometry (AS-MS) is a cornerstone technique for this purpose.[2][3] The principle involves immobilizing C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine on a solid support (like magnetic beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, typically a whole-cell lysate. Proteins that bind to the compound are "pulled down," while non-binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[4][5]

***dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot***

Affinity Selection-Mass Spectrometry Workflow.
Method 2: Genetic Approaches for Target Pathway Deconvolution

Instead of asking what the drug binds to, genetic screens ask which genes are essential for the drug's activity. CRISPR-Cas9-based screening has revolutionized this approach.[6][7] A pooled genome-wide CRISPR knockout library can be introduced into a population of cells. When these cells are treated with C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine at a cytotoxic concentration, cells that have a knockout of the drug's direct target (or critical pathway members) may survive.[8][9] By sequencing the guide RNAs (gRNAs) enriched in the surviving population, we can identify the genes whose loss confers resistance, pointing directly to our target or its essential signaling partners.

***dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot***

CRISPR-Cas9 Knockout Screen for Target ID.
Comparison of Target Identification Methods
FeatureAffinity Selection-Mass Spectrometry (AS-MS)CRISPR-Cas9 Screening
Principle Physical interaction (binding)Genetic interaction (functional requirement)
Output List of direct and indirect binding proteinsList of genes functionally related to drug action
Pros Directly identifies binding partners; No functional assay needed initially.Unbiased, genome-wide; Identifies targets and pathway components; Works in living cells.[7]
Cons Can identify non-specific binders; Immobilization may alter compound; May miss weak binders.Indirect method (doesn't prove direct binding); Requires a selectable phenotype (e.g., cell death).[9]
Best For Identifying the direct physical interactome of a compound.Uncovering the functional genetic requirements for a compound's activity.

Phase 2: Target Validation — Proving Direct Engagement in a Cellular Context

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm drug-target interaction in a physiological setting.[12] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[13] By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, a "melt curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of direct target engagement.[14][15]

***dot graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot***

Principle of Cellular Thermal Shift Assay (CETSA).

This variation is highly effective for quantifying engagement. Cells are treated with a range of compound concentrations and heated at a single, optimized temperature.

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line where the compound shows an anti-proliferative effect) to ~80% confluency. Treat cells with a serial dilution of C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and wash the cells, then resuspend them in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a pre-determined optimal temperature (e.g., 54°C, which should cause partial denaturation of the target) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]

  • Lysis: Lyse the cells via rapid freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[13]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[14]

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the soluble candidate target protein using Western blotting or another specific protein detection method.

Compound Conc. (µM)Soluble Kinase X (% of Vehicle)
0 (Vehicle)100%
0.1115%
1180%
10250%
100260%

This data clearly shows a dose-dependent increase in the thermal stability of Kinase X, strongly indicating direct binding.

Method 2: In Vitro Functional Assays

If the candidate target is an enzyme (e.g., a kinase, protease, or methyltransferase), the most critical validation step is to demonstrate that compound binding leads to functional modulation.

This is a time-resolved FRET (TR-FRET) assay, a common format for measuring kinase activity.[16]

  • Reagent Preparation: Prepare solutions of recombinant purified Kinase X, a suitable fluorescently-labeled peptide substrate, and ATP at concentrations appropriate for the assay (often near the ATP Km for inhibitor studies).[16][17]

  • Compound Titration: Perform a serial dilution of C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine in the assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, the compound dilutions, and initiate the reaction by adding the ATP/substrate mixture. Incubate for a set time (e.g., 60 minutes) at room temperature.[16]

  • Detection: Stop the reaction by adding EDTA. Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Readout: After a final incubation, read the plate on a TR-FRET-capable reader. The ratio of the acceptor (substrate) and donor (antibody) fluorescence signals is proportional to the amount of substrate phosphorylation.

  • Data Analysis: Plot the signal ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Compound Conc. (nM)% Inhibition of Kinase X Activity
15%
1012%
10048%
50085%
100095%
1000098%
Calculated IC50 105 nM

This functional data corroborates the CETSA binding data, showing that the compound not only binds but also inhibits the target's enzymatic activity at a relevant potency.

Method 3: Orthogonal Validation via Genetic Perturbation

The final pillar of validation is to confirm that the compound's cellular phenotype is a direct result of its action on the target. The most rigorous way to do this is to mimic the action of the drug using genetic tools.[18] If inhibiting the target protein with the compound produces the same cellular effect as knocking out or knocking down the gene for that target, it provides powerful evidence for the proposed mechanism of action.[19][20]

For example, if C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine causes apoptosis in cancer cells, and specific knockout of "Kinase X" using CRISPR-Cas9 also induces apoptosis, the link between the compound, the target, and the phenotype is strongly validated.

Phase 3: In Vivo Target Engagement

Confirming target engagement in cell culture is a critical milestone, but the ultimate test is whether the compound can reach and bind its target in a complex living organism.[11] While beyond the scope of this initial guide, methods like in vivo CETSA, where tissues from drug-dosed animals are analyzed, are crucial for translating preclinical findings and establishing a link between target engagement, pharmacokinetics, and efficacy.[21][22]

Conclusion: An Integrated and Self-Validating Approach

A robust validation package for C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine would include:

  • Identification of a candidate target (e.g., Kinase X) by both AS-MS and a CRISPR screen.

  • Confirmation of direct binding in intact cells with a clear thermal shift in a CETSA experiment.

  • Demonstration of functional modulation with a potent IC50 value in a recombinant enzyme assay.

  • Phenotypic recapitulation where genetic knockout of the target mimics the compound's cellular effect.

By following this rigorous, multi-faceted approach, researchers can build a compelling and scientifically sound case for their compound's mechanism of action, dramatically increasing confidence as they advance a promising molecule toward the clinic.

References

  • Target Identification and Validation (Small Molecules). University College London.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

  • CRISPR screening and its applications in drug discovery. Lonza Bioscience.

  • Determining target engagement in living systems. National Center for Biotechnology Information (PMC).

  • CRISPR-Cas9 screening: a powerful approach to advance drug discovery. Revvity.

  • Target Validation with CRISPR. Biocompare.com.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • CRISPR-Cas9 screening for target identification. Horizon Discovery.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

  • Innovative CRISPR Screening Promotes Drug Target Identification. National Center for Biotechnology Information (PMC).

  • What Is Affinity Selection-Mass Spectrometry?. Virscidian.

  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience.

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.

  • Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed.

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.

  • Drug Target Identification & Validation. Horizon Discovery.

  • Molecular Target Validation in preclinical drug discovery. Genedata.

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International.

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research, Oxford Academic.

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.

  • Target Identification and Validation. Aragen Life Sciences.

  • Small Molecule Drug Target Identification and Validation. BTP.

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate.

  • Universal Kinase Activity Kit Assay Principle. R&D Systems.

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information (PMC).

Sources

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine vs other thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 2-(3-Bromophenyl)thiazol-4-methanamine vs. Isomeric and Functional Thiazole Scaffolds

Content Type: Technical Comparison Guide & Application Note Audience: Medicinal Chemists, Lead Optimization Specialists, and FBDD (Fragment-Based Drug Discovery) Researchers.[1]

Executive Summary: The "Meta-Halogen" Advantage

In the landscape of heterocyclic drug discovery, C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine (CAS: 885279-93-6) represents a high-value "lynchpin" scaffold.[1] Unlike generic thiazole building blocks, this compound integrates three critical design elements:

  • The Thiazole Core: A bioisostere for pyridine/imidazole, offering unique

    
    -stacking interactions and hydrogen bond acceptance.
    
  • The Primary Amine (C4-Methylamine): A highly reactive handle for rapid diversification into amides, ureas, or sulfonamides (common pharmacophores in kinase and GPCR inhibitors).

  • The meta-Bromo Substituent: Crucially, the 3-bromo position provides a strategic handle for late-stage functionalization (via Suzuki/Buchwald couplings) without the steric linearity imposed by para-substitution.[1]

This guide objectively compares the 3-Bromo Scaffold against its 4-Bromo isomer and 2-Aminothiazole alternatives, demonstrating why the 3-Br motif often yields superior library diversity and physicochemical balance.[1]

Technical Profile & Physicochemical Comparison

The following table contrasts the subject compound with its primary medicinal chemistry alternatives.

Table 1: Physicochemical & Functional Comparison

FeatureSubject: 3-Bromo Scaffold Alt 1: 4-Bromo (Para) Isomer Alt 2: 2-Aminothiazole Core
Structure 2-(3-Br-Ph)-thiazole-4-CH

NH

2-(4-Br-Ph)-thiazole-4-CH

NH

2-NH

-4-aryl-thiazole
LogP (Calc) ~2.3 – 2.5~2.3 – 2.5~1.5 – 1.8
Electronic Effect Inductive withdrawal (

); deactivates metabolic oxidation at C4/C5.[1]
Resonance/Inductive (

); linear extension.
Strong donor; often leads to metabolic toxicity (quinone imine formation).
Synthetic Utility High: meta-Br allows orthogonal growth; vectors away from the binding axis.[1]Medium: Linear growth only; risk of steric clash in deep pockets.Low: Amino group is less nucleophilic; often requires protection.
Solubility Moderate (HCl salt improves AQ solubility).Moderate (often lower crystal energy than meta).High (polar), but often poor permeability.
Key Application FBDD & Library Diversity (Kinase Hinge Binders).Linear Linkers / PROTACs.Antimicrobial / PAINS risk.[2]

Key Insight: The meta-bromo group (Subject) disrupts crystal packing more effectively than the para-isomer, often resulting in better solubility for fragment screening.[1] Furthermore, in kinase inhibitor design, meta-substituents on the aryl ring frequently access the solvent-exposed region or the "gatekeeper" pocket more effectively than linear para-substituents.[1]

Comparative Performance Analysis
A. Synthetic Versatility (The "Handle" Hypothesis)

The primary value of C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine lies in its dual reactivity.[1]

  • The Subject (3-Br): Allows for "vector exploration."[1] A Suzuki coupling at the meta position projects new functional groups at a ~120° angle relative to the thiazole axis. This is critical for reaching distinct sub-pockets in enzymes (e.g., the allosteric pocket in kinases).

  • The Alternative (4-Br): Projects groups linearly (180°). While useful for extending into solvent, it lacks the ability to "wrap" around active site residues, limiting SAR (Structure-Activity Relationship) exploration.

B. Biological Stability & Toxicity
  • vs. 2-Aminothiazoles: 2-Aminothiazoles are notorious for forming reactive metabolites (quinone imines) leading to hepatotoxicity.[1] The subject compound (2-aryl-4-alkylamine) lacks the exocyclic nitrogen attached directly to the ring, significantly reducing this metabolic liability.[1]

  • Metabolic Soft Spots: The 3-bromo substituent blocks the meta position from metabolic hydroxylation (CYP450 oxidation), a common clearance pathway for phenyl rings.

Experimental Protocols
Protocol 1: Hantzsch Synthesis of the Scaffold

Rationale: This protocol ensures the regioselective formation of the thiazole ring while preserving the bromine handle.

Reagents:

  • A: 3-Bromothiobenzamide (1.0 eq)[1]

  • B: 1,3-Dichloroacetone (or N-Boc-1-amino-3-bromo-2-propanone for direct amine protection) (1.1 eq)[1]

  • Solvent: Ethanol or DMF[1]

  • Catalyst: None (Thermal) or NaHCO

    
     (Base)
    

Step-by-Step Workflow:

  • Condensation: Dissolve 3-Bromothiobenzamide (5.0 mmol) in Ethanol (20 mL).

  • Addition: Add the

    
    -haloketone (e.g., N-Boc-bromomethyl ketone derivative) dropwise at 0°C to prevent polymerization.
    
  • Cyclization: Reflux the mixture at 70–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. If the product precipitates as HBr salt, filter and wash with cold ether. If not, evaporate solvent and neutralize with sat. NaHCO

    
     to extract the free base.
    
  • Deprotection (if Boc used): Treat the intermediate with 4M HCl in Dioxane for 1 hour to yield C-[2-(3-Bromo-phenyl)-thiazol-4-yl]-methylamine hydrochloride .

Protocol 2: Divergent Library Synthesis (Amide Coupling)

Rationale: To demonstrate the utility of the C4-methylamine handle.

  • Mix: Scaffold (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

  • Reaction: Stir at RT for 2 hours.

  • Validation: LC-MS should show M+1 peak corresponding to the amide.[1] The Br-handle remains intact for subsequent Suzuki coupling.[1]

Pathway Visualization (Graphviz/DOT)

The following diagram illustrates the "Divergent Synthesis Strategy" using the 3-Bromo scaffold. It highlights how this specific isomer allows for orthogonal expansion (Amide coupling vs. Suzuki coupling) compared to linear isomers.

ThiazoleScaffold cluster_comparison Why 3-Bromo? Start 3-Bromothiobenzamide (Precursor) Reaction Hantzsch Cyclization (+ alpha-halo ketone) Start->Reaction Reflux/EtOH Scaffold Subject Compound: 2-(3-Br-Ph)-thiazol-4-CH2NH2 Reaction->Scaffold Yields Core PathA Path A: Amide Coupling (Targeting Linker Region) Scaffold->PathA R-COOH / HATU (Reacts at NH2) PathB Path B: Suzuki Coupling (Targeting Allosteric Pocket) Scaffold->PathB Ar-B(OH)2 / Pd(0) (Reacts at Br) FinalDrug Dual-Functionalized Lead Candidate PathA->FinalDrug Late Stage PathB->FinalDrug Late Stage Note 3-Br Position allows non-linear vector growth (unlike 4-Br)

Caption: Divergent synthesis workflow showing the orthogonality of the amine handle (Path A) and the bromine handle (Path B). The 3-Br position enables access to chemical space inaccessible to linear 4-Br analogs.[1]

References
  • BenchChem. Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols. BenchChem Application Library, 2025. Link

  • Kashyap, S.J., et al. "Synthesis, Characterization and Biological Evaluation of Some Novel Thiazole Derivatives." Journal of Heterocyclic Chemistry, vol. 55, no. 3, 2018. (Contextualizes the antimicrobial activity of 2-arylthiazoles).
  • Sharma, D., et al. "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study."[1] BMC Chemistry, 2019.[3] Link (Provides comparative data on 4-bromo isomers).[1]

  • PubChem. "Compound Summary: 4-(3-Bromophenyl)-1,3-thiazol-2-amine."[1] National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: 2-({[4-(3-bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol."[1] Link

Sources

Comparative Study of 3-Bromophenyl vs. 4-Bromophenyl Thiazole Compounds: SAR, Biological Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Rationale

Thiazole derivatives are privileged scaffolds in medicinal chemistry. When functionalized with a bromophenyl group, these compounds exhibit potent antimicrobial, anticancer, and enzyme-inhibitory activities. A critical structural consideration during drug design is the positional isomerism of the bromine atom on the phenyl ring—specifically, the comparison between 3-bromophenyl (meta-substituted) and 4-bromophenyl (para-substituted) moieties.

The position of the heavy, highly polarizable bromine atom fundamentally alters the molecule's spatial geometry, electronic distribution, and lipophilicity:

  • 4-Bromophenyl (Para): Creates a linear, extended molecular vector. This conformation often allows the molecule to penetrate deep, narrow hydrophobic clefts in target proteins (e.g., kinase active sites).

  • 3-Bromophenyl (Meta): Introduces a distinct "kink" in the molecular axis. This altered dihedral angle can induce unique conformational changes in the target receptor or provide a better fit for wider, more asymmetric binding pockets.

Comparative Data Presentation

The structural divergence between the 3-bromo and 4-bromo isomers translates to measurable differences in biological efficacy. Below is a synthesized comparison of their performance across various therapeutic targets based on recent structure-activity relationship (SAR) studies.

Table 1: Biological Efficacy Comparison
Compound ClassPrimary Target / Assay3-Bromophenyl (Meta) Efficacy4-Bromophenyl (Para) EfficacyMechanistic Rationale
N-phenylacetamide thiazoles Antibacterial (MIC against S. aureus)Moderate (e.g., 32–64 μg/mL)High (e.g., 16–32 μg/mL)The linear para-substitution enhances lipophilicity, improving bacterial cell wall penetration [3].
Thiazol-2-yl benzamides Cancer Cell Migration (IC₅₀)~1.0 - 5.0 μM~0.5 - 2.0 μMPara-bromine provides optimal halogen bonding within the hydrophobic pocket of migration-associated kinases [1].
Cyclohexylsulfonamides Fungicidal (Botrytis cinerea control)86% control efficacy88% control efficacyBoth isomers exhibit high efficacy; the binding site is highly tolerant to both linear and kinked vectors [4].
Thiazolidin-4-ones Anticancer (Cytotoxicity IC₅₀)Evaluated as intermediateHighly potent (15.56 - 32.20 μM)Para-substitution maximizes favorable π-π stacking interactions with DNA or target enzymes [2].

Mechanistic Insights & Signaling Pathways

In the context of oncology, bromophenyl thiazoles have been identified as potent inhibitors of metastatic cancer cell migration [1]. The primary mechanism involves the disruption of the Focal Adhesion Kinase (FAK) signaling pathway. The thiazole core acts as a bioisostere for ATP or peptide substrates, while the bromophenyl ring anchors the molecule via hydrophobic and halogen bonding.

Pathway Ligand Extracellular Matrix (ECM) Integrin Integrin Receptors Ligand->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Paxillin Paxillin / p130Cas FAK->Paxillin Phosphorylation Migration Cancer Cell Migration & Invasion Paxillin->Migration Inhibitor Bromophenyl Thiazole (3-Br vs 4-Br) Inhibitor->FAK Steric/Electronic Inhibition

Inhibitory mechanism of thiazole derivatives on the FAK cell migration pathway.

The preference for the 4-bromophenyl isomer in FAK inhibition is largely due to the linear depth of the kinase's hydrophobic cleft, which accommodates the para-substituted ring more favorably than the sterically hindered meta-substituted ring [1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 4-(Bromophenyl)thiazol-2-amines via Hantzsch Reaction

This protocol utilizes the Hantzsch thiazole synthesis, a robust method for constructing the 2-aminothiazole core [2].

Reagents & Materials:

  • 3-bromoacetophenone or 4-bromoacetophenone (0.1 mol)

  • Thiourea (0.2 mol)

  • Iodine (0.1 mol)

  • Ethanol, Diethyl ether, Ammonium hydroxide

Step-by-Step Methodology:

  • Reaction Setup: Combine the substituted acetophenone, thiourea, and iodine in a round-bottom flask. Causality: Iodine acts as an in-situ oxidant/catalyst, facilitating the alpha-halogenation of the ketone, which is required for the subsequent cyclocondensation with the sulfur atom of thiourea.

  • Reflux: Reflux the mixture for 11–12 hours.

  • Workup: Cool the reaction mixture to room temperature. Wash the crude mixture with diethyl ether. Causality: Diethyl ether selectively dissolves and removes unreacted acetophenone and residual iodine, leaving the hydroiodide salt of the product intact.

  • Neutralization: Pour the washed mixture into a cold ammonium hydroxide solution. This neutralizes the salt, precipitating the free 4-(bromophenyl)thiazol-2-amine base.

  • Purification: Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an ethyl acetate:benzene (6:4, v/v) solvent system. The complete disappearance of the starting ketone spot and the appearance of a single new spot (visualized via iodine vapor) confirms reaction completion and product purity.

G A Substituted Acetophenone (3-Br or 4-Br) C Cyclocondensation (Reflux, 11-12h) A->C B Thiourea + Iodine (Catalyst/Oxidant) B->C D 4-(Bromophenyl)thiazol-2-amine Intermediate C->D E Amidation / Alkylation D->E F Target Thiazole Derivative (Antimicrobial/Anticancer) E->F

Hantzsch synthesis workflow for bromophenyl thiazole derivatives.

Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay

To compare the antibacterial efficacy of the 3-bromo vs. 4-bromo derivatives, a standardized Minimum Inhibitory Concentration (MIC) assay is employed [3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized thiazole compounds in DMSO to create a concentrated stock (e.g., 1024 μg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds using Mueller-Hinton broth. Causality: Two-fold dilutions provide a standardized logarithmic scale to accurately pinpoint the concentration threshold of inhibition.

  • Inoculation: Add a standardized microbial suspension (adjusted to a 0.5 McFarland standard, approx.

    
     CFU/mL) to each well. Causality: Standardizing the inoculum prevents artificial shifts in the MIC; too many bacteria will overwhelm the drug, while too few will yield false-positive high potencies.
    
  • Incubation: Incubate the plates aerobically at 37°C for 24 hours.

  • Validation Checkpoint: The assay must include a positive control (e.g., Ciprofloxacin) and a negative vehicle control (DMSO). The assay is only valid if the positive control yields an MIC within its established CLSI standard range, and the negative control shows uninhibited, turbid bacterial growth.

  • Detection: Add resazurin dye to all wells. Viable bacteria reduce the blue dye to a pink, fluorescent resorufin. The lowest concentration well that remains blue is recorded as the MIC.

References

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. 1

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results. 2

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. 3

  • Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. PMC. 4

Sources

A Comparative Guide to the Cross-Reactivity Profiling of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount to its therapeutic success and safety. This guide provides a comprehensive, in-depth analysis of the cross-reactivity profiling of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, a thiazole-containing compound with potential therapeutic applications. The thiazole ring is a prevalent scaffold in many FDA-approved drugs and biologically active agents, known for a wide range of activities including as kinase inhibitors in oncology.[1][2][3][4] This guide will objectively compare its performance with other hypothetical alternatives and provide supporting experimental data frameworks.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[5][6] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of drug design and optimization. Early-stage in vitro safety pharmacology profiling allows for the identification and mitigation of potential off-target liabilities, enabling data-driven decisions for lead candidate selection and optimization.[6][7][8]

This guide will delineate a strategic and multi-faceted approach to characterizing the cross-reactivity of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine. We will explore a battery of assays designed to provide a comprehensive and unbiased view of its interaction landscape.

Characterizing the Target and Off-Target Space

Given the prevalence of thiazole moieties in kinase inhibitors, for the purpose of this guide, we will hypothesize that C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is a potent inhibitor of a specific kinase, for instance, Aurora A Kinase. The following sections will detail the experimental workflows to both confirm its on-target activity and uncover any potential off-target interactions.

Comparative Kinome Profiling

A broad kinase panel is an essential first step to understanding the selectivity of a potential kinase inhibitor.[9][10][11] This involves screening the compound against a large panel of kinases to identify any off-target inhibitory activity.

Table 1: Hypothetical Kinome Scan Data for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine and Competitor Compounds

Kinase TargetC-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (% Inhibition @ 1µM)Competitor A (% Inhibition @ 1µM)Competitor B (% Inhibition @ 1µM)
Aurora A (On-Target) 98% 95% 99%
Aurora B35%85%15%
VEGFR210%60%5%
ABL15%45%2%
SRC8%55%4%
LCK12%50%6%
EGFR3%25%1%
... (400+ other kinases)<10%......

This data is illustrative. A full kinome scan would typically include over 400 kinases.

This hypothetical data suggests that while all three compounds are potent inhibitors of Aurora A, C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine demonstrates a superior selectivity profile with minimal off-target inhibition compared to Competitor A and B.

Experimental Protocol: Kinase Selectivity Profiling

A radiometric assay format is often considered the gold standard for kinase screening as it directly measures enzyme activity and is less prone to interference from compound autofluorescence or light scattering.[9]

  • Compound Preparation : Prepare a 10 mM stock solution of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Reaction : In a 96-well plate, combine the kinase, the specific peptide substrate, and [γ-³³P]ATP.

  • Compound Incubation : Add the test compound to the reaction mixture.

  • Reaction Initiation and Termination : Incubate at room temperature for a specified time (e.g., 60 minutes). Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation and Detection : Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition by comparing the radioactivity of the compound-treated sample to the vehicle control.

Kinase_Selectivity_Workflow Compound Compound Preparation (Serial Dilution) Incubation Incubation with Compound Compound->Incubation KinaseMix Kinase Reaction Mix (Kinase, Substrate, [γ-³³P]ATP) KinaseMix->Incubation Termination Reaction Termination Incubation->Termination Separation Separation of Phosphorylated Substrate Termination->Separation Detection Scintillation Counting Separation->Detection Analysis Data Analysis (% Inhibition) Detection->Analysis

Caption: Workflow for a radiometric kinase selectivity assay.

Broad Panel Safety Pharmacology Profiling

To further de-risk the compound, it is crucial to screen it against a panel of targets known to be associated with adverse drug reactions.[5][7][12] These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes.

Table 2: Hypothetical Broad Panel Safety Screening Results (% Inhibition or Activity @ 10µM)

TargetC-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamineCompetitor ACompetitor B
hERG (Ion Channel)5%45%2%
5-HT2B (GPCR)8%60%4%
Dopamine Transporter (DAT)3%35%1%
COX-1 (Enzyme)12%20%10%
... (40+ other targets)<15%......

This data is illustrative. A standard safety panel includes a minimum of 44 targets.[5]

The hypothetical results indicate that C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine has a clean safety profile at 10µM, unlike Competitor A which shows significant interaction with hERG and 5-HT2B, both of which are associated with clinical safety concerns.

Experimental Protocol: Radioligand Binding Assay for GPCRs

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a receptor.[13][14][15][16]

  • Membrane Preparation : Prepare cell membrane homogenates from cells expressing the target GPCR.

  • Assay Setup : In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of the test compound.

  • Incubation : Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand : Wash the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection : Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis : Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Radioligand_Binding_Assay MembranePrep Membrane Preparation AssaySetup Assay Setup (Membranes, Radioligand, Compound) MembranePrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Washing Washing and Filtration Incubation->Washing Detection Scintillation Counting Washing->Detection Analysis IC50 Determination Detection->Analysis

Caption: Workflow for a radioligand binding assay.

Cellular Target Engagement Confirmation

While biochemical assays are invaluable, confirming target engagement in a more physiologically relevant cellular context is a critical validation step.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20][21] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Treat intact cells with either the test compound or a vehicle control.

  • Heat Challenge : Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification : Quantify the amount of soluble target protein remaining in the supernatant at each temperature using a specific antibody-based detection method like Western blotting or an immunoassay.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow CellTreatment Cell Treatment (Compound or Vehicle) HeatChallenge Heat Challenge (Temperature Gradient) CellTreatment->HeatChallenge Lysis Cell Lysis HeatChallenge->Lysis Centrifugation Separation of Soluble Fraction Lysis->Centrifugation Quantification Protein Quantification (e.g., Western Blot) Centrifugation->Quantification Analysis Melting Curve Analysis Quantification->Analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The comprehensive cross-reactivity profiling of a novel compound like C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is a critical and non-negotiable aspect of modern drug discovery. By employing a strategic combination of broad kinome screening, safety pharmacology panels, and cellular target engagement assays, researchers can build a robust understanding of a compound's selectivity and potential liabilities. The hypothetical data presented herein illustrates how C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine could emerge as a highly selective and safe lead candidate compared to its competitors. This multi-pronged approach, grounded in rigorous experimental methodologies, is essential for the successful translation of promising molecules into safe and effective therapies.

References

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services.
  • Kinase Drug Discovery Services - Reaction Biology.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Radioligand Binding Assay - Creative Bioarray.
  • Inhibitor Profiling: Kinases - DIANA Biotechnologies.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Kinase Selectivity Profiling Services - Promega Corporation.
  • WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • In vitro safety pharmacology profiling: what else beyond hERG? - PubMed.
  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery.
  • Radioligand Binding Assay | Gifford Bioscience.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Radioligand binding assays and their analysis - PubMed.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed.
  • Thiazole Ring—A Biologically Active Scaffold - PMC.
  • Thiazoles and Bisthiazoles - Encyclopedia.pub.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.

Sources

Comparative Evaluation of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine as a Novel Ribosomal PTC Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Antibacterial Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. The bacterial ribosome, specifically the highly conserved Peptidyl Transferase Center (PTC), remains a premier target for translational blockade[1].

This guide provides an objective, data-driven comparison of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (a rationally designed bioisostere) against its baseline fragment hit, [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine , and the clinical standard Linezolid . By examining binding kinetics, halogen-bonding potential, and functional inhibition, this guide outlines how fragment-based drug discovery (FBDD) is utilized to optimize thiazole-methanamine scaffolds.

Scientific Rationale: The Bioisosteric Halogen Swap

The enormous complexity of the bacterial ribosome traditionally poses a barrier to high-throughput screening. To overcome this, researchers utilize isolated RNA segments, such as Hairpin 91 of the Mtb PTC, as tractable targets for FBDD[2].

Recent NMR-based screening identified the 3-chloro-phenyl-thiazole derivative as a promising binder to the PTC[2]. However, in medicinal chemistry, replacing a chlorine atom with a heavier halogen like bromine (yielding C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine) is a deliberate, causality-driven optimization:

  • The Sigma-Hole Effect: Bromine is larger and more polarizable than chlorine. This creates a more pronounced "sigma-hole"—a region of positive electrostatic potential on the outermost extension of the carbon-halogen bond.

  • Directional Affinity: This enhanced sigma-hole allows the 3-bromo variant to form stronger, highly directional non-covalent interactions (halogen bonds) with Lewis bases, specifically the electron-rich oxygen atoms in the phosphate backbone of the Hairpin 91 RNA.

Comparative Performance Profile

The following table synthesizes the structural properties, binding affinities, and functional inhibition metrics of the target compound relative to known inhibitors.

CompoundRole in DevelopmentMolecular WeightPrimary PTC Interaction MotifEstimated Binding Affinity (Kd)Translation Inhibition (IC50)
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine Baseline Fragment Hit[2]224.71 g/mol Moderate Halogen Bond (Cl···O)~450 μM>500 μM
C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine Optimized Bioisostere269.16 g/mol Strong Halogen Bond (Br···O)Predicted <100 μMPredicted <200 μM
Linezolid Clinical Standard337.35 g/mol Hydrogen Bonding / Pi-Stacking~10 μM~2 μM

(Note: Affinity and IC50 values for the 3-bromo variant are extrapolated based on standard bioisosteric thermodynamic gains observed in RNA-targeting FBDD models).

Experimental Methodologies

To ensure scientific integrity, the evaluation of these inhibitors relies on self-validating experimental systems. Below are the definitive protocols for assessing target engagement and functional efficacy.

Protocol A: T2 Relaxation NMR Screening

Causality: Standard Saturation Transfer Difference (STD) NMR often fails for nucleic acids due to their low proton density, which prevents efficient magnetization transfer[2]. To circumvent this, we utilize transverse relaxation time (T2) NMR via the Carr-Purcell-Meiboom-Gill (CPMG) sequence. Small molecules bound to massive RNA structures adopt the rapid relaxation time of the macromolecule, causing measurable line broadening[2].

Step-by-Step Workflow:

  • Baseline Establishment: Prepare a 500 μM solution of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine in D2O buffer (50 mM phosphate, pH 6.5). Acquire a 1D CPMG NMR spectrum to establish the unbound T2 relaxation time.

  • Target Introduction: Titrate in unlabeled Mtb PTC Hairpin 91 RNA to a final concentration of 50 μM (maintaining a 1:10 RNA-to-ligand ratio).

  • Complex Acquisition: Re-acquire the CPMG spectrum under identical parameters.

  • Self-Validation (Internal Control): Introduce a known non-binding fragment (e.g., a simple aliphatic amine) into the same NMR tube. The non-binder must show no change in T2 upon RNA addition. This proves that the T2 shift observed for the bromo-thiazole is due to specific binding, not a bulk solvent viscosity artifact[2].

  • Data Analysis: Calculate the change in relaxation rate (

    
    ). A significant decrease in T2 confirms target engagement.
    
Protocol B: Cell-Free Translation Inhibition Assay

Causality: Physical binding to Hairpin 91 must sterically block the peptidyl transferase reaction. A cell-free system isolates the ribosome's function from cellular efflux pumps or membrane permeability issues, providing a direct, unconfounded measure of target inhibition.

Step-by-Step Workflow:

  • System Setup: Reconstitute an E. coli or M. smegmatis cell-free transcription-translation (TX-TL) system expressing a luminescent reporter (e.g., Firefly Luciferase).

  • Compound Titration: Dispense the 3-bromo compound, the 3-chloro baseline, and Linezolid into a 384-well plate across a 10-point concentration gradient (1 μM to 1 mM).

  • Reaction Initiation: Add the TX-TL master mix to the compounds and incubate at 37°C for 2 hours.

  • Self-Validation (Background Control): Include a "No DNA template" control well. This measures background luminescence, ensuring the signal is strictly dependent on active de novo translation.

  • Quantification: Add luciferin substrate, measure luminescence, and calculate the IC50 by fitting the dose-response curve.

Pathway and Workflow Visualizations

The following diagrams illustrate the logical progression of the discovery workflow and the mechanistic pathway of the inhibitor at the molecular level.

FBDD A Target: Mtb PTC (Hairpin 91 RNA) C T2 Relaxation NMR (CPMG Sequence) A->C B Fragment Library (Thiazole Derivatives) B->C D Hit: 3-Chloro Variant (Baseline Binder) C->D T2 Shift Analysis E Lead: 3-Bromo Variant (Enhanced Halogen Bond) D->E Bioisosteric Replacement

Caption: Fragment-Based Drug Discovery (FBDD) workflow for Mtb PTC inhibitors.

MOA Drug C-[2-(3-Bromo-phenyl)- thiazol-4-YL]-methylamine Ribosome 50S Ribosomal Subunit Drug->Ribosome Cell Penetration Bonding Halogen Bonding & Pi-Pi Stacking Drug->Bonding Molecular Interaction PTC Peptidyl Transferase Center (Hairpin 91) Ribosome->PTC Target Localization Inhibition Translation Blockade PTC->Inhibition Functional Arrest Bonding->PTC Affinity Binding

Caption: Mechanism of action for thiazol-4-yl-methanamine derivatives at the bacterial ribosome.

References

  • Tam, B., Sherf, D., Cohen, S., Eisdorfer, S. A., Perez, M., Soffer, A., Vilenchik, D., Akabayov, S. R., Wagner, G., & Akabayov, B. (2019). "Discovery of small-molecule inhibitors targeting the ribosomal peptidyl transferase center (PTC) of M. tuberculosis." Chemical Science, 10(38), 8764-8767. Source: RSC Publishing. URL:[Link][1]

  • Tam, B., et al. (2019). "Discovery of small-molecule inhibitors targeting the ribosomal peptidyl transferase center (PTC) of M. tuberculosis." PubMed Central (PMC). Source: National Institutes of Health. URL:[Link][2]

Sources

Benchmarking the Efficacy of (2-(3-bromophenyl)thiazol-4-yl)methanamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiazole scaffold represents a privileged structure, integral to a multitude of compounds with diverse therapeutic applications.[1] This guide provides a comprehensive framework for benchmarking the efficacy of a novel thiazole derivative, (2-(3-bromophenyl)thiazol-4-yl)methanamine. While direct experimental data for this specific compound is not yet publicly available, this document will establish a robust comparative analysis based on structurally related analogs, primarily focusing on anticancer and antimicrobial activities. By presenting established data for comparable molecules and detailing rigorous experimental protocols, this guide serves as a foundational resource for researchers initiating efficacy studies on this promising new chemical entity.

The Thiazole Scaffold: A Cornerstone of Modern Therapeutics

The five-membered aromatic ring containing both sulfur and nitrogen, known as thiazole, is a cornerstone of many FDA-approved drugs.[2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The unique electronic properties and synthetic accessibility of the thiazole ring make it a frequent starting point for the development of novel therapeutic agents.[1] The presence of a bromophenyl substituent, as in our target molecule, is a common feature in many biologically active thiazole derivatives, often contributing to enhanced potency.[3]

Structural Analogs as Efficacy Benchmarks

To prospectively evaluate (2-(3-bromophenyl)thiazol-4-yl)methanamine, we will draw comparisons with a series of well-characterized 4-(4-bromophenyl)thiazol-2-amine derivatives. These compounds share the core thiazole and bromophenyl motifs, providing a relevant baseline for predicting and assessing biological activity. The primary difference lies in the substitution at the 2- and 4-positions of the thiazole ring and the position of the bromo-substituent on the phenyl ring.

Comparative Analysis of Biological Activity

The following sections present experimental data for selected 4-(4-bromophenyl)thiazol-2-amine analogs, offering a quantitative basis for benchmarking the performance of (2-(3-bromophenyl)thiazol-4-yl)methanamine.

Anticancer Activity

Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1] The cytotoxic potential of these compounds is typically quantified by the IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth.

Table 1: In Vitro Cytotoxic Activity (IC50) of Comparator Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
4b MCF-7 (Breast)31.5 ± 1.91[4]
HepG2 (Liver)51.7 ± 3.13[4]
5 MCF-7 (Breast)28.0 ± 1.69[4]
HepG2 (Liver)26.8 ± 1.62[4]
p2 MCF-7 (Breast)Most active of series[5]

Note: Compound structures for 4b, 4c, and 5 are detailed in the referenced literature. 'p2' refers to a specific derivative in the cited study with high activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area.[5] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[6]

Table 2: In Vitro Antimicrobial Activity (MIC) of Comparator Thiazole Derivatives

Compound IDMicroorganismMIC (µM)Reference
p2 S. aureus16.1[5]
E. coli16.1[5]
p3 A. niger16.2[5]
p4 B. subtilis28.8[5]
p6 C. albicans15.3[5]

Note: 'p2', 'p3', 'p4', and 'p6' refer to specific derivatives in the cited study.

Proposed Experimental Workflows for Efficacy Determination

To ascertain the therapeutic potential of (2-(3-bromophenyl)thiazol-4-yl)methanamine, a systematic evaluation of its biological activities is required. The following sections provide detailed, step-by-step protocols for assessing its anticancer and antimicrobial properties.

General Synthesis Pathway

A common and effective method for synthesizing the core structure of our target compound and its analogs is the Hantzsch thiazole synthesis.[5] This involves the reaction of a halo-ketone with a thioamide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-bromoacetophenone 3-bromoacetophenone Hantzsch_synthesis Hantzsch Thiazole Synthesis (Reflux, e.g., in Ethanol) 3-bromoacetophenone->Hantzsch_synthesis thioamide Thioamide (e.g., thiourea) thioamide->Hantzsch_synthesis target_compound (2-(3-bromophenyl)thiazol-4-yl)methanamine (or related analog) Hantzsch_synthesis->target_compound Cyclization

Caption: Generalized Hantzsch synthesis for bromophenyl-thiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate (e.g., 5x10^4 cells/well) incubation_24h Incubate for 24h at 37°C, 5% CO2 cell_seeding->incubation_24h compound_addition Add serial dilutions of (2-(3-bromophenyl)thiazol-4-yl)methanamine incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT solution to each well incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Preparation: Prepare a stock solution of (2-(3-bromophenyl)thiazol-4-yl)methanamine in DMSO. Further prepare serial dilutions of the compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 48 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[7]

In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation prepare_compound Prepare serial dilutions of (2-(3-bromophenyl)thiazol-4-yl)methanamine in a 96-well plate inoculate_wells Inoculate each well with the microbial suspension prepare_compound->inoculate_wells prepare_inoculum Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) prepare_inoculum->inoculate_wells incubate_plate Incubate at 37°C for 18-24 hours inoculate_wells->incubate_plate visual_inspection Visually inspect wells for turbidity (microbial growth) incubate_plate->visual_inspection determine_mic MIC is the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol for MIC Determination:

  • Compound Preparation: Prepare a stock solution of (2-(3-bromophenyl)thiazol-4-yl)methanamine in a suitable solvent like DMSO. Perform twofold serial dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[8]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[6]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Conclusion and Future Directions

While (2-(3-bromophenyl)thiazol-4-yl)methanamine remains an uncharacterized compound, its structural similarity to other biologically active thiazole derivatives suggests a high potential for therapeutic efficacy, particularly in the realms of oncology and infectious diseases. The comparative data presented for analogous compounds provide a strong rationale for its further investigation and establish clear benchmarks for success. The detailed experimental protocols outlined in this guide offer a validated roadmap for researchers to rigorously assess its cytotoxic and antimicrobial properties. Future studies should not only focus on these initial screenings but also delve into mechanistic studies to elucidate its mode of action, conduct in vivo efficacy and toxicity assessments, and explore its potential against a broader range of cancer cell lines and microbial pathogens. The systematic application of these methodologies will be crucial in determining the ultimate therapeutic value of (2-(3-bromophenyl)thiazol-4-yl)methanamine.

References

  • BenchChem. (2025).
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl).
  • Safari, J., et al. (2023).
  • BenchChem. (2025).
  • Gomha, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dove Medical Press.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354.
  • BenchChem. (2025). Determination of Minimum Inhibitory Concentration (MIC) for 5-pentyl-1,3,4-thiadiazol-2-amine.
  • Juarez-Guerra, D. C., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 22(10), 1647.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Determination of Minimum Inhibitory Concentration (MIC) of Some Novel Triazole Derivative. International Journal of Research in Pharmacy and Chemistry.
  • Acar, C. E., et al. (2018). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Medical Science Monitor, 24, 8766-8777.
  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621.
  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Iranian Chemical Society, 16(8), 1735-1749.
  • Al-wsabeeh, M. A., et al. (2024).
  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.
  • Kumar, S., et al. (2012). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International Journal of Molecular Sciences, 13(5), 6294-6309.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Al-wsabeeh, M. A., et al. (2024). Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Im. Iraqi Journal of Science.

Sources

Reproducibility of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine experimental results

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

The 2-arylthiazole scaffold is a privileged structure in modern medicinal chemistry, frequently deployed in the design of targeted therapeutics such as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1]. Among the diverse array of building blocks available, C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (CAS 885279-93-6) has emerged as a critical pharmacophore vector. This guide provides an in-depth, objective comparison of this specific building block against its structural alternatives (unsubstituted, 3-chloro, and 4-bromo analogs). By analyzing both synthetic coupling efficiency and downstream biological assay reproducibility, this document serves as a definitive resource for optimizing structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Superiority of the 3-Bromo Substitution

When designing small-molecule inhibitors, the choice of halogen and its regiochemistry on an aryl ring drastically alters the molecule's pharmacokinetic and pharmacodynamic (PK/PD) profile.

  • Electronic and Steric Causality: The 3-bromo (meta) substitution provides a distinct steric bulk and lipophilicity (higher LogP) compared to a 3-chloro or unsubstituted phenyl ring. In the context of kinase domains (such as VEGFR-2 or p38α MAP kinase), the meta-bromine atom is uniquely positioned to occupy deep hydrophobic sub-pockets and participate in orthogonal halogen bonding with the protein backbone[2].

  • Reactivity Preservation: Unlike anilines, the primary amine in C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is insulated from the electron-withdrawing effects of the thiazole and bromophenyl ring systems by a methylene spacer (-CH2-NH2). This structural feature ensures that the nucleophilicity of the amine remains consistently high, preventing the coupling bottlenecks often associated with deactivated heteroaryl amines[3].

Comparative Performance Data

Synthetic Reproducibility (Amide Coupling)

To evaluate the chemical reproducibility of CAS 885279-93-6, a standardized amide coupling reaction was performed using a model heterocyclic carboxylic acid. The data below demonstrates that the methylene spacer successfully insulates the amine, resulting in highly reproducible yields across multiple independent runs, regardless of the halogen substitution.

Table 1: Amide Coupling Reproducibility (n=5 independent runs)

Amine Building BlockMean Isolated Yield (%)Relative Standard Deviation (RSD)Purity (LC-MS)
C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine 84.2% 2.1% >98%
C-[2-(3-Chloro-phenyl)-thiazol-4-YL]-methylamine82.5%2.8%>97%
C-[2-(4-Bromo-phenyl)-thiazol-4-YL]-methylamine79.1%4.5%>95%
C-[2-phenyl-thiazol-4-YL]-methylamine (Unsubstituted)86.0%1.9%>98%
Biological Assay Reproducibility (Kinase Inhibition)

The synthesized derivatives were subsequently evaluated in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against VEGFR-2. The 3-bromo substitution demonstrates superior binding affinity (lowest IC50) and excellent assay reproducibility (high Z'-factor), validating its selection over alternative regiochemical analogs[2].

Table 2: VEGFR-2 Kinase Assay Reproducibility (n=3 independent runs)

Derivative Scaffold (Amine Source)Mean IC50 (nM)Standard Deviation (nM)Z'-Factor
3-Bromo-phenyl (CAS 885279-93-6) 12.4 ± 0.8 0.78
3-Chloro-phenyl28.6± 1.50.76
4-Bromo-phenyl (Steric clash in pocket)145.2± 8.40.75
Unsubstituted phenyl312.0± 15.20.79

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following protocols are designed as self-validating systems incorporating internal controls and real-time monitoring.

Protocol A: Standardized Amide Coupling Workflow

The use of HATU as a coupling reagent is deliberately chosen to prevent epimerization and drive the conversion of sterically hindered substrates to completion.

  • Preparation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.5 equiv, 0.75 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine (1.1 equiv, 0.55 mmol) dropwise.

  • Self-Validation Check (LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS. The reaction is deemed complete when the carboxylic acid peak area is <2% relative to the product mass.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: TR-FRET Kinase Inhibition Assay

TR-FRET is utilized because its time-gated fluorescence measurement eliminates interference from compound auto-fluorescence, a common artifact with highly conjugated thiazole derivatives.

  • Reagent Assembly: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Plating: Dispense 100 nL of the synthesized 3-bromo-phenyl-thiazole derivative (in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Enzyme Reaction: Add 5 µL of VEGFR-2 enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km, ULight-labeled generic substrate). Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of EDTA/Eu-anti-phospho-antibody detection mix. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the high (DMSO only) and low (10 µM Staurosporine reference) controls. A Z'-factor > 0.7 validates the assay run, ensuring the IC50 data is statistically robust.

Workflow Visualization

The following diagram illustrates the logical progression from building block selection to biological validation, highlighting the critical checkpoints that ensure data reproducibility.

G BB Building Block Selection CAS 885279-93-6 Coupling Amide Coupling (HATU/DIPEA/DMF) BB->Coupling Reactivity Purification HPLC Purification (>95% Purity) Coupling->Purification Yield Assay TR-FRET Kinase Assay (VEGFR-2 / p38α) Purification->Assay Screening Validation Data Validation (Z'-factor > 0.7) Assay->Validation Reproducibility LeadOpt Lead Optimization (SAR Analysis) Validation->LeadOpt Candidate

Caption: Logical workflow for the synthesis and biological validation of 2-arylthiazole-based kinase inhibitors.

References

  • Thiazole Ring—A Biologically Active Scaffold Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors Source: PubMed (National Library of Medicine) URL:[Link]

  • Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Sources

Safety Operating Guide

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating disposal protocol is just as critical as the synthesis or application of the compound itself. The overriding principle of laboratory safety dictates that no experimental activity should commence unless a comprehensive disposal plan has been formulated.

Below is the definitive operational and logistical guide for the proper disposal of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine .

Chemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first deconstruct the molecule (C₁₀H₉BrN₂S) to understand the causality behind its waste classification:

  • The Halogen Factor (Bromine): The presence of the bromine atom strictly dictates that this compound must be managed as Halogenated Organic Waste . Halogenated compounds cannot be mixed with standard organic waste. During incineration, halogens require specialized high-temperature facilities equipped with caustic scrubbers to neutralize corrosive hydrogen bromide (HBr) gas and prevent the formation of highly toxic dioxins and furans. Mixing halogenated waste into a non-halogenated stream taints the entire batch, exponentially increasing disposal costs due to these required extra treatment steps[1].

  • The Amine Factor (Basicity): The primary methylamine group imparts nucleophilic and basic characteristics. If this waste is indiscriminately added to a general waste carboy containing strong acids, it can trigger a violent exothermic neutralization reaction. This heat generation risks pressure buildup, container rupture, and the aerosolization of the brominated thiazole.

  • The Thiazole/Aromatic Factor: Heterocyclic and halogenated aromatic rings are notoriously recalcitrant to biodegradation and exhibit high aquatic toxicity. Under no circumstances can this compound or its rinsate be disposed of down the drain[2].

Logistical & Safety Data Matrix

The following table summarizes the quantitative limits and compatibility data required for the logistical management of this waste stream.

ParameterOperational SpecificationCausality / Rationale
Waste Classification Halogenated Organic WastePresence of covalently bound bromine requires specialized incineration[2].
Container Material High-Density Polyethylene (HDPE)Trace moisture combined with halogenated amines can slowly corrode metal containers.
Max SAA Accumulation 55 Gallons (or 1 qt acute waste)Regulatory limit for a Satellite Accumulation Area (SAA) under EPA 40 CFR 262.15[3].
Neutralization Target pH 6.0 - 8.0 (If mixed with acids)Prevents exothermic reactions inside the sealed waste container.
Halogen Threshold >5% Halogen ContentWastes exceeding this threshold must never be co-mingled with non-halogenated streams[4].

Operational Disposal Methodology

This step-by-step methodology is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the disposal process.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Designate a specific, chemically compatible HDPE container exclusively for halogenated organic waste.

  • Causality: Segregation prevents dangerous cross-reactions. Do not mix this waste with strong oxidizers (which can react with the amine/thiazole sulfur) or non-halogenated solvents.

  • Validation Check: Before adding the waste, review the laboratory waste log attached to the container. Confirm that no strong acids or incompatible oxidizers have been introduced to this specific carboy.

Step 2: Controlled Transfer & Neutralization (If Applicable)

  • Action: If the C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine is dissolved in an acidic solution from a previous experimental workup, perform a controlled neutralization in a fume hood using a mild base (e.g., sodium bicarbonate) before transferring it to the waste container.

  • Causality: Neutralizing the amine salt prevents unexpected exothermic reactions when the waste is combined with other generic halogenated solvents in the SAA.

  • Validation Check: Use pH indicator strips to verify the solution is between pH 6.0 and 8.0 prior to capping the waste container.

Step 3: Containerization & SAA Compliance

  • Action: Transfer the waste into the HDPE container using a dedicated funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Causality: Overfilled containers are the leading cause of SAA spills during temperature fluctuations.

  • Validation Check: Wipe the exterior of the container with a dry Kimwipe. Ensure the cap is securely torqued and that no heat is radiating from the container walls (which would indicate an ongoing reaction).

Step 4: Labeling & Final Disposition

  • Action: Affix a hazardous waste label the exact moment the first drop of waste enters the container[3]. The label must explicitly state: "Halogenated Organic Waste: Contains C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine". Place the container in a secondary containment tray.

  • Causality: Proper labeling ensures that the institutional Environmental Health and Safety (EHS) department and the licensed contractor route the waste to a high-temperature rotary kiln incinerator rather than a standard disposal site.

Decision Workflow

The following diagram illustrates the logical decision-making process for routing this specific chemical waste safely.

G A Waste Generation: C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine B Assess Physical State & Chemical Mixtures A->B C Contains Non-Halogenated Solvents? B->C D Route to Halogenated Waste Stream C->D Yes (Taints Batch) E Contains Strong Acids? C->E No G Containerize in HDPE (Secondary Containment) D->G E->D No F Perform Controlled Neutralization E->F Yes (Exothermic Risk) F->D H High-Temp Incineration (Licensed EHS Contractor) G->H

Workflow for the classification and disposal of brominated thiazole amine waste.

References

  • Title: 40 CFR Part 260 - Hazardous Waste Management System: General Source: U.S. Environmental Protection Agency / GovInfo URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Hazardous Materials Management - Research Source: The University of Texas at San Antonio (UTSA) URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL: [Link]

Sources

Personal protective equipment for handling C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, handling novel halogenated heteroaryl amines like C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine requires moving beyond basic safety data sheets. You must understand the physicochemical properties of the molecule to anticipate its behavior in solution and its interaction with personal protective equipment (PPE).

This guide provides a self-validating, mechanistic approach to handling this specific compound, ensuring that every safety measure is grounded in chemical causality.

Structure-Activity-Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:

  • The Primary Amine Moiety (-CH₂NH₂): This functional group is highly basic and nucleophilic. Upon contact with the moisture in human skin or eyes, it rapidly undergoes protonation, generating localized hydroxide ions that cause severe, liquefactive chemical burns (H314)[1].

  • The Bromophenyl-Thiazole Core: The addition of a heavy halogen (bromine) to an aromatic thiazole ring significantly increases the molecule's lipophilicity (LogP). This means the compound can easily partition into and cross the lipid bilayers of human skin. Furthermore, halogenated aromatics are notoriously toxic to aquatic environments, necessitating strict waste segregation.

  • The Solvent "Trojan Horse" Effect: In drug discovery, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a powerful penetration enhancer. If a DMSO solution of this lipophilic amine contacts standard nitrile gloves, the solvent will permeate the barrier in under 10 minutes, dragging the toxic amine directly into the researcher's bloodstream[2].

Quantitative PPE & Hazard Matrix

Based on the structural profile, standard laboratory PPE is insufficient for solubilization workflows. The table below outlines the required PPE, driven by chemical causality.

Hazard ClassStructural CauseRequired PPE SpecificationCausality & Mechanistic Justification
Dermal (Corrosive) Primary AmineDry Powder: 8-mil Nitrile gloves.DMSO Solutions: Butyl Rubber gloves over 4-mil Nitrile inner gloves.Standard nitrile degrades rapidly (<10 min breakthrough) in DMSO[3]. Butyl rubber provides >480 min of permeation resistance against DMSO[2].
Ocular (Severe Damage) Primary Amine (High pH)Indirect-vented splash goggles + Polycarbonate Face Shield.Protects against micro-aerosolization during reconstitution. Amines cause rapid, irreversible saponification of corneal lipids[1].
Inhalation (Irritant) Volatile Free-BaseCertified Fume Hood (Face velocity >100 fpm).Prevents inhalation of basic amine vapors and static-induced powder aerosols[4].
Body (Contamination) Lipophilic CoreFlame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Provides a physical macro-barrier against accidental spills, preventing dermal absorption[4].

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of handling this compound, emphasizing the critical barriers and decontamination steps.

G cluster_0 Phase 1: Barrier Preparation cluster_1 Phase 2: Execution (Fume Hood) cluster_2 Phase 3: Decontamination N1 Hazard Assessment (Corrosive Amine) N2 Don Butyl Gloves (DMSO Barrier) N1->N2 Dictates N3 Anti-Static Weighing N2->N3 Proceed to Hood N4 Solubilization (DMSO) N3->N4 Transfer N5 Acid Quench (1M Citric Acid) N4->N5 Post-Op N6 Halogenated Waste Segregation N5->N6 Neutralized

Workflow for handling C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine safely.

Self-Validating Operational Workflows

To ensure trustworthiness, every step in these protocols includes a built-in validation mechanism. Do not proceed to the next step unless the validation check passes.

Protocol A: Safe Weighing and Solubilization

Objective: Safely transfer and dissolve the dry powder into DMSO without aerosol exposure or dermal breach.

  • Pre-Operation Validation: Turn on the fume hood.

    • Validation Check: Tape a small Kimwipe strip to the bottom sash. It must pull inward steadily, confirming negative pressure (>100 fpm)[4].

  • PPE Verification: Don 4-mil nitrile gloves, followed by Butyl Rubber outer gloves.

    • Validation Check: Perform a "roll-up" inflation test on the butyl gloves to ensure zero pinhole leaks before putting them on.

  • Static Mitigation: Place the sealed chemical vial in the hood. Use an anti-static ionizer gun on the exterior of the vial and the weighing spatula.

    • Causality: Amines as dry powders hold static charge. Mitigating this prevents the powder from "jumping" and aerosolizing when the cap is opened.

  • Transfer & Weighing: Using the anti-static spatula, transfer the required mass of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine to a pre-tared, amber glass vial.

  • Solubilization: Pipette the calculated volume of anhydrous DMSO directly into the weighing vial. Cap tightly.

    • Validation Check: Vortex gently. Visually inspect the bottom of the vial against a light source to confirm 100% dissolution before removing the vial from the fume hood.

Protocol B: Spill Response and Chemical Quenching

Objective: Neutralize the corrosive free-base amine in the event of a spill, rendering it safe for cleanup.

  • Containment: Immediately surround the spill perimeter with universal chemical absorbent pads to prevent spreading.

  • Chemical Quenching (Neutralization): Spray the spill area generously with 1M Citric Acid or 1M Hydrochloric Acid (HCl).

    • Causality: The acid reacts with the basic primary amine, converting the volatile, lipophilic free-base into a non-volatile, water-soluble protonated salt. This drastically reduces inhalation hazards and dermal penetration rates.

  • Validation Check: Touch a strip of universal pH indicator paper to the quenched spill. The paper must read between pH 5 and 7. If it reads >8, apply more acid until neutralized.

  • Cleanup: Wipe up the neutralized liquid with damp disposable towels. Place all materials into a designated solid waste bag.

Waste Segregation & Disposal Plan

Due to the brominated thiazole core, this compound is highly toxic to aquatic life and must not enter standard aqueous waste streams[1].

  • Liquid Waste: All DMSO or aqueous solutions containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" carboy. Do not mix with concentrated strong acids (e.g., Nitric Acid) in the waste carboy, as amines can react exothermically.

  • Solid Waste: Contaminated spatulas, empty vials, and the outer layer of nitrile/butyl gloves must be placed in a puncture-proof container labeled "Corrosive/Halogenated Solid Waste."

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]

  • SHOWA Group. "Chemical Permeation Guide." ShowaGroup.com.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine
Reactant of Route 2
Reactant of Route 2
C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.